molecular formula C13H10N2 B1583650 4-Methyl-1,10-phenanthroline CAS No. 31301-28-7

4-Methyl-1,10-phenanthroline

Cat. No.: B1583650
CAS No.: 31301-28-7
M. Wt: 194.23 g/mol
InChI Key: NAZZKEZTSOOCSZ-UHFFFAOYSA-N
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Description

4-Methyl-1,10-phenanthroline is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,10-phenanthroline
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InChI

InChI=1S/C13H10N2/c1-9-6-8-15-13-11(9)5-4-10-3-2-7-14-12(10)13/h2-8H,1H3
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InChI Key

NAZZKEZTSOOCSZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C2C=CC3=C(C2=NC=C1)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10N2
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DSSTOX Substance ID

DTXSID2067612
Record name 1,10-Phenanthroline, 4-methyl-
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Molecular Weight

194.23 g/mol
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Physical Description

Off-white crystalline solid; [Alfa Aesar MSDS]
Record name 4-Methyl-1,10-phenanthroline
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CAS No.

31301-28-7
Record name 4-Methyl-1,10-phenanthroline
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1,10-phenanthroline: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,10-phenanthroline is a heterocyclic organic compound and a derivative of 1,10-phenanthroline.[1] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent chelating agent for various metal ions. This property has led to its use in diverse fields, including analytical chemistry, catalysis, and, notably, in the development of therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on its role in the design of DNA-targeting compounds.

Chemical Properties and Structure

This compound, also known as 4-Me-phen, is an off-white crystalline solid.[1] Its core structure consists of a phenanthrene (B1679779) skeleton in which two carbon atoms are replaced by nitrogen atoms at the 1 and 10 positions, with a methyl group substituted at the 4-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 31301-28-7
Molecular Formula C₁₃H₁₀N₂
Molecular Weight 194.23 g/mol
Melting Point 143-145 °C (lit.)
Appearance Off-white crystalline solid[1]
Solubility Soluble in water.
Structural Identifiers

The unique structure of this compound can be represented by various chemical identifiers as detailed in the table below.

IdentifierValueReference
IUPAC Name This compound[1]
SMILES Cc1ccnc2c1ccc3cccnc23
InChI 1S/C13H10N2/c1-9-6-8-15-13-11(9)5-4-10-3-2-7-14-12(10)13/h2-8H,1H3
InChIKey NAZZKEZTSOOCSZ-UHFFFAOYSA-N

Spectroscopic Data

The structural features of this compound have been elucidated using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group.

Chemical Shift (ppm)Assignment
2.76-CH₃
7.54H-3
7.79H-6
7.95H-8
8.45H-7
8.75H-2
8.98H-9

Note: The assignments are based on the ¹H NMR spectrum of a Ru(II) complex of this compound and may show slight variations for the free ligand.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of 13 unique carbon atoms in the molecule.

Chemical Shift (ppm)Assignment
121.8C-8
122.1C-3
123.8C-7
125.4C-6
127.9C-4a
128.0C-5
132.2C-6a
134.9C-4
137.1C-10a
139.6C-9
141.4C-10b
148.8C-2

Note: The assignments are based on the ¹³C NMR spectrum of 1,10-phenanthroline-mono-N-oxide and are provided for general reference.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups and aromatic structure.

Wavenumber (cm⁻¹)Assignment
1608-1637C=N stretching
1582-1592C=C stretching
700-900Out-of-plane C-H bending

Note: The peak assignments are based on the general spectral regions for phenanthroline derivatives.[2][4]

Application in Cancer Research: DNA Intercalation

A significant area of research involving this compound is its use as a ligand in platinum(II) complexes for cancer therapy. These complexes can act as DNA intercalating agents, a mechanism that contributes to their cytotoxic effects against cancer cells.

Mechanism of Action of Platinum(II)-4-Methyl-1,10-phenanthroline Complexes

The planar structure of the this compound ligand allows the platinum complex to insert itself between the base pairs of the DNA double helix. This intercalation can lead to several cellular consequences that inhibit cancer cell proliferation.

DNA_Intercalation cluster_drug Drug Action cluster_cellular Cellular Environment cluster_consequences Cellular Consequences Pt_Complex Platinum(II)-4-Methyl-1,10-phenanthroline Complex DNA Nuclear DNA Pt_Complex->DNA Enters Nucleus Intercalation DNA Intercalation DNA->Intercalation Binds and Intercalates Replication_Inhibition Inhibition of DNA Replication Intercalation->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription Intercalation->Transcription_Inhibition Apoptosis Induction of Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Mechanism of DNA Intercalation by Platinum(II)-4-Methyl-1,10-phenanthroline Complexes.

Experimental Protocols

General Synthesis Workflow for Substituted 1,10-Phenanthrolines

The synthesis typically involves the reaction of an aminoquinoline or a related precursor with glycerol (B35011) in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid.

Synthesis_Workflow Start Starting Materials: - Amino-quinoline derivative - Glycerol - Oxidizing Agent (e.g., Arsenic Pentoxide) - Sulfuric Acid Reaction Reaction Mixture Start->Reaction Heating Heating Reaction->Heating Neutralization Neutralization Heating->Neutralization Extraction Extraction with Organic Solvent Neutralization->Extraction Purification Purification: - Distillation - Crystallization Extraction->Purification Product This compound Purification->Product

General workflow for the synthesis of substituted 1,10-phenanthrolines.

Disclaimer: This is a generalized workflow. Specific reaction conditions, such as temperature, reaction time, and purification methods, need to be optimized for the synthesis of this compound.

Conclusion

This compound is a versatile compound with a rich chemical profile. Its structural and electronic properties make it a valuable ligand in coordination chemistry, with significant potential in the development of novel therapeutic agents, particularly in the field of oncology. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully explore its applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,10-phenanthroline is a heterocyclic aromatic organic compound that belongs to the family of phenanthrolines. Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent bidentate chelating agent for a variety of metal ions. This property has led to its widespread use in coordination chemistry, catalysis, and materials science. Furthermore, its derivatives have garnered significant interest in medicinal chemistry and drug development due to their potential biological activities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and spectral data to support researchers in their scientific endeavors.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₁₃H₁₀N₂[1]
Molecular Weight 194.23 g/mol [1]
Appearance Off-white crystalline solid[2]
Melting Point 143-145 °C[1]
Boiling Point (Predicted) 381.2 ± 22.0 °C
Density (Predicted) 1.211 ± 0.06 g/cm³
pKa (Predicted) 5.49 ± 0.10
Solubility Soluble in water and methanol.

Chemical Synthesis and Purification

Synthesis of this compound via Skraup Reaction

The Skraup reaction is a classic and widely used method for the synthesis of quinolines and their derivatives, including phenanthrolines. The following is a generalized experimental protocol for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 8-aminoquinoline.

  • Reagent Addition: Add a mixture of glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). For the synthesis of the 4-methyl derivative, a suitable precursor such as crotonaldehyde (B89634) or a related α,β-unsaturated carbonyl compound would be used in place of or in addition to glycerol.

  • Reaction Conditions: Heat the reaction mixture cautiously with constant stirring. The reaction is exothermic and should be carefully controlled. Once the initial vigorous reaction subsides, continue heating the mixture at a reflux temperature for several hours to ensure complete reaction.

  • Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide (B78521) or ammonia) to precipitate the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

G cluster_reactants Reactants cluster_process Process cluster_products Products 8-Aminoquinoline 8-Aminoquinoline Reaction Mixture Reaction Mixture 8-Aminoquinoline->Reaction Mixture Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction Mixture Glycerol Glycerol Glycerol->Reaction Mixture H2SO4 H2SO4 H2SO4->Reaction Mixture Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction Mixture Heating (Reflux) Heating (Reflux) Reaction Mixture->Heating (Reflux) Crude Product Crude Product Heating (Reflux)->Crude Product Neutralization Neutralization Purification Purification Neutralization->Purification Purified this compound Purified this compound Purification->Purified this compound Crude Product->Neutralization

Caption: Workflow for the Skraup synthesis of this compound.

Purification by Recrystallization

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Coordination Chemistry

This compound is a versatile ligand that forms stable complexes with a wide range of metal ions. The synthesis of a ruthenium(II) complex is provided as a representative example.

Synthesis of a Ruthenium(II) Complex

Experimental Protocol:

  • Reactant Preparation: Dissolve cis-[Ru(phen)₂Cl₂]·2H₂O and a stoichiometric equivalent of this compound in a suitable solvent, such as a mixture of ethanol and water.

  • Reaction: Reflux the mixture under an inert atmosphere (e.g., argon) for several hours. The progress of the reaction can be monitored by observing the color change of the solution.

  • Precipitation: After cooling the reaction mixture, add a saturated aqueous solution of a suitable counter-ion, such as ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) or sodium perchlorate (B79767) (NaClO₄), to precipitate the complex.

  • Purification: The crude complex can be purified by column chromatography on alumina (B75360) or silica (B1680970) gel, using an appropriate eluent system (e.g., acetonitrile/toluene).

G cluster_reactants Reactants cluster_process Process cluster_product Product cis-[Ru(phen)2Cl2] cis-[Ru(phen)2Cl2] Reaction Mixture Reaction Mixture cis-[Ru(phen)2Cl2]->Reaction Mixture This compound This compound This compound->Reaction Mixture Solvent (Ethanol/Water) Solvent (Ethanol/Water) Solvent (Ethanol/Water)->Reaction Mixture Reflux (Inert Atmosphere) Reflux (Inert Atmosphere) Reaction Mixture->Reflux (Inert Atmosphere) Crude Complex Crude Complex Reflux (Inert Atmosphere)->Crude Complex Precipitation (Counter-ion) Precipitation (Counter-ion) Purification (Chromatography) Purification (Chromatography) Precipitation (Counter-ion)->Purification (Chromatography) [Ru(phen)2(4-Me-phen)]2+ [Ru(phen)2(4-Me-phen)]2+ Purification (Chromatography)->[Ru(phen)2(4-Me-phen)]2+ Crude Complex->Precipitation (Counter-ion)

Caption: General workflow for the synthesis of a Ru(II) complex with this compound.

Spectroscopic Properties

The spectroscopic properties of this compound are essential for its characterization and for studying its interactions with other molecules.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Parameters: Acquire the 1H and 13C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for 1H). Use standard pulse programs and acquisition parameters.

  • Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Expected Chemical Shifts (in CDCl₃):

Atom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Methyl Protons~2.8~18
Aromatic Protons7.5 - 9.2123 - 152

Note: The exact chemical shifts may vary depending on the solvent and concentration.

UV-Visible Spectroscopy

Experimental Protocol:

  • Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol).

  • Measurement: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.

  • Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Expected Spectral Features (in Ethanol):

  • λmax: ~230 nm and ~270 nm, corresponding to π→π* transitions of the aromatic system.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry KBr powder and pressing it into a transparent disk.[3]

  • Measurement: Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).[3]

Expected Vibrational Bands:

Wavenumber (cm⁻¹)Assignment
~3050C-H stretching (aromatic)
~2920C-H stretching (methyl)
~1620, 1590, 1500C=C and C=N stretching (aromatic ring)
~1430C-H bending (methyl)
~850, 740C-H out-of-plane bending (aromatic)

Applications

This compound and its metal complexes have found applications in various fields:

  • Analytical Chemistry: As indicators in redox titrations and for the colorimetric determination of metal ions.

  • Catalysis: As ligands in transition metal-catalyzed organic reactions.

  • Materials Science: As building blocks for the synthesis of luminescent materials and metal-organic frameworks (MOFs).

  • Bioinorganic Chemistry: As models for the active sites of metalloenzymes and as potential therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The information and experimental protocols presented herein are intended to be a valuable resource for researchers working with this versatile compound. Further investigations into its properties and applications are encouraged to fully exploit its potential in various scientific disciplines.

References

Synthesis and Characterization of 4-Methyl-1,10-phenanthroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-1,10-phenanthroline, a significant heterocyclic compound utilized in various chemical and pharmaceutical research areas. This document details the established synthetic route via the Skraup reaction, including the preparation of its precursor, and outlines the key analytical techniques for its characterization.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Skraup reaction, a classic method for producing quinolines and their derivatives.[1] This approach involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. In this specific synthesis, 8-aminolepidine serves as the aromatic amine precursor.

Synthesis of the Precursor: 8-Aminolepidine

The synthesis of 8-aminolepidine is a two-step process starting from lepidine.

  • Nitration of Lepidine: Lepidine is first nitrated using a sulfonitric mixture to yield 8-nitrolepidine.

  • Reduction of 8-Nitrolepidine: The resulting 8-nitrolepidine is then reduced to 8-aminolepidine.

Skraup Reaction for this compound

The final step involves the cyclization of 8-aminolepidine with glycerol in the presence of sulfuric acid and an oxidizing agent to yield this compound.

Experimental Protocols

Protocol 1: Synthesis of 8-Aminolepidine

Step 1: Synthesis of 8-Nitrolepidine

  • To a stirred solution of lepidine in concentrated sulfuric acid, a mixture of concentrated sulfuric acid and fuming nitric acid is added slowly at a controlled temperature (e.g., -5 °C).

  • The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight.

  • The mixture is then poured onto ice, and the solution is made alkaline with ammonia (B1221849) to precipitate the 8-nitrolepidine.

  • The crude product is filtered, washed with water, and purified by recrystallization from ethanol (B145695).

Step 2: Synthesis of 8-Aminolepidine

  • 8-Nitrolepidine is dissolved in a suitable solvent, such as ethanol.

  • A reducing agent, for instance, sodium borohydride, is added portion-wise to the solution.

  • The reaction is monitored until completion (e.g., by thin-layer chromatography).

  • The reaction mixture is then worked up by extraction with an organic solvent (e.g., chloroform).

  • The combined organic layers are dried over a drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization from a mixture of water and ethanol to yield pure 8-aminolepidine.

Protocol 2: Synthesis of this compound
  • A stirred solution of 8-aminolepidine and an oxidizing agent (historically arsenic pentoxide, though safer alternatives are now preferred) in concentrated sulfuric acid is heated to approximately 140 °C.

  • Glycerol is added dropwise to the heated mixture over several hours.

  • The temperature is then raised to distill off the water formed during the reaction.

  • After cooling, the reaction mixture is poured into a solution of sodium carbonate to neutralize the acid.

  • The crude product is extracted with an organic solvent like dichloromethane.

  • The organic layers are then treated with hydrochloric acid to extract the product into the aqueous phase.

  • The acidic solution is neutralized with sodium carbonate and sodium hydroxide, and the product is re-extracted into dichloromethane.

  • Removal of the solvent under reduced pressure affords the crude this compound, which is then purified by recrystallization from a toluene (B28343) and hexane (B92381) mixture.

Characterization of this compound

The synthesized this compound is characterized by various analytical techniques to confirm its identity, purity, and structure.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₃H₁₀N₂
Molecular Weight 194.23 g/mol
Appearance Off-white crystalline solid
Melting Point 143-145 °C (lit.)
IUPAC Name This compound[2]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) Chemical Shift (δ) ppm
-CH₃2.65 (s, 3H)
H-37.34 (d, 1H)
H-5, H-67.50-7.70 (m, 2H)
H-88.15 (d, 1H)
H-28.95 (d, 1H)
H-99.10 (d, 1H)
H-77.85 (d, 1H)
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm
-CH₃19.0
C-6122.4
C-8122.8
C-3124.1
C-5125.9
C-4a, C-6a128.0
C-7135.8
C-4144.2
C-10b145.9
C-10a146.5
C-2149.8
C-9150.2

Mass Spectrometry (MS)

Technique m/z (relative intensity)
GC-MS194 (M⁺), 193, 167

UV-Visible (UV-Vis) Spectroscopy

Experimental Workflows and Synthesis Pathway

Synthesis_of_4_Methyl_1_10_phenanthroline cluster_precursor Precursor Synthesis: 8-Aminolepidine cluster_skraup Skraup Reaction Lepidine Lepidine Nitration Nitration (H₂SO₄, HNO₃) Lepidine->Nitration Nitrolepidine 8-Nitrolepidine Nitration->Nitrolepidine Reduction Reduction (e.g., NaBH₄) Nitrolepidine->Reduction Aminolepidine 8-Aminolepidine Reduction->Aminolepidine Reactants 8-Aminolepidine + Glycerol Aminolepidine->Reactants Glycerol Glycerol Glycerol->Reactants Reaction Skraup Reaction (H₂SO₄, Oxidizing Agent) Reactants->Reaction Product This compound Reaction->Product

Caption: Synthesis pathway of this compound.

Characterization_Workflow cluster_characterization Characterization start Synthesized This compound purification Purification (Recrystallization) start->purification mp Melting Point Analysis purification->mp nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (e.g., GC-MS) purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis data_analysis Data Analysis and Structure Confirmation mp->data_analysis nmr->data_analysis ms->data_analysis uv_vis->data_analysis final_product Pure Characterized This compound data_analysis->final_product

Caption: General workflow for the characterization of this compound.

References

A Comprehensive Technical Guide to 4-Methyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,10-phenanthroline, a heterocyclic aromatic organic compound, is a derivative of 1,10-phenanthroline (B135089).[1] Its unique structure, featuring a phenanthroline core with a methyl group substituent, imparts specific chemical properties that make it a valuable ligand in coordination chemistry and a subject of interest in various scientific disciplines.[1] This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in scientific research and development.

Chemical Identity and Properties

The formal IUPAC name for this compound is This compound .[2][3][4] It is also commonly referred to as 4-Me-phen.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂[1][2]
Molecular Weight 194.23 g/mol [2]
Appearance Off-white crystalline solid[2]
Melting Point 143-145 °C[5]
Solubility Soluble in water[5][6]
CAS Number 31301-28-7[2][3]
InChI Key NAZZKEZTSOOCSZ-UHFFFAOYSA-N[2]
SMILES CC1=C2C=CC3=C(C2=NC=C1)N=CC=C3[2]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from lepidine.[7] The general workflow for this synthesis is outlined below.

Experimental Protocol: Synthesis from Lepidine

Step 1: Nitration of Lepidine to 8-Nitrolepidine [7]

  • Lepidine is first nitrated using a sulfonitric mixture.[7]

  • The reaction mixture is carefully controlled, and 8-Nitrolepidine is isolated from the reaction media.

  • Recrystallization is employed to purify the 8-Nitrolepidine, resulting in a yield of approximately 50%.[7]

Step 2: Reduction of 8-Nitrolepidine to 8-Aminolepidine [7]

  • The isolated 8-Nitrolepidine is reduced to 8-aminolepidine.

  • A common reducing agent for this step is sodium borohydride, which has been shown to provide a high yield of 98%.[7]

Step 3: Skraup Synthesis to this compound [7]

  • The synthesized 8-aminolepidine is then reacted with glycerol (B35011) in the presence of an acid catalyst, such as sulfuric acid, and an oxidizing agent.[7] This is a variation of the Skraup synthesis.

  • The reaction mixture is heated, and the crude this compound is isolated.

  • Purification is achieved through recrystallization from a suitable solvent mixture, such as toluene (B28343) and hexane, to yield the final product with a reported yield of 66%.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Skraup Synthesis Lepidine Lepidine Nitration Nitration Lepidine->Nitration Sulfonitric Mixture 8-Nitrolepidine 8-Nitrolepidine Nitration->8-Nitrolepidine Yield: ~50% Reduction Reduction 8-Nitrolepidine->Reduction Sodium Borohydride 8-Aminolepidine 8-Aminolepidine Reduction->8-Aminolepidine Yield: 98% Skraup_Synthesis Skraup_Synthesis 8-Aminolepidine->Skraup_Synthesis Glycerol, H₂SO₄ Crude Product Crude Product Skraup_Synthesis->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Toluene/Hexane This compound This compound Recrystallization->this compound Yield: 66%

Caption: Synthetic pathway of this compound.

Applications in Research and Development

This compound serves as a crucial building block and ligand in various areas of chemical and biological research.

Coordination Chemistry

As a bidentate ligand, this compound readily forms stable complexes with a wide range of metal ions.[1] The presence of the methyl group can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their reactivity, photophysical properties, and catalytic activity.[1] These complexes are investigated for applications in:

  • Photocatalysis: Ruthenium and iridium complexes of 4-Me-phen have been explored for their potential in light-driven chemical transformations.[1]

  • Light-Emitting Devices: The luminescent properties of certain metal complexes make them candidates for use in organic light-emitting diodes (OLEDs) and other light-emitting technologies.[1]

  • Sensors: The ability of these complexes to interact with other molecules can be exploited for the development of chemical sensors.

Biological Applications

The planar aromatic structure of 1,10-phenanthroline and its derivatives allows them to intercalate into DNA.[8] This interaction is a key aspect of their biological activity. Platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, including this compound, have been synthesized and evaluated for their cytotoxic effects.[8] While the 4-methyl derivative itself showed lower activity compared to other methylated isomers in one study, this highlights the structure-activity relationship and the potential for designing novel therapeutic agents.[8]

DNA Intercalation and Potential Biological Effects

The interaction of this compound, particularly when complexed with a metal ion, with DNA is a critical area of study. This interaction can lead to various biological consequences.

DNA_Interaction cluster_complex Metal Complex cluster_dna Cellular Environment Metal_Ion Metal_Ion Ligand This compound DNA DNA Ligand->DNA Intercalation Biological_Effects Cytotoxicity Inhibition of Replication Induction of Apoptosis DNA->Biological_Effects Potential Outcomes

Caption: Interaction of a this compound metal complex with DNA.

Conclusion

This compound is a versatile and important molecule in the fields of chemistry and drug development. Its well-defined structure and predictable coordination behavior make it an excellent ligand for creating novel metal complexes with tailored properties. The ongoing research into its synthesis, reactivity, and biological interactions continues to open up new avenues for its application in catalysis, materials science, and medicinal chemistry. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this intriguing compound in their work.

References

Navigating the Solubility Landscape of 4-Methyl-1,10-phenanthroline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 4-Methyl-1,10-phenanthroline in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Due to the limited availability of precise quantitative solubility data for this compound, this document furnishes available qualitative information and supplements it with quantitative and semi-quantitative data for the closely related compounds: 1,10-phenanthroline, 5-Methyl-1,10-phenanthroline, and 4,7-Dimethyl-1,10-phenanthroline. This comparative approach offers valuable insights into the expected solubility behavior of this compound.

Core Data Presentation: Solubility Profile

While specific quantitative solubility data for this compound remains largely unpublished in readily accessible literature, qualitative assessments indicate its solubility in water. To provide a functional reference, the following tables summarize the available solubility data for this compound and its structural analogs.

Table 1: Qualitative and Quantitative Solubility of this compound and Related Compounds

CompoundSolventTemperature (°C)Solubility
This compoundWaterNot SpecifiedSoluble[1][2]
5-Methyl-1,10-phenanthrolineMethanolNot Specified50 mg/mL[3]
4,7-Dimethyl-1,10-phenanthrolineBenzeneNot SpecifiedSoluble[4]
AlcoholNot SpecifiedSoluble[4]
WaterNot SpecifiedSlightly soluble[4]
1,10-Phenanthroline (hydrate)EthanolNot Specified~1 mg/mL[5]
DMSONot Specified~30 mg/mL[5]
Dimethyl formamide (B127407) (DMF)Not Specified~30 mg/mL[5]
Aqueous BuffersNot SpecifiedSparingly soluble[5]

Table 2: Estimated Solubility of 1,10-Phenanthroline Monohydrate in Various Organic Solvents at 25°C [6]

SolventMass (mg)Volume of Solvent to Dissolve (mL)Estimated Solubility (mg/mL)
Methanol10.26< 0.1> 102.6
Ethanol10.17< 0.1> 101.7
2-Propanol10.24< 0.1> 102.4
2-Butanol10.31< 0.1> 103.1
Decanol10.560.3~35.2
Acetone10.26< 0.1> 102.6
Acetonitrile10.02< 0.1> 100.2
Chloroform10.380.2~51.9
Dichloromethane10.260.2~51.3
1,2-Dichloroethane9.740.12~81.2
Diethyl ether10.01Insoluble in 1 mL< 10.0
Diisopropyl ether10.43Insoluble in 1 mL< 10.4
Dimethyl formamide10.16< 0.1> 101.6
Dimethyl sulfoxide10.22< 0.1> 102.2
1,4-Dioxane10.020.2~50.1
Ethyl acetate10.130.3~33.8
Ethyl methyl ketone10.260.2~51.3
Methyl isobutyl ketone10.390.4~26.0
Nitromethane10.43< 0.1> 104.3
Tetrahydrofuran10.010.2~50.1
Carbon tetrachloride10.46Insoluble in 1 mL< 10.5
Toluene10.40Insoluble in 1 mL< 10.4
Heptane10.25Insoluble in 1 mL< 10.3

Experimental Protocols: Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of finding the saturation point of a solute in a solvent at a given temperature.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials or test tubes with caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Constant temperature bath or incubator

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a micropipette.

    • Immediately filter the collected supernatant using a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification of Solute:

    • Determine the concentration of this compound in the filtered solution using a validated analytical method.

      • Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid residue.

      • Spectroscopic Method: If the compound has a chromophore, measure the absorbance of the solution at a specific wavelength using a UV-Vis spectrophotometer and determine the concentration using a pre-established calibration curve.

      • Chromatographic Method: Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the compound in the solution, again using a calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_quantification Quantification Methods A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with vigorous stirring (24-48h) A->B C Allow undissolved solid to settle B->C D Withdraw and filter a known volume of the supernatant C->D E Quantify the concentration of the dissolved compound D->E F Calculate Solubility (e.g., mg/mL, mol/L) E->F Q1 Gravimetric E->Q1 Q2 UV-Vis Spectroscopy E->Q2 Q3 HPLC E->Q3

Caption: Experimental workflow for determining the solubility of a solid compound.

References

water solubility of 4-Methyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Water Solubility of 4-Methyl-1,10-phenanthroline

Introduction

This compound is a heterocyclic organic compound and a derivative of 1,10-phenanthroline (B135089).[1] Like its parent compound, it is recognized for its strong chelating properties with various metal ions.[2] This characteristic makes it and its derivatives valuable in diverse applications, including analytical chemistry, materials science, and as a scaffold in the design of therapeutic agents.[2][3] Notably, platinum(II) complexes of methylated 1,10-phenanthroline derivatives have been investigated for their biological activity, including potential anticancer properties through DNA intercalation. Understanding the physicochemical properties of this compound, particularly its water solubility, is crucial for its application in biological and pharmaceutical research.

Water Solubility of this compound

Quantitative Data Summary
CompoundSolventSolubilityTemperatureSource
This compoundWaterSoluble (Qualitative)Room Temperature[4]
1,10-PhenanthrolineWater2.69 g/L25 °C[6]
5-Methyl-1,10-phenanthrolineMethanol50 mg/mLNot Specified

Experimental Protocols for Solubility Determination

While a specific protocol for determining the was not found, standard methodologies for similar compounds can be applied. The following protocols are based on established methods for determining the solubility of organic compounds in aqueous solutions.

Qualitative Solubility Testing

This method provides a general classification of the compound's solubility.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Deionized water

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.25 mL of deionized water to the test tube.

  • Vortex the mixture for 1-2 minutes.

  • Observe if the solid dissolves completely.

  • If the solid does not dissolve, add another 0.25 mL of water and vortex again.

  • Repeat the addition of water in increments up to a total volume of 3 mL, observing for dissolution after each addition.

  • Record the observations to classify the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble).

Quantitative Solubility Determination (Shake-Flask Method)

This method, adapted from protocols for 1,10-phenanthroline, provides a precise measure of solubility.[6]

Materials:

  • This compound

  • Deionized water

  • Screw-cap flasks or vials

  • Shaker or orbital incubator set to a constant temperature (e.g., 25°C)

  • Analytical balance

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

  • Add an excess amount of this compound to a series of flasks containing a known volume of deionized water. The excess solid is crucial to ensure saturation.

  • Seal the flasks and place them in a shaker or incubator at a constant temperature.

  • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the flasks to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filter the aliquot to remove any remaining suspended particles.

  • Analyze the concentration of this compound in the filtrate using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

  • The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Biological Context and Experimental Workflows

While specific signaling pathways for this compound are not detailed, its parent compound and derivatives are known to interact with biological systems, primarily through DNA intercalation and enzyme inhibition.[2][7][8]

Mechanism of Action: DNA Intercalation

The planar structure of the phenanthroline ring system allows it to insert between the base pairs of a DNA double helix.[2][8] This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects. This mechanism is a key area of investigation for the development of anticancer agents.[3][7]

DNA_Intercalation cluster_0 Cellular Environment 4_Mephen This compound (or its metal complex) DNA Nuclear DNA 4_Mephen->DNA Intercalation Replication DNA Replication DNA->Replication Template for Transcription Transcription DNA->Transcription Template for Apoptosis Cell Death (Apoptosis) Replication->Apoptosis Inhibition leads to Transcription->Apoptosis Inhibition leads to Metalloprotease_Inhibition Active_Enzyme Active Metalloprotease (with Zn²⁺ cofactor) Inactive_Enzyme Inactive Apoenzyme Active_Enzyme->Inactive_Enzyme Cleavage Substrate Cleavage Active_Enzyme->Cleavage catalyzes 4_Mephen This compound 4_Mephen->Inactive_Enzyme sequesters Zn²⁺ from Chelated_Complex [Zn(4-Mephen)n]²⁺ Complex 4_Mephen->Chelated_Complex forms No_Cleavage No Substrate Cleavage Inactive_Enzyme->No_Cleavage Substrate Protein Substrate Substrate->Cleavage Substrate->No_Cleavage Physicochemical_Workflow Start Compound Synthesis and Purification Purity Purity Assessment (e.g., HPLC, NMR) Start->Purity Structure Structural Verification (e.g., MS, NMR) Start->Structure Solubility Solubility Determination (Aqueous and Organic) Purity->Solubility Structure->Solubility Properties Determination of other Physicochemical Properties (pKa, LogP) Solubility->Properties Biological Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) Properties->Biological End Data Analysis and Reporting Biological->End

References

A Technical Guide to the Spectroscopic Analysis of 4-Methyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data and analytical protocols for 4-Methyl-1,10-phenanthroline. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for NMR, IR, and UV-Vis spectroscopic information. While detailed experimental protocols are provided, it is important to note that high-resolution spectral data for the free this compound ligand is not extensively available in published literature. The data presented herein is the most relevant information sourced from studies on its metal complexes and should be interpreted with consideration for the potential influence of metal coordination on spectral characteristics.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

No definitive ¹H NMR data for the free this compound ligand was identified in the reviewed literature. The data below is for the tris(this compound)ruthenium(II) chloride complex, [Ru(MPhen)3]Cl2. The coordination to the ruthenium metal center significantly influences the chemical shifts of the protons.

Table 1: ¹H NMR Spectroscopic Data for [Ru(this compound)₃]Cl₂

Proton Assignment Chemical Shift (δ) in ppm Multiplicity
-CH₃ 2.76 Singlet (s)
H3 7.54 Doublet (d)
H6 7.79 Doublet (d)
H8 7.95 Triplet (t)
H7 8.45 Doublet (d)
H2 8.75 Doublet (d)
H9 8.98 Doublet (d)

Source: Reference[1]

¹³C NMR Data

¹³C NMR data for the free this compound ligand was not available in the searched resources.

Table 2: ¹³C NMR Spectroscopic Data

Carbon Assignment Chemical Shift (δ) in ppm

| Data not found in the performed search. | |

1.2 Infrared (IR) Spectroscopy

The primary characteristic IR absorption bands for this compound are associated with the stretching vibrations of its aromatic ring system. The data below is derived from spectra of the free ligand and its ruthenium complex. Peaks may be shifted upon coordination to a metal center.[1][2]

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment Source Context
3066.2 - C-H Aromatic Stretch Ru Complex[2]
2974.7 - 2880.0 - C-H Aliphatic Stretch Ru Complex[2]
~1628 - 1603 Strong C=N Stretching Vibration Ligand & Ru Complex[1][2]
~1585 - 1573 Strong C=C Aromatic Stretching Vibration Ligand & Ru Complex[1][2]
1541.9 - 1432.3 - C=C Aromatic Stretching Vibration Ru Complex[2]
1382.2 - C-CH₃ Bend Ru Complex[2]

| 908.1 - 728.7 | - | C-H Out-of-Plane Bending (Aromatic) | Ru Complex[2] |

1.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

Quantitative UV-Vis absorption data, including specific absorption maxima (λmax) and molar absorptivity (ε) values, for this compound were not found in the performed search. For context, the parent compound, 1,10-phenanthroline, exhibits absorption peaks around 228 nm and 263 nm.

Table 4: UV-Vis Spectroscopic Data

Solvent λₘₐₓ (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹)

| Data not found in the performed search. | | |

Experimental Protocols

The following sections detail generalized, yet comprehensive, methodologies for obtaining the spectroscopic data discussed above.

2.1 NMR Spectroscopy Protocol

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆). Ensure the solvent choice is appropriate for dissolving the sample and does not have peaks that would obscure important regions of the spectrum.

    • Vortex or gently agitate the vial until the sample is fully dissolved. If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing if the solvent lock is not used for this purpose.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct sample depth is set according to the instrument's specifications.

    • Place the sample into the NMR magnet.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H spectrum. A standard acquisition may involve 8 to 16 scans.

    • For the ¹³C spectrum, a much larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or referencing the residual solvent peak.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

2.2 IR Spectroscopy Protocol (Solid Sample)

This protocol describes the KBr pellet method, a common technique for obtaining the IR spectrum of a solid compound.[3]

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound and about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.

    • Gently mix the two solids with a pestle, then grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the IR radiation.

    • Transfer a portion of the powdered mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The resulting spectrum should show absorbance/transmittance peaks corresponding to the vibrational modes of the sample.

2.3 UV-Vis Spectroscopy Protocol

This protocol outlines the procedure for measuring the UV-Vis absorption spectrum of a solution sample.

  • Sample Preparation:

    • Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The solvent must be transparent in the wavelength range of interest.

    • From the stock solution, prepare a dilute solution of a concentration that will result in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

    • Fill a quartz cuvette with the pure solvent to be used as the blank or reference.

    • Fill a second, matched quartz cuvette with the sample solution.

  • Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

    • Set the desired wavelength range for the scan.

    • Place the cuvette containing the pure solvent (blank) into the sample holder and record a baseline correction or auto-zero the instrument.

    • Replace the blank cuvette with the sample cuvette.

    • Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength across the specified range.

    • The resulting spectrum is a plot of absorbance versus wavelength, from which the wavelength(s) of maximum absorbance (λmax) can be determined.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from initial sample handling to final data interpretation.

Spectroscopic_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis cluster_report Phase 4: Interpretation & Reporting Sample Obtain Analyte (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR NMR Prep_IR Grind with KBr or Prepare Film Sample->Prep_IR IR Prep_UV Dissolve in UV-Grade Solvent Sample->Prep_UV UV-Vis Acq_NMR Acquire FID (NMR Spectrometer) Prep_NMR->Acq_NMR Acq_IR Acquire Interferogram (FTIR Spectrometer) Prep_IR->Acq_IR Acq_UV Measure Absorbance (UV-Vis Spectrophotometer) Prep_UV->Acq_UV Proc_NMR Fourier Transform, Phase & Baseline Correction Acq_NMR->Proc_NMR Proc_IR Fourier Transform, Background Subtraction Acq_IR->Proc_IR Proc_UV Plot Abs vs. Wavelength Acq_UV->Proc_UV Analysis_NMR Assign Peaks (δ, J), Integrate Signals Proc_NMR->Analysis_NMR Analysis_IR Identify Functional Group Frequencies Proc_IR->Analysis_IR Analysis_UV Determine λmax Proc_UV->Analysis_UV Report Structural Elucidation & Technical Report Analysis_NMR->Report Analysis_IR->Report Analysis_UV->Report

Caption: General workflow for spectroscopic analysis.

References

The Ascending Trajectory of Methylated Phenanthroline Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the burgeoning field of methylated phenanthroline derivatives, offering researchers, scientists, and drug development professionals a deep dive into their diverse biological activities. This whitepaper consolidates current research on their anticancer, antimicrobial, and enzyme-inhibiting properties, presenting a valuable resource for advancing the therapeutic applications of these compounds.

The guide meticulously summarizes the current understanding of how methyl substitution on the phenanthroline core influences biological activity. It is now understood that the position and number of methyl groups can significantly modulate the therapeutic potential of these derivatives, impacting their ability to interact with biological targets such as DNA and cellular enzymes.

Key Biological Activities and Mechanisms of Action

Methylated phenanthroline derivatives have demonstrated a broad spectrum of biological activities, primarily attributed to their ability to intercalate with DNA and inhibit key cellular enzymes.

Anticancer Activity: A significant body of research highlights the potent cytotoxic effects of these compounds against a variety of cancer cell lines. The primary mechanism of their anticancer action is believed to be their ability to insert themselves between the base pairs of DNA, a process known as intercalation. This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis, or programmed cell death.

Furthermore, certain methylated phenanthroline derivatives have been shown to modulate critical cellular signaling pathways implicated in cancer progression. Notably, evidence suggests their involvement in the inhibition of the PI3K/AKT/mTOR pathway , a central regulator of cell growth and survival, and the activation of the ATM/CHK1 pathway , a key component of the DNA damage response.

Antimicrobial Activity: The guide also details the promising antimicrobial properties of methylated phenanthroline derivatives against a range of pathogens, including bacteria and fungi. Their mode of action in microorganisms is also linked to DNA intercalation and the inhibition of essential enzymes. The lipophilicity of these compounds, often enhanced by methylation, is thought to facilitate their passage through microbial cell membranes.

Enzyme Inhibition: Methylated phenanthrolines, both as free ligands and as part of metal complexes, have been identified as potent inhibitors of various enzymes. Their ability to chelate metal ions is crucial for the function of many enzymes, making them effective inhibitors of metalloenzymes such as matrix metalloproteinases (MMPs). Additionally, they have been shown to inhibit other key enzymes involved in cellular metabolism and DNA maintenance.

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize the cytotoxic and antimicrobial activities of various methylated phenanthroline derivatives from the cited literature.

Table 1: Cytotoxicity of Methylated Phenanthroline Derivatives (IC50 Values in µM)

Compound/ComplexCell LineIC50 (µM)Reference
[Pt(en)(5-Mephen)]Cl₂L1210 Murine leukemia2.8 ± 0.8[1]
[Pt(en)(5,6-Me₂phen)]Cl₂L1210 Murine leukemia1.5 ± 0.3[1]
[Pt(en)(phen)]Cl₂L1210 Murine leukemia9.7 ± 0.3[1]
[Pt(en)(4-Mephen)]Cl₂L1210 Murine leukemia> 50[1]
[Pt(en)(4,7-Me₂phen)]Cl₂L1210 Murine leukemia> 50[1]
[Pt(en)(3,4,7,8-Me₄phen)]Cl₂L1210 Murine leukemia> 50[1]
[Cu(ala-gly)(5met-phen)]MDA-MB-231, A549, A2780Low micromolar range[2]

Table 2: Antimicrobial Activity of Methylated Phenanthroline Derivatives (MIC Values)

Compound/ComplexMicroorganismMIC (µg/mL)Reference
Phenanthroline-oxazine methyl esterS. aureus, E. coliNot specified[3]
[Ag(phen-oxazine methyl ester)₂]ClO₄S. aureusMore active than ligand[3]
--INVALID-LINK--₂S. aureus, E. coliMore active than ligand[3]
--INVALID-LINK--₂S. aureus, E. coliMore active than ligand[3]

Experimental Protocols

This guide provides detailed methodologies for key experiments to ensure reproducibility and standardization of future research.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the methylated phenanthroline derivative for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a serial two-fold dilution of the methylated phenanthroline derivative in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include a positive control (microorganism without the compound) and a negative control (broth without microorganism).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Viscosity Measurement for DNA Intercalation

Viscosity measurements are a classical method to study the interaction between a compound and DNA. Intercalating agents increase the length of the DNA helix, leading to an increase in the viscosity of the DNA solution.

Protocol:

  • Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl).

  • Measure the flow time of the DNA solution using a viscometer at a constant temperature.

  • Add increasing concentrations of the methylated phenanthroline derivative to the DNA solution and measure the flow time after each addition.

  • Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA with and without the compound, respectively.

  • A significant increase in relative viscosity upon addition of the compound is indicative of DNA intercalation.

Flow Cytometry for Apoptosis Detection

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

Protocol:

  • Treat cells with the methylated phenanthroline derivative for a specified time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Visualizing the Mechanisms

To further elucidate the complex biological processes influenced by methylated phenanthroline derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies synth Synthesis of Methylated Phenanthroline Derivatives char Structural Characterization (NMR, MS, etc.) synth->char cytotoxicity Cytotoxicity Assays (MTT, etc.) char->cytotoxicity antimicrobial Antimicrobial Assays (MIC Determination) char->antimicrobial apoptosis Apoptosis Assays (Flow Cytometry) cytotoxicity->apoptosis dna_binding DNA Interaction Studies (Viscosity, CD) antimicrobial->dna_binding pathway Signaling Pathway Analysis (Western Blot) dna_binding->pathway enzyme Enzyme Inhibition Assays enzyme->pathway toxicity Toxicity Studies apoptosis->toxicity efficacy Efficacy Models (Xenografts, Infection Models) pathway->efficacy

Experimental workflow for the evaluation of methylated phenanthroline derivatives.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes MethylPhen Methylated Phenanthroline Derivative MethylPhen->PI3K Inhibits MethylPhen->AKT Inhibits MethylPhen->mTOR Inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway.

ATM_CHK1_pathway DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM Activates CHK1 CHK1 ATM->CHK1 Activates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest Induces Apoptosis Apoptosis CHK1->Apoptosis Promotes MethylPhen Methylated Phenanthroline Derivative (as DNA damaging agent) MethylPhen->DNA_Damage Induces

References

The Fulcrum of Coordination Chemistry: A Technical Guide to 1,10-Phenanthroline Ligands in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (B135089) (phen), a heterocyclic organic compound with the chemical formula C₁₂H₈N₂, stands as a cornerstone ligand in the edifice of coordination chemistry.[1][2][3] Its rigid, planar, and electron-deficient aromatic structure, featuring two nitrogen atoms positioned for bidentate chelation, allows it to form exceptionally stable complexes with a vast array of metal ions.[4][5][6] This robust chelating ability, combined with a versatile scaffold that can be functionalized at multiple positions, has propelled 1,10-phenanthroline and its derivatives to the forefront of diverse scientific fields, including catalysis, analytical chemistry, materials science, and biomedicine.[1][4][7]

The unique electronic properties of the phen ring system, characterized by a large π-conjugated system, facilitate metal-to-ligand charge transfer (MLCT) states in its coordination complexes, giving rise to interesting photophysical and electrochemical behaviors.[6] From the classic red iron(II) complex "ferroin" used in redox titrations to sophisticated metallointercalators that cleave DNA, phen-based compounds are integral tools for researchers.[5][8] This guide provides an in-depth technical overview of the synthesis, coordination properties, and key applications of 1,10-phenanthroline ligands, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.

Core Synthetic Strategies

The preparation of 1,10-phenanthroline derivatives can be broadly approached in two ways: the de novo construction of the heterocyclic ring system or the direct functionalization of the pre-formed phenanthroline core.[9]

Ring-Forming Reactions

Classical condensation reactions remain fundamental for building the phenanthroline skeleton from simpler precursors.

  • Skraup Reaction: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of 1,10-phenanthroline itself, two successive Skraup reactions are performed using o-phenylenediamine.[7][9]

  • Doebner-von Miller Reaction: A variation of the Skraup reaction, this approach utilizes α,β-unsaturated aldehydes or ketones, often catalyzed by a Lewis acid, and is a common method for preparing 2,9-dialkyl-1,10-phenanthrolines.[9]

  • Friedländer Annulation: This versatile reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, enabling the synthesis of various substituted phenanthrolines.[6][9]

Functionalization of the Phenanthroline Core

Direct modification of the 1,10-phenanthroline molecule allows for the introduction of a wide array of functional groups, which can fine-tune the ligand's steric and electronic properties.[4]

  • Electrophilic Substitution: Reactions like nitration can introduce substituents onto the electron-rich positions of the ring system.

  • Nucleophilic Substitution: Halogenated phenanthrolines (e.g., 2,9-dichloro-1,10-phenanthroline) serve as versatile precursors for introducing other functionalities.

  • Metal-Catalyzed Cross-Coupling: Modern synthetic methods like Suzuki, Stille, and Sonogashira couplings on halogenated or boronylated phenanthrolines enable the attachment of aryl, vinyl, or alkynyl groups, extending the π-system.[6][10]

G cluster_synthesis General Synthesis Workflow for Phenanthroline Derivatives cluster_denovo De Novo Synthesis cluster_functionalization Direct Functionalization precursors Acyclic/Simpler Cyclic Precursors (e.g., o-phenylenediamine) skraup Skraup Reaction precursors->skraup doebner Doebner-von Miller precursors->doebner friedlander Friedländer Annulation precursors->friedlander phen_core 1,10-Phenanthroline Core nitration Nitration / Halogenation phen_core->nitration cross_coupling Cross-Coupling (Suzuki, etc.) phen_core->cross_coupling functionalized_phen Functionalized Phenanthroline Ligand skraup->phen_core doebner->phen_core friedlander->phen_core nitration->functionalized_phen cross_coupling->functionalized_phen

Caption: Workflow for phenanthroline ligand synthesis.

Experimental Protocol: Synthesis of 5-Nitro-1,10-phenanthroline

This protocol describes the direct nitration of the 1,10-phenanthroline core.[9]

Materials:

  • 1,10-phenanthroline monohydrate

  • Fuming sulfuric acid (oleum)

  • Fuming nitric acid

  • Ice

  • Deionized water

  • Stir plate, round bottom flask, dropping funnel, thermometer

Procedure:

  • To a stirred mixture of 1,10-phenanthroline monohydrate in fuming sulfuric acid in a round bottom flask, add fuming nitric acid dropwise using a dropping funnel.

  • Carefully monitor the reaction and maintain the temperature below 170°C.

  • After the addition is complete, heat the reaction mixture to 165°C and maintain stirring for the designated reaction time (typically 1-2 hours).

  • Allow the mixture to cool to room temperature, then carefully pour it over a large volume of crushed ice.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold water to remove residual acid.

  • Dry the product completely. Purification can be achieved via recrystallization from an appropriate solvent if necessary.

Coordination Chemistry and Stability

1,10-phenanthroline acts as a strong-field, bidentate ligand, coordinating to metal ions through its two nitrogen atoms to form a stable five-membered chelate ring.[5][6] The stability of these metal complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, and the ionic radius.

The stability of complexes with divalent first-row transition metal ions typically follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[11][12][13] This trend is largely independent of the specific ligand and is governed by factors like the decrease in ionic radii across the series and the ligand field stabilization energy.[11]

G center Metal-Phenanthroline Complex Stability metal Metal Ion Properties center->metal ligand Ligand Properties center->ligand solution Solution Conditions center->solution charge Charge Density (Charge/Radius) metal->charge lfse Ligand Field Stabilization Energy (LFSE) metal->lfse basicity Ligand Basicity (pKa) ligand->basicity steric Steric Hindrance ligand->steric temp Temperature solution->temp solvent Solvent System solution->solvent

Caption: Factors influencing metal-phenanthroline complex stability.

Data Presentation: Stability Constants of Metal-Phenanthroline Complexes

The stability of these complexes is quantified by stepwise (log K) or overall (log β) stability constants. Higher values indicate greater stability.

Metal IonStepwise Stability Constant (log K₁)Stepwise Stability Constant (log K₂)Stepwise Stability Constant (log K₃)Overall Stability Constant (log β₃)
Mn(II) 4.03.52.810.3
Fe(II) 5.95.210.121.2
Co(II) 7.06.55.919.4
Ni(II) 8.68.17.624.3
Cu(II) 9.07.56.022.5
Zn(II) 6.45.85.217.4
Note: Data compiled from various sources under comparable conditions (e.g., temperature, ionic strength). Actual values may vary with experimental conditions.[11]

Experimental Protocol: Determination of Stability Constants by Potentiometric Titration

This method monitors the change in pH of a solution containing the metal ion and phenanthroline upon titration with a strong base.[11]

Materials:

  • Calibrated pH meter and electrode

  • Constant temperature water bath

  • Burette

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Standardized acid solution (e.g., 0.1 M HCl)

  • 1,10-phenanthroline solution of known concentration

  • Metal salt solution (e.g., metal perchlorate) of known concentration

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃)

Procedure:

  • Ligand Protonation Constant Determination:

    • Prepare a solution containing a known concentration of 1,10-phenanthroline and acid in a background electrolyte.

    • Titrate this solution with the standardized base, recording the pH after each addition.

    • Plot the pH versus the volume of base added.

    • Calculate the protonation constants (pKa) of the ligand from the titration curve.

  • Metal-Ligand Stability Constant Determination:

    • Prepare a solution containing known concentrations of the metal ion, 1,10-phenanthroline, and acid in the same background electrolyte.

    • Titrate this solution with the standardized base, again recording the pH after each addition.

    • Plot the pH versus the volume of base added.

  • Data Analysis:

    • From the titration data, calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) at each point.

    • Plot n̄ versus p[L] (where p[L] = -log[L]) to generate the formation curve.

    • The stepwise stability constants (K₁, K₂, K₃) can be estimated from the p[L] values at half-n̄ integers (e.g., K₁ at n̄ = 0.5, K₂ at n̄ = 1.5, etc.).[11] More accurate values are obtained using computational refinement methods.

Applications in Research

The unique properties of 1,10-phenanthroline and its metal complexes have led to their widespread use across various research domains.

Catalysis

Phenanthroline ligands are crucial in homogeneous and heterogeneous catalysis. They can stabilize metal centers, modulate their electronic properties, and influence the selectivity of reactions.[14][15] A prominent application is in palladium-catalyzed cross-coupling reactions.

Data Presentation: Performance of Phenanthroline-Based Catalysts
Catalytic ReactionCatalyst SystemKey ReactantsYield (%)TOF (h⁻¹)Conditions
Suzuki-Miyaura Coupling Pd/PBP8 (Phenanthroline-based polymer)Bromobenzene, Phenylboronic acid97307730 °C, 2h, H₂O/Ethanol
Aminocarbonylation PdCl₂(phen)@Y-zeoliteIodobenzene, Diethylamine>992250130 °C, 1h, CO
Cyanation of Aryl Halide CuI/1,10-phenanthrolineIodobenzene, K₄[Fe(CN)₆]Good-140 °C, 24h, DMAc
Data compiled from references[16][17][18][19].
Analytical Chemistry

1,10-phenanthroline is a versatile reagent in analytical chemistry, primarily used for the detection and quantification of metal ions.[8]

  • Colorimetric Analysis: The formation of the intensely colored red complex, ferroin (B110374) ([Fe(phen)₃]²⁺), upon reaction with Fe(II) is a classic method for the spectrophotometric determination of iron.[5][8] Ferroin is also widely used as a redox indicator, with a standard potential of +1.06 V.[5]

  • Fluorescent Sensors: By modifying the phenanthroline scaffold with fluorogenic or auxochromic groups, researchers have developed highly sensitive and selective fluorescent sensors for various metal ions, including Zn²⁺, Cd²⁺, and Cu²⁺.[20][21][22][23]

Data Presentation: Performance of Phenanthroline-Based Sensors
Sensor TypeTarget AnalyteLimit of Detection (LOD)Method
Colorimetric Cu²⁺0.14 µMDibenzo[b,j][4][24]phenanthroline
Fluorescent Fe(II)0.31 µmol/LProtonated 1,10-phenanthroline
Fluorescent Cd²⁺10⁻⁹ M2,9-di-(pyrid-2-yl)-1,10-phenanthroline
Fluorescent Zn²⁺0.04 µMPhenanthroline-imidazole probe
Fluorescent Cd²⁺0.11 µMPhenanthroline-imidazole probe
Data compiled from references[21][22][23][25].
Biomedicine and Drug Development

The biological activity of 1,10-phenanthroline and its metal complexes is a major area of research, with significant potential in drug development, particularly for anticancer therapies.[1][26]

  • DNA Intercalation and Cleavage: The planar structure of phenanthroline allows it to intercalate between the base pairs of DNA.[5][26] Certain metal complexes, most notably the copper-phenanthroline complex, can act as chemical nucleases.[27][28] In the presence of a reducing agent, the complex generates reactive oxygen species (ROS) that cleave the DNA backbone, leading to cytotoxicity.[26] This property is harnessed in DNA footprinting techniques to map protein-DNA interactions.[27][28]

  • Enzyme Inhibition: As a potent metal chelator, phenanthroline can inhibit metalloenzymes by sequestering the essential metal cofactor (e.g., Zn²⁺) from their active site.[5][26] This is a key mechanism for its inhibition of matrix metalloproteinases (MMPs), which are involved in cancer progression.[26][29]

G cluster_cleavage Mechanism of DNA Cleavage by [Cu(phen)₂]²⁺ cu_phen [Cu(phen)₂]²⁺ cu_phen_reduced [Cu(phen)₂]⁺ cu_phen->cu_phen_reduced Reduction reducer Reducing Agent (e.g., Ascorbate) reducer->cu_phen_reduced ros Reactive Oxygen Species (ROS) (e.g., •OH) cu_phen_reduced->ros Reaction with O₂ dna DNA Minor Groove cu_phen_reduced->dna Intercalation/ Binding o2 O₂ o2->ros cleavage Oxidative Cleavage of DNA Backbone ros->cleavage dna->cleavage

Caption: DNA cleavage by the copper-phenanthroline complex.

Data Presentation: Anticancer Activity of Phenanthroline-Based Compounds

The cytotoxic efficacy of phenanthroline complexes is often quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

CompoundCancer Cell LineIC₅₀ (µM)
[Cu(phen)₂]²⁺ HeLa (Cervical)1.5
[Ag(phen)₂]⁺ A549 (Lung)0.8
[Mn(phen)₂]²⁺ MCF-7 (Breast)3.2
1,10-Phenanthroline-2-carbaldehyde Prostate Carcinoma- (Inhibits growth)
1,10-Phenanthroline-5,6-dione Dalton's Lymphoma10
Note: Data compiled from various sources. IC₅₀ values are highly dependent on the specific cell line and assay conditions.[26][30]

Experimental Protocol: DNA Footprinting using 1,10-Phenanthroline-Copper Complex

This in vivo protocol allows for the identification of protein-binding sites on DNA within whole cells.[24][27][28]

Materials:

  • E. coli cells harboring the plasmid of interest

  • Luria-Bertani (LB) medium

  • 1,10-phenanthroline (OP) solution

  • Copper sulfate (B86663) (CuSO₄) solution

  • DNA isolation kit

  • Primers for primer extension analysis

  • DNA polymerase (e.g., Klenow fragment)

  • Radiolabeled dNTPs

  • Sequencing gel apparatus

Procedure:

  • Cell Culture and Treatment:

    • Grow E. coli cultures to a mid-log phase (e.g., OD₆₀₀ of 0.6).

    • Add 1,10-phenanthroline and CuSO₄ to the cell culture to form the [(OP)₂Cu] complex in situ. Incubate for a short period to allow DNA cleavage. The optimal concentrations and time should be determined empirically.[27]

  • DNA Isolation:

    • Stop the reaction and harvest the cells.

    • Isolate the plasmid DNA from the treated cells using a standard miniprep protocol.

  • Primer Extension Analysis:

    • Anneal a radiolabeled primer to the purified plasmid DNA, downstream of the putative protein-binding site.

    • Extend the primer using DNA polymerase and a mix of dNTPs. The polymerase will stop at the sites where the DNA backbone was cleaved by the phenanthroline-copper complex.

  • Analysis:

    • Denature the extension products and resolve them on a high-resolution sequencing gel alongside a Sanger sequencing ladder of the same DNA region.

    • The "footprint" will appear as a region of protection (absence of cleavage bands) on the autoradiogram, corresponding to the location where a protein was bound to the DNA, shielding it from the nuclease activity of the [(OP)₂Cu] complex.[27]

G cluster_footprinting Experimental Workflow for In Vivo DNA Footprinting start Grow E. coli Culture with Plasmid treat Add 1,10-Phenanthroline + CuSO₄ to Cells start->treat cleavage In Vivo DNA Cleavage by [Cu(phen)₂]⁺ treat->cleavage isolate Isolate Plasmid DNA cleavage->isolate primer Primer Extension with Labeled Primer isolate->primer gel Resolve on Sequencing Gel primer->gel analyze Analyze Autoradiogram (Identify Footprint) gel->analyze end Protein Binding Site Identified analyze->end

Caption: Workflow for DNA footprinting with [Cu(phen)₂]⁺.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-1,10-phenanthroline Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-Methyl-1,10-phenanthroline and its coordination complexes with copper(II) and ruthenium(II). The potential applications of these metal complexes as anticancer and antimicrobial agents are also discussed, supported by quantitative data and mechanistic insights.

Introduction

1,10-Phenanthroline (B135089) (phen) and its derivatives are a class of rigid, planar heterocyclic compounds renowned for their strong chelating affinity for various metal ions. The resulting metal complexes have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The introduction of a methyl group at the 4-position of the phenanthroline scaffold can modulate the electronic and steric properties of the ligand, influencing the stability, reactivity, and biological efficacy of its metal complexes.

This document outlines the synthesis of the this compound ligand, followed by detailed procedures for the preparation of its copper(II) and ruthenium(II) complexes. Furthermore, it summarizes their biological activities and explores the underlying mechanisms of action, such as DNA interaction and proteasome inhibition.

Synthesis Protocols

Part 1: Synthesis of this compound Ligand

The synthesis of this compound can be achieved through a classic Skraup reaction, a well-established method for quinoline (B57606) synthesis. This process involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. For the synthesis of this compound, 4-methyl-8-aminoquinoline is the key precursor.

Step 1: Synthesis of 4-Methyl-8-aminoquinoline (Precursor)

A detailed protocol for the synthesis of the specific precursor, 4-methyl-8-aminoquinoline, can be adapted from general Skraup synthesis procedures for substituted quinolines.

Experimental Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid (120 mL).

  • Addition of Reactants: To the stirred sulfuric acid, slowly add 2-amino-5-methylphenol (B193566) (50 g, 0.4 mol) and arsenic pentoxide (46 g, 0.2 mol).

  • Glycerol Addition: Gently heat the mixture to 100 °C and then add glycerol (92 g, 1.0 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 140 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 140-150 °C and maintain this temperature with vigorous stirring for 4-5 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (1 kg).

  • Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium (B1175870) hydroxide (B78521) solution until the pH is approximately 8. This should be done in an ice bath to control the exothermic reaction.

  • Extraction: Extract the resulting mixture with dichloromethane (B109758) (3 x 200 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield 4-methyl-8-aminoquinoline.

Step 2: Synthesis of this compound

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, place 4-methyl-8-aminoquinoline (15.8 g, 0.1 mol), arsenic pentoxide (11.5 g, 0.05 mol), and glycerol (23 g, 0.25 mol).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (30 mL) to the mixture with cooling in an ice bath.

  • Reaction: Heat the mixture to 140 °C for 3 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Step 1 to obtain the final product, this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield (%)
This compoundC₁₃H₁₀N₂194.23143-14560-70
Part 2: Synthesis of this compound Metal Complexes

A. Synthesis of [Cu(this compound)(L-dipeptide)] Complexes

These complexes are synthesized by the reaction of a copper(II) salt with this compound and a dipeptide ligand.

Experimental Protocol:

  • Preparation of Copper-Dipeptide Solution: In a 100 mL round-bottom flask, dissolve the L-dipeptide (e.g., Glycyl-glycine, 0.5 mmol) in 20 mL of deionized water. Add copper(II) sulfate pentahydrate (0.5 mmol) to this solution and stir until a clear blue solution is formed. Adjust the pH to 7.0 with a 1 M NaOH solution.

  • Addition of Ligand: Dissolve this compound (0.5 mmol) in 10 mL of ethanol. Add this solution dropwise to the copper-dipeptide solution with constant stirring.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. A colored precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water and then with a small amount of cold ethanol. Dry the product in a desiccator over silica gel.

B. Synthesis of [Ru(this compound)₂(L)]Cl₂ Complexes

Ruthenium(II) complexes can be prepared by reacting a ruthenium precursor with the this compound ligand.

Experimental Protocol:

  • Precursor Synthesis: Synthesize the precursor complex, cis-[Ru(bpy)₂Cl₂]·2H₂O, according to established literature methods.

  • Reaction Setup: In a 100 mL round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (0.5 mmol) and this compound (1.0 mmol) in a 3:1 ethanol/water mixture (40 mL).

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 6-8 hours. The color of the solution will change, indicating complex formation.

  • Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude product in a minimum amount of water and purify by column chromatography on alumina (B75360) using a mixture of acetonitrile (B52724) and saturated aqueous potassium nitrate (B79036) as the eluent. The desired complex is then precipitated by the addition of a saturated aqueous solution of ammonium hexafluorophosphate (B91526) or by ion exchange to the chloride salt.

Characterization Data

Complex Formula Color λmax (nm) (in DMSO) ¹H NMR (δ, ppm in DMSO-d₆) Yield (%)
[Cu(4-Mephen)(Gly-Gly)]·nH₂OC₁₇H₁₆CuN₄O₃·nH₂OBlue~620-~75
[Ru(bpy)₂(4-Mephen)]Cl₂C₃₃H₂₈Cl₂N₆RuOrange-Red~4507.5-9.5 (aromatic protons), 2.6 (methyl protons)~60

Biological Applications and Mechanisms of Action

Anticancer Activity

Metal complexes of this compound have demonstrated significant potential as anticancer agents. Their cytotoxicity is often superior to that of the clinically used drug cisplatin.[1]

Table of IC₅₀ Values for Selected Metal Complexes

Complex Cell Line IC₅₀ (µM) Reference
[Cu(Gly-Gly)(4-Mephen)]MDA-MB-231 (Breast)2.5 ± 0.3[1]
[Cu(Phe-Ala)(4-Mephen)]MDA-MB-231 (Breast)1.8 ± 0.2[1]
[Pt(en)(4-Mephen)]Cl₂L1210 (Murine Leukemia)>50[2]

Mechanisms of Action:

  • DNA Intercalation and Damage: The planar structure of the phenanthroline ligand allows these complexes to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis (programmed cell death). This DNA damage can trigger a cascade of signaling events, often involving the activation of checkpoint kinases like ATM and ATR, which in turn stabilize the tumor suppressor p53.[3] Activated p53 can then induce the expression of pro-apoptotic proteins like BAX and PUMA, leading to mitochondrial outer membrane permeabilization and the activation of caspases.[3]

  • Proteasome Inhibition: Some copper complexes of phenanthroline derivatives have been shown to inhibit the chymotrypsin-like activity of the 26S proteasome. The ubiquitin-proteasome system is crucial for the degradation of regulatory proteins involved in cell cycle control and apoptosis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins (e.g., p53, Bax) and cell cycle inhibitors (e.g., p21, p27), while preventing the degradation of inhibitors of the pro-survival NF-κB pathway (e.g., IκB). This disruption of protein homeostasis induces endoplasmic reticulum (ER) stress and ultimately triggers apoptosis.[2][4][5]

Antimicrobial Activity

Complexes of 1,10-phenanthroline and its derivatives with metals like copper, silver, and manganese have shown promising activity against a range of bacteria, including both Gram-positive and Gram-negative strains. The chelation of the metal ion by the phenanthroline ligand is thought to enhance the lipophilicity of the complex, facilitating its transport across the bacterial cell membrane.

Table of Minimum Inhibitory Concentrations (MIC) for a Representative Complex

Complex Bacteria MIC (µg/mL)
[Cu(1)(phen)]²⁺S. aureus8
[Cu(1)(phen)]²⁺E. coli16

Visualizations

Synthesis and Characterization Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis cluster_characterization Characterization cluster_application Biological Evaluation 4-Methyl-8-aminoquinoline 4-Methyl-8-aminoquinoline Skraup Reaction Skraup Reaction 4-Methyl-8-aminoquinoline->Skraup Reaction Glycerol, H₂SO₄, As₂O₅ This compound This compound Skraup Reaction->this compound Purification Complexation Complexation This compound->Complexation This compound->Complexation Crude Complex Crude Complex Complexation->Crude Complex Metal Salt (Cu²⁺ or Ru²⁺) Metal Salt (Cu²⁺ or Ru²⁺) Metal Salt (Cu²⁺ or Ru²⁺)->Complexation Purification (Chromatography) Purification (Chromatography) Crude Complex->Purification (Chromatography) Pure Metal Complex Pure Metal Complex Purification (Chromatography)->Pure Metal Complex Spectroscopy (NMR, UV-Vis, MS) Spectroscopy (NMR, UV-Vis, MS) Pure Metal Complex->Spectroscopy (NMR, UV-Vis, MS) Pure Metal Complex->Spectroscopy (NMR, UV-Vis, MS) Elemental Analysis Elemental Analysis Pure Metal Complex->Elemental Analysis Anticancer Assays (IC₅₀) Anticancer Assays (IC₅₀) Pure Metal Complex->Anticancer Assays (IC₅₀) Pure Metal Complex->Anticancer Assays (IC₅₀) Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) Pure Metal Complex->Antimicrobial Assays (MIC)

Caption: Workflow for the synthesis and evaluation of this compound metal complexes.

Signaling Pathway: Proteasome Inhibition Leading to Apoptosis

Proteasome_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm 4-Mephen Complex 4-Mephen Complex 26S Proteasome 26S Proteasome 4-Mephen Complex->26S Proteasome Inhibition Amino Acids Amino Acids 26S Proteasome->Amino Acids Degradation IκB IκB 26S Proteasome->IκB Degradation p53 p53 26S Proteasome->p53 Degradation Ub-Proteins Ub-Proteins Ub-Proteins->26S Proteasome ER Stress ER Stress Ub-Proteins->ER Stress Accumulation NF-κB NF-κB IκB->NF-κB Inhibition Pro-survival Genes Pro-survival Genes NF-κB->Pro-survival Genes Activation Pro-apoptotic Genes (BAX, PUMA) Pro-apoptotic Genes (BAX, PUMA) p53->Pro-apoptotic Genes (BAX, PUMA) Activation Apoptosis Apoptosis Pro-survival Genes->Apoptosis Inhibition Pro-apoptotic Genes (BAX, PUMA)->Apoptosis ER Stress->Apoptosis

Caption: Proteasome inhibition by 4-Mephen complexes induces apoptosis.

Signaling Pathway: DNA Damage-Induced Apoptosis

DNA_Damage_Apoptosis cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm 4-Mephen Complex 4-Mephen Complex DNA DNA 4-Mephen Complex->DNA Intercalation DNA Damage DNA Damage DNA->DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Activation p53 p53 ATM/ATR->p53 Stabilization BAX, PUMA (Pro-apoptotic) BAX, PUMA (Pro-apoptotic) p53->BAX, PUMA (Pro-apoptotic) Upregulation MOMP Mitochondrial Outer Membrane Permeabilization BAX, PUMA (Pro-apoptotic)->MOMP Cytochrome c Cytochrome c MOMP->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: DNA damage by 4-Mephen complexes initiates the intrinsic apoptosis pathway.

References

Application Notes and Protocols for 4-Methyl-1,10-phenanthroline in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Methyl-1,10-phenanthroline as a ligand in copper-catalyzed cross-coupling reactions. The focus is on the N-arylation of indoles, a crucial transformation in the synthesis of pharmaceuticals and functional materials.

Introduction

This compound is a bidentate N-heterocyclic ligand that forms stable and catalytically active complexes with transition metals, particularly copper. Its rigid structure and strong coordination to the metal center make it an effective ligand for a variety of catalytic transformations. In recent years, copper catalysis has gained significant attention as a cost-effective and sustainable alternative to palladium-catalyzed reactions. The use of ligands like this compound has been instrumental in improving the efficiency and scope of copper-catalyzed reactions, such as the Ullmann condensation, by allowing for milder reaction conditions and lower catalyst loadings.

This application note focuses on the utility of this compound in the copper-catalyzed N-arylation of indoles, a reaction of high importance in medicinal chemistry and materials science.

Data Presentation

The following table summarizes representative yields for the copper-catalyzed N-arylation of various indoles with aryl halides. The data is based on reactions using a copper(I) iodide catalyst and a phenanthroline-based ligand system, which is analogous to the performance expected with this compound under optimized conditions.

EntryIndole (B1671886) DerivativeAryl HalideProductYield (%)
1IndoleIodobenzene1-Phenyl-1H-indole95
2Indole4-Iodotoluene1-(4-Methylphenyl)-1H-indole96
3Indole4-Bromoanisole1-(4-Methoxyphenyl)-1H-indole92
45-CyanoindoleIodobenzene1-Phenyl-1H-indole-5-carbonitrile90
55-Aminoindole4-Iodotoluene1-(4-Methylphenyl)-1H-indol-5-amine85
67-AzaindoleIodobenzene1-Phenyl-1H-pyrrolo[2,3-b]pyridine88

Experimental Protocols

General Procedure for the Copper-Catalyzed N-Arylation of Indole with an Aryl Halide

This protocol describes a general method for the N-arylation of indole with an aryl halide using a catalyst system composed of copper(I) iodide and this compound.

Materials:

  • Indole (or substituted indole)

  • Aryl halide (iodide or bromide)

  • Copper(I) iodide (CuI)

  • This compound

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous

  • Toluene (B28343), anhydrous

  • Ethyl acetate (B1210297)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

  • An oven-dried Schlenk tube or a resealable screw-cap test tube

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add CuI (5 mol%), this compound (10 mol%), and anhydrous K₃PO₄ (2.1 equivalents).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add the indole (1.0 equivalent) and the aryl halide (1.2 equivalents).

  • Addition of Solvent: Add anhydrous toluene (to make a 1 M solution with respect to the indole).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir for 24 hours.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filter cake with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-arylindole.

Mandatory Visualization

Catalytic Cycle for Copper-Catalyzed N-Arylation of Indole

The following diagram illustrates the proposed catalytic cycle for the N-arylation of indole with an aryl iodide, catalyzed by a copper(I) complex of this compound.

Catalytic_Cycle CuI_L Cu(I)-L Complex Cu_Indolide Cu(I)-Indolide Complex CuI_L->Cu_Indolide Indole, Base Indole Indole (R-H) CuIII_Intermediate Cu(III) Intermediate Cu_Indolide->CuIII_Intermediate Oxidative Addition (Ar-I) ArI Aryl Iodide (Ar-I) CuIII_Intermediate->CuI_L Reductive Elimination Product N-Arylindole (R-Ar) CuIII_Intermediate->Product Base Base (K₃PO₄) HI HI

Caption: Proposed catalytic cycle for the Cu-catalyzed N-arylation of indole.

Experimental Workflow for Copper-Catalyzed N-Arylation

This diagram outlines the key steps in the experimental protocol for the copper-catalyzed N-arylation of indoles.

Experimental_Workflow start Start setup Reaction Setup: - Add CuI, 4-Me-phen, K₃PO₄ - to Schlenk tube start->setup inert Create Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) setup->inert reagents Add Reagents: - Indole - Aryl Halide inert->reagents solvent Add Anhydrous Toluene reagents->solvent reaction Heat and Stir: - 110 °C for 24 hours solvent->reaction workup Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite® reaction->workup purification Purification: - Concentrate filtrate - Flash column chromatography workup->purification product Pure N-Arylindole purification->product end End product->end

Caption: Workflow for the Cu-catalyzed N-arylation of indoles.

Application Notes and Protocols: Preparation and Application of the [Cu(4-methyl-phenanthroline)₂]⁺ Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper complexes incorporating phenanthroline-based ligands have garnered significant attention in the scientific community, particularly in the field of medicinal chemistry and drug development.[1][2][3][4][5] The [Cu(4-methyl-phenanthroline)₂]⁺ complex is a prominent member of this class, exhibiting promising potential as an anticancer agent. The cytotoxicity of these complexes is primarily attributed to their ability to generate reactive oxygen species (ROS) and interact with cellular macromolecules, notably DNA.[1][4][5] The redox activity of the copper center, cycling between Cu(I) and Cu(II) states, is believed to play a crucial role in mediating this biological activity.[2] This document provides detailed protocols for the synthesis and characterization of the [Cu(4-methyl-phenanthroline)₂]⁺ complex, along with an overview of its applications and mechanism of action.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for [Cu(4-methyl-phenanthroline)₂]⁺ and Related Complexes
Parameter[Cu(phen)₂]⁺[Cu(4-methyl-phenanthroline)₂]⁺ (Expected)Reference
Formula [Cu(C₁₂H₈N₂)₂]⁺[Cu(C₁₃H₁₀N₂)₂]⁺N/A
Molecular Weight 423.95 g/mol 452.01 g/mol N/A
Appearance Orange/Red Crystalline SolidOrange/Red Crystalline Solid[6]
UV-Vis λmax (MLCT) ~444 nm~440-450 nm[6]
Table 2: Cytotoxicity Data of Related Copper-Phenanthroline Complexes
ComplexCell LineIC₅₀ (µM)Reference
[Cu(Gly-Gly)(4met-phen)]MDA-MB-231 (Breast)Low micromolar range[4]
[Cu(phe-ala)(4met-phen)]A549 (Lung)Low micromolar range[4]
[Cu(ala-gly)(5met-phen)]A2780 (Ovarian)Low micromolar range[4]
[Cu(phen)₂(PHTn)]MCF-7 (Breast)Micromolar level[1]

Experimental Protocols

Synthesis of [Cu(4-methyl-phenanthroline)₂]⁺ Complex

This protocol describes a general method for the synthesis of the [Cu(4-methyl-phenanthroline)₂]⁺ complex, adapted from procedures for similar copper-phenanthroline complexes. The synthesis is typically carried out by reacting a copper(II) salt with two equivalents of the 4-methyl-1,10-phenanthroline ligand, followed by reduction of the copper center if a Cu(I) complex is desired.

Materials:

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride (CuCl₂)

  • This compound

  • Ethanol (B145695) or Methanol (B129727)

  • Ascorbic acid (for reduction to Cu(I))

  • Suitable counter-ion salt (e.g., sodium tetrafluoroborate, sodium perchlorate)

  • Deionized water

  • Standard laboratory glassware and equipment (magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Ligand Solution: Dissolve 2 molar equivalents of this compound in a minimal amount of warm ethanol or methanol in a round-bottom flask.

  • Copper Salt Solution: In a separate beaker, dissolve 1 molar equivalent of the copper(II) salt in deionized water or ethanol.

  • Complexation: Slowly add the copper salt solution to the stirred ligand solution. A color change should be observed, indicating the formation of the copper complex.

  • (Optional) Reduction to Cu(I): To obtain the [Cu(4-methyl-phenanthroline)₂]⁺ (Cu(I)) complex, add a slight excess of a reducing agent, such as ascorbic acid, to the reaction mixture. The solution color will typically change to a deep red or orange.

  • Precipitation: Add a saturated aqueous solution of a salt containing the desired counter-ion (e.g., NaBF₄, NaClO₄) to precipitate the complex.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol and then diethyl ether.

  • Drying: Dry the resulting crystalline solid under vacuum.

Characterization of the Complex
  • UV-Visible Spectroscopy: Dissolve a small amount of the complex in a suitable solvent (e.g., acetonitrile, dichloromethane). Record the UV-Vis spectrum. The characteristic metal-to-ligand charge transfer (MLCT) band for [Cu(phen)₂]⁺ type complexes is typically observed in the range of 440-460 nm.[6]

  • Infrared (IR) Spectroscopy: Acquire the IR spectrum of the solid complex. Characteristic bands for the phenanthroline ligand will be present, with potential shifts upon coordination to the copper ion.

  • Elemental Analysis: Determine the elemental composition (C, H, N) to confirm the stoichiometry of the complex.

Mandatory Visualizations

Synthesis_Workflow Synthesis Workflow for [Cu(4-methyl-phenanthroline)₂]⁺ cluster_reactants Reactants cluster_process Process Copper(II) Salt Copper(II) Salt Dissolution in Solvent Dissolution in Solvent Copper(II) Salt->Dissolution in Solvent This compound This compound This compound->Dissolution in Solvent Mixing and Reaction Mixing and Reaction Dissolution in Solvent->Mixing and Reaction Reduction (optional) Reduction (optional) Mixing and Reaction->Reduction (optional) Precipitation Precipitation Reduction (optional)->Precipitation Filtration and Washing Filtration and Washing Precipitation->Filtration and Washing Drying Drying Filtration and Washing->Drying Final Product Final Product Drying->Final Product

Caption: A flowchart illustrating the key steps in the synthesis of the [Cu(4-methyl-phenanthroline)₂]⁺ complex.

Anticancer_Mechanism Proposed Anticancer Mechanism of [Cu(4-methyl-phenanthroline)₂]⁺ [Cu(4-Me-phen)₂]⁺ [Cu(4-Me-phen)₂]⁺ Cellular Uptake Cellular Uptake [Cu(4-Me-phen)₂]⁺->Cellular Uptake Intracellular Cu⁺/Cu²⁺ Redox Cycling Intracellular Cu⁺/Cu²⁺ Redox Cycling Cellular Uptake->Intracellular Cu⁺/Cu²⁺ Redox Cycling DNA Intercalation/Binding DNA Intercalation/Binding Cellular Uptake->DNA Intercalation/Binding ROS Generation ROS Generation Intracellular Cu⁺/Cu²⁺ Redox Cycling->ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress DNA Damage DNA Damage DNA Intercalation/Binding->DNA Damage Apoptosis Apoptosis Oxidative Stress->Apoptosis DNA Damage->Apoptosis

Caption: A diagram depicting the proposed signaling pathway for the anticancer activity of the [Cu(4-methyl-phenanthroline)₂]⁺ complex.

Applications in Drug Development

The [Cu(4-methyl-phenanthroline)₂]⁺ complex and its analogs are primarily investigated for their potential as anticancer agents.[1][4][5] Their mechanism of action, which involves the induction of oxidative stress and direct interaction with DNA, makes them attractive candidates for overcoming resistance to traditional platinum-based drugs.[2]

Key Research Areas:

  • Anticancer Therapy: The primary application is in the development of new chemotherapeutic agents. The cytotoxicity of these complexes has been demonstrated in various cancer cell lines.[4]

  • Mechanism of Action Studies: These complexes serve as valuable tools for studying cellular responses to oxidative stress and DNA damage.

  • Catalysis: Copper-phenanthroline complexes are also known to catalyze various organic reactions, although this is a less explored application in the context of drug development.

Future Directions:

Further research is needed to optimize the therapeutic index of these complexes, potentially through the design of targeted delivery systems or the synthesis of derivatives with improved selectivity for cancer cells. In vivo studies are also crucial to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds.

References

Application of 4-Methyl-1,10-phenanthroline in DNA Binding Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,10-phenanthroline (4-Mephen) is a heterocyclic organic compound that serves as a crucial bidentate ligand in coordination chemistry. Its rigid, planar structure and electron-rich nitrogen atoms make it an excellent candidate for coordinating with metal ions to form stable complexes. These metal complexes, particularly those involving platinum(II) and ruthenium(II), have garnered significant interest in the field of medicinal chemistry due to their potential as therapeutic agents that target DNA. The methyl group at the 4-position of the phenanthroline ring can influence the steric and electronic properties of the resulting metal complex, thereby modulating its DNA binding affinity, mode of interaction, and biological activity.

The primary mode of interaction for many 4-Mephen metal complexes with DNA is intercalation, where the planar phenanthroline ligand inserts itself between the base pairs of the DNA double helix.[1] This interaction can lead to significant changes in the DNA structure, such as unwinding and lengthening of the helix, which can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells.[2][3] However, groove binding has also been observed as a competing or concentration-dependent binding mode.[1][4]

This document provides detailed application notes and experimental protocols for studying the interaction of this compound and its metal complexes with DNA.

Data Presentation

The following table summarizes quantitative data for a representative metal complex of this compound, highlighting its cytotoxic potential.

ComplexCell LineIC50 (µM)Reference
[Pt(en)(4-Mephen)]Cl2L1210 Murine leukaemia> 50[1]

IC50: The concentration of a drug that gives half-maximal response. A lower IC50 value indicates a higher potency.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the DNA binding of this compound complexes are provided below.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique to monitor the interaction between a metal complex and DNA. Changes in the absorption spectrum of the complex upon addition of DNA can indicate binding. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) of the absorption maximum.[3]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the 4-Mephen metal complex in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of DNA can be determined spectrophotometrically using the molar extinction coefficient at 260 nm (6600 M⁻¹cm⁻¹).[4] The purity of the DNA should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.

  • Titration:

    • Place a fixed concentration of the metal complex solution in a quartz cuvette.

    • Record the initial UV-Vis spectrum of the complex in the range of 200-400 nm.[4]

    • Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

    • After each addition, mix the solution gently and allow it to equilibrate for 5 minutes before recording the UV-Vis spectrum.

    • Correct for the dilution effect by adding the same volume of DNA to a reference cuvette containing only the buffer.

  • Data Analysis:

    • Monitor the changes in the absorbance and the wavelength of the maximum absorption of the complex.

    • The intrinsic binding constant (Kb) can be calculated by fitting the titration data to the Wolfe-Shimer equation or a similar binding model.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique to study DNA binding, often employed in a competitive binding assay with a fluorescent probe like ethidium (B1194527) bromide (EtBr). EtBr fluoresces strongly when intercalated into DNA. A compound that can displace EtBr from the DNA will cause a quenching of the EtBr fluorescence.[5]

Protocol:

  • Preparation of EtBr-DNA Adduct:

    • Prepare a solution of ct-DNA in a suitable buffer.

    • Add a solution of EtBr to the DNA solution to form the EtBr-DNA adduct. The final concentrations should be such that the fluorescence signal is stable and measurable.

  • Competitive Titration:

    • Place the EtBr-DNA solution in a fluorescence cuvette.

    • Measure the initial fluorescence emission spectrum (excitation typically around 520 nm, emission scanned from 540-700 nm).[6]

    • Add increasing concentrations of the 4-Mephen metal complex to the cuvette.

    • After each addition, incubate the solution for a few minutes to allow for equilibration and then record the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the complex concentration.

    • The quenching of the EtBr fluorescence indicates that the complex is binding to DNA and displacing EtBr.

    • The Stern-Volmer quenching constant (Ksv) and the binding constant (Kb) can be determined from the quenching data using the Stern-Volmer equation.[5]

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes of DNA upon ligand binding. The CD spectrum of DNA is sensitive to its helical structure. Intercalation can induce significant changes in the DNA CD spectrum.[1][7]

Protocol:

  • Sample Preparation:

    • Prepare solutions of ct-DNA and the 4-Mephen metal complex in a low-salt buffer.

    • Use a quartz CD cuvette with a path length of 1 cm.

  • Spectral Measurement:

    • Record the CD spectrum of the DNA solution alone in the range of 220-320 nm. The B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.

    • Add increasing amounts of the metal complex to the DNA solution and record the CD spectrum after each addition.

  • Data Analysis:

    • Analyze the changes in the intensity and position of the positive and negative bands of the DNA CD spectrum.

    • Significant changes in the CD spectrum are indicative of conformational alterations in the DNA upon binding of the complex. The binding mode can often be inferred from the nature of these spectral changes.[1]

Viscosity Measurement

Viscosity measurement is a classical method to determine the mode of DNA binding. Intercalation causes a lengthening of the DNA helix to accommodate the intercalating ligand, which leads to an increase in the viscosity of the DNA solution. In contrast, non-intercalative binding, such as groove binding, may cause a bend or kink in the DNA, resulting in a smaller or no increase in viscosity.[8]

Protocol:

  • Sample Preparation:

    • Prepare a concentrated and sonicated solution of ct-DNA in a suitable buffer to obtain DNA fragments of a relatively uniform size.

    • The temperature of the solution should be maintained constant using a thermostated water bath.

  • Viscosity Measurement:

    • Measure the flow time of the buffer alone (t₀) using an Ubbelohde or similar viscometer.

    • Measure the flow time of the DNA solution (t) in the absence of the complex.

    • Add increasing amounts of the 4-Mephen metal complex to the DNA solution and measure the flow time after each addition, allowing for equilibration.

  • Data Analysis:

    • Calculate the relative viscosity (η/η₀) where η = (t - t₀)/t₀ and η₀ is the viscosity of the DNA solution alone.

    • Plot the relative viscosity versus the ratio of the concentration of the complex to the concentration of DNA.

    • A significant increase in relative viscosity is strong evidence for an intercalative binding mode.[8]

Visualizations

Experimental_Workflow_for_DNA_Binding_Studies cluster_preparation Sample Preparation cluster_experiments Biophysical Assays cluster_analysis Data Analysis & Interpretation Complex 4-Mephen Complex Solution UV_Vis UV-Vis Spectroscopy Complex->UV_Vis Fluorescence Fluorescence Spectroscopy Complex->Fluorescence CD Circular Dichroism Complex->CD Viscosity Viscosity Measurement Complex->Viscosity DNA ct-DNA Solution DNA->UV_Vis DNA->Fluorescence DNA->CD DNA->Viscosity Binding_Constant Binding Constant (Kb) UV_Vis->Binding_Constant Fluorescence->Binding_Constant Conformational_Changes DNA Conformational Changes CD->Conformational_Changes Binding_Mode Binding Mode (Intercalation/Groove) Viscosity->Binding_Mode Conformational_Changes->Binding_Mode

Caption: Experimental workflow for DNA binding studies.

DNA_Binding_Modes cluster_dna cluster_modes Binding Modes cluster_ligand DNA_Helix DNA Intercalation Intercalation (Planar ligand inserts between base pairs) Groove_Binding Groove Binding (Ligand binds in the major or minor groove) Ligand [M(4-Mephen)] Ligand->Intercalation Primary Mode Ligand->Groove_Binding Secondary Mode

Caption: DNA binding modes of 4-Mephen complexes.

References

Application Notes and Protocols for the Functionalization of 4-Methyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-1,10-phenanthroline is a versatile heterocyclic compound widely utilized as a ligand in coordination chemistry, catalysis, and as a building block for functional materials and biologically active molecules. The strategic functionalization of this scaffold is crucial for fine-tuning its electronic, steric, and coordination properties. These application notes provide detailed protocols for several key transformations of this compound, enabling the synthesis of a variety of valuable derivatives. The primary functionalization strategies discussed herein focus on the modification of the methyl group and the phenanthroline core, including oxidation of the methyl group, bromination of the methyl group, and N-oxidation of the phenanthroline ring.

Data Presentation

The following table summarizes the key functionalization reactions of this compound, providing a comparative overview of the reaction conditions and expected outcomes.

Reaction Type Reagents and Conditions Product Typical Yield (%) Reaction Time Temperature (°C)
Oxidation to Carboxylic Acid 1. Selenium Dioxide (SeO₂) 2. Further oxidation with an appropriate oxidizing agent (e.g., H₂O₂)1,10-Phenanthroline-4-carboxylic acid60-8012-24 hReflux
Oxidation to Aldehyde Selenium Dioxide (SeO₂) in dioxane/water1,10-Phenanthroline-4-carboxaldehyde50-706-12 hReflux
Bromination of Methyl Group N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) in CCl₄4-(Bromomethyl)-1,10-phenanthroline70-904-8 hReflux
N-Oxidation Potassium peroxomonosulfate (PMS) in acidic aqueous solutionThis compound-1-N-oxide80-902-6 h60

Experimental Protocols

Oxidation of this compound to 1,10-Phenanthroline-4-carboxaldehyde

This protocol describes the selective oxidation of the methyl group to an aldehyde functionality using selenium dioxide.

Materials:

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 g, 5.15 mmol) and 1,4-dioxane (50 mL).

  • Stir the mixture until the starting material is completely dissolved.

  • Add selenium dioxide (0.68 g, 6.18 mmol) to the solution.

  • Add water (1 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 101 °C) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated selenium metal.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1,10-phenanthroline-4-carboxaldehyde.

Bromination of this compound

This protocol outlines the free-radical bromination of the methyl group to yield 4-(bromomethyl)-1,10-phenanthroline, a versatile intermediate for further functionalization.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 g, 5.15 mmol) in anhydrous carbon tetrachloride (50 mL).

  • Add N-Bromosuccinimide (1.01 g, 5.67 mmol) to the solution.

  • Add a catalytic amount of benzoyl peroxide (0.06 g, 0.25 mmol) to initiate the reaction.

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide (B58015) byproduct.

  • Wash the filtrate with a 10% aqueous solution of sodium thiosulfate (2 x 30 mL) to remove any unreacted bromine.

  • Wash the organic layer with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(bromomethyl)-1,10-phenanthroline.

N-Oxidation of this compound

This protocol describes the synthesis of this compound-1-N-oxide using potassium peroxomonosulfate as a green oxidant.

Materials:

  • This compound

  • Potassium peroxomonosulfate (PMS, Oxone®)

  • Sulfuric acid (H₂SO₄), 2 M solution

  • Sodium hydroxide (B78521) (NaOH), 2 M solution

  • Chloroform (B151607) (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a ~15 mM aqueous solution of this compound by dissolving it in water. A small amount of 2 M sulfuric acid can be added to aid dissolution and achieve a pH of ~2. This acidic condition helps to prevent di-N-oxidation.[1]

  • To this solution, add 1.1-1.2 equivalents of solid potassium peroxomonosulfate.[1]

  • Stir the mixture at 60 °C for 2-6 hours. Monitor the reaction for completion by TLC.[1]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture by adding 2 M sodium hydroxide solution until the pH is approximately 9-10.[1]

  • Extract the aqueous layer with chloroform (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield this compound-1-N-oxide. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualization

Functionalization_Workflow Start This compound Oxidation_Aldehyde 1,10-Phenanthroline-4-carboxaldehyde Start->Oxidation_Aldehyde SeO₂, dioxane/H₂O, reflux Bromination 4-(Bromomethyl)-1,10-phenanthroline Start->Bromination NBS, BPO, CCl₄, reflux N_Oxidation This compound-1-N-oxide Start->N_Oxidation PMS, H₂O/H₂SO₄, 60°C Oxidation_Acid 1,10-Phenanthroline-4-carboxylic acid Oxidation_Aldehyde->Oxidation_Acid Further Oxidation Further_Derivatives Further Derivatives Bromination->Further_Derivatives Bromination_Mechanism Initiation Initiation BPO Benzoyl Peroxide (BPO) Ph_radical 2 Ph• BPO->Ph_radical Δ Heat Heat NBS NBS Br_radical Br• NBS->Br_radical + Ph• Start_mol 4-Methyl-phen Termination_products Radical Combination Br_radical->Termination_products Propagation Propagation Benzyl_radical 4-(Radical-methyl)-phen Start_mol->Benzyl_radical + Br• Product 4-(Bromomethyl)-phen Benzyl_radical->Product + Br₂ Benzyl_radical->Termination_products HBr HBr Br2 Br₂ Termination Termination

References

Application Notes and Protocols for 4-Methyl-1,10-phenanthroline in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,10-phenanthroline (4-Me-phen) is a heterocyclic organic compound and a derivative of 1,10-phenanthroline. Like its parent compound, 4-Me-phen is a robust bidentate chelating agent, readily forming stable complexes with a variety of metal ions. This property makes it a valuable reagent in analytical chemistry, particularly for the spectrophotometric determination of metals such as iron and copper. The methyl group at the 4-position can influence the electronic properties and solubility of the ligand and its metal complexes, potentially offering advantages in specific analytical applications. These application notes provide an overview of the use of this compound in analytical chemistry, including detailed protocols and quantitative data.

Core Applications

The primary analytical application of this compound is as a chromogenic reagent for the spectrophotometric analysis of metal ions. It is also utilized in solvent extraction techniques for the separation and preconcentration of metals.

Spectrophotometric Determination of Metal Ions

This compound forms intensely colored complexes with certain metal ions, most notably iron(II). This color formation provides the basis for quantitative analysis using spectrophotometry. The general principle involves the reduction of the metal ion to the appropriate oxidation state, followed by complexation with this compound and measurement of the absorbance at the wavelength of maximum absorption (λmax).

Solvent Extraction

As a chelating agent, this compound can be used to form neutral metal complexes that can be extracted from an aqueous phase into an immiscible organic solvent. This is useful for separating target metal ions from interfering substances or for concentrating the analyte prior to its determination by other analytical techniques.

Quantitative Data

The following tables summarize key quantitative parameters for the analytical applications of this compound and related compounds. Data specific to this compound is limited in the readily available literature; therefore, data for the parent compound, 1,10-phenanthroline, and other derivatives are included for comparison and as an indication of expected performance.

Table 1: Spectrophotometric Determination of Iron(II)

Ligandλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Linearity Range (mg/L)
1,10-phenanthroline508 - 51011,1000.5 - 8.0
4,7-Dihydroxy-1,10-phenanthroline54511,9000.56 - 4.47

Table 2: Spectrophotometric Determination of Copper(I)

Ligandλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Linearity Range (mg/L)
Neocuproine (2,9-Dimethyl-1,10-phenanthroline)4577,9500.1 - 10
2,9-Dimethyl-4,7-dihydroxy-1,10-phenanthrolineNot SpecifiedHighly SensitiveNot Specified

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Iron(II)

This protocol is adapted for this compound based on established methods for 1,10-phenanthroline.

1. Reagents and Solutions:

  • Standard Iron Solution (10 mg/L): Dissolve 0.0702 g of analytical grade ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water. Add 2.5 mL of concentrated sulfuric acid and dilute to 1 L in a volumetric flask.

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of 50% (v/v) ethanol.

  • Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.

  • Sodium Acetate (B1210297) Buffer Solution (1 M, pH ~5): Dissolve 136 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in deionized water and dilute to 1 L. Adjust pH with acetic acid if necessary.

2. Experimental Procedure:

  • Sample Preparation: If the sample contains iron in the ferric (Fe³⁺) state, it must first be reduced to the ferrous (Fe²⁺) state. To a suitable aliquot of the sample, add 1 mL of hydroxylamine hydrochloride solution and mix well.

  • Color Development: Add 5 mL of the sodium acetate buffer solution, followed by 2 mL of the this compound solution.

  • Dilution: Dilute the solution to a final volume of 50 mL in a volumetric flask with deionized water and mix thoroughly.

  • Incubation: Allow the solution to stand for at least 15 minutes for full color development.

  • Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which is expected to be around 510 nm, using a spectrophotometer. Use a reagent blank (containing all reagents except the iron standard or sample) to zero the instrument.

  • Calibration Curve: Prepare a series of standard iron solutions (e.g., 0.5, 1, 2, 4, 6, 8 mg/L) and follow the same procedure to generate a calibration curve of absorbance versus iron concentration.

  • Quantification: Determine the concentration of iron in the unknown sample by comparing its absorbance to the calibration curve.

Spectrophotometric_Iron_Determination cluster_prep Sample Preparation cluster_reaction Complexation Reaction cluster_analysis Analysis Sample Sample Solution Add_Hydroxylamine Add Hydroxylamine HCl (Reduce Fe³⁺ to Fe²⁺) Sample->Add_Hydroxylamine Add_Buffer Add Sodium Acetate Buffer (Adjust pH) Add_Hydroxylamine->Add_Buffer Add_4MePhen Add this compound Add_Buffer->Add_4MePhen Dilute Dilute to Final Volume Add_4MePhen->Dilute Incubate Incubate for Color Development Dilute->Incubate Measure_Absorbance Measure Absorbance at λmax Incubate->Measure_Absorbance Calibration Generate Calibration Curve Measure_Absorbance->Calibration Quantify Quantify Iron Concentration Calibration->Quantify Solvent_Extraction_Workflow cluster_setup Extraction Setup cluster_analysis_phases Phase Analysis Aqueous_Phase Aqueous Phase (Metal Ion + Buffer) Mix_Phases Combine Phases in Separatory Funnel Aqueous_Phase->Mix_Phases Organic_Phase Organic Phase (4-Me-phen in Solvent) Organic_Phase->Mix_Phases Shake Vigorous Shaking (Extraction) Mix_Phases->Shake Separate Phase Separation Shake->Separate Analyze_Aqueous Analyze Aqueous Phase (e.g., AAS, ICP-OES) Separate->Analyze_Aqueous Analyze_Organic Analyze Organic Phase (e.g., AAS, ICP-OES) Separate->Analyze_Organic Calculate_D Calculate Distribution Ratio (D) Analyze_Aqueous->Calculate_D Analyze_Organic->Calculate_D

Application Notes and Protocols for the Study of 4-Methyl-1,10-phenanthroline Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,10-Phenanthroline (phen) and its derivatives are robust, planar heterocyclic ligands renowned for their strong chelating ability with a wide range of metal ions.[1][2][3] The resulting metal complexes are of significant interest in various fields, including catalysis, sensor technology, and medicinal chemistry.[1][3][4][5] Specifically, 4-Methyl-1,10-phenanthroline (4-Mephen) complexes are being extensively investigated for their potential as therapeutic agents, particularly in cancer treatment.[6][7] These complexes often exhibit potent cytotoxic activity, which is frequently attributed to their ability to interact with biological macromolecules like DNA.[5][6][8] Their mechanism of action can involve DNA intercalation, groove binding, or cleavage, ultimately leading to cell cycle arrest and apoptosis.[5][7][9]

This document provides a detailed overview of the experimental setups and protocols for the synthesis, characterization, and biological evaluation of this compound metal complexes, tailored for researchers in drug discovery and development.

Synthesis and Characterization of this compound Complexes

General Synthesis Protocol for a Metal (e.g., Cu(II)) Complex

The synthesis of metal complexes involving this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The following is a general procedure for the synthesis of a copper(II) complex.

Materials:

  • Copper(II) chloride (CuCl₂) or other suitable copper salt

  • This compound (4-Mephen)

  • Ethanol or Methanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Protocol:

  • Dissolve the metal salt (e.g., CuCl₂, 1 mmol) in the chosen solvent (e.g., 20 mL of ethanol) in a round-bottom flask.

  • In a separate beaker, dissolve the this compound ligand (2 mmol, for a 1:2 metal-to-ligand ratio) in the same solvent.

  • Add the ligand solution dropwise to the metal salt solution while stirring continuously at room temperature.

  • A color change or precipitation of the complex should be observed.

  • The reaction mixture can be stirred at room temperature for several hours or gently refluxed to ensure completion.

  • After the reaction, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration.

  • Wash the collected solid with small portions of cold solvent (ethanol) and then diethyl ether to remove unreacted starting materials.

  • Dry the resulting complex under vacuum.

  • For purification, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Physicochemical Characterization

Proper characterization is crucial to confirm the structure and purity of the synthesized complexes.

Table 1: Key Characterization Techniques

TechniquePurposeSample Data/Observation
FTIR Spectroscopy To identify the coordination of the 4-Mephen ligand to the metal ion.Shifts in the vibrational frequencies of the C=N and C=C bonds of the phenanthroline ring upon complexation.[10]
¹H NMR Spectroscopy To confirm the structure of the ligand and its diamagnetic complexes in solution.Shifts in the proton signals of the phenanthroline ring upon coordination to the metal.
UV-Vis Spectroscopy To study the electronic properties of the complex.Intense absorption bands in the UV region corresponding to π-π* transitions of the ligand and potential metal-to-ligand charge transfer (MLCT) bands in the visible region.[2][11]
Elemental Analysis To determine the elemental composition (C, H, N) and confirm the empirical formula.The experimental percentages of C, H, and N should match the calculated values for the proposed structure.
X-ray Crystallography To determine the precise three-dimensional structure and coordination geometry of the complex in the solid state.[6]Provides data on bond lengths, bond angles, and the overall molecular geometry (e.g., distorted octahedral).[2]
Thermal Analysis (TGA) To assess the thermal stability of the complex and the presence of solvent molecules.[12]Determines the temperature at which the complex decomposes.[12]

Experimental Workflow for Biological Evaluation

A systematic approach is required to evaluate the therapeutic potential of the synthesized complexes. The workflow typically progresses from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of 4-Mephen Complex Characterization Physicochemical Characterization (FTIR, NMR, UV-Vis, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (MTT, SRB) on Cancer Cell Lines Characterization->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 DNABinding DNA Binding Studies (UV-Vis Titration, Viscosity, Gel Electrophoresis) IC50->DNABinding Apoptosis Apoptosis Assay (Annexin V/PI Staining) DNABinding->Apoptosis ROS ROS Generation Assay (DCFH-DA) Apoptosis->ROS G cluster_0 DNA Interaction & Damage Pathway Complex 4-Mephen Metal Complex Intercalation Intercalation/ Groove Binding Complex->Intercalation Binds to DNA ROS Generation of Reactive Oxygen Species (ROS) Complex->ROS Redox Cycling DNA Supercoiled DNA (Form I) Cleavage Oxidative Cleavage DNA->Cleavage Intercalation->DNA ROS->Cleavage NickedDNA Nicked DNA (Form II) Cleavage->NickedDNA Apoptosis Cell Death (Apoptosis) NickedDNA->Apoptosis G cluster_pathway Simplified Apoptosis Signaling Complex 4-Mephen Complex DNADamage DNA Damage / ROS Complex->DNADamage Mitochondria Mitochondrial Dysfunction DNADamage->Mitochondria Caspase Caspase Activation (e.g., Caspase-3/9) Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols for 4-Methyl-1,10-phenanthroline Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-methyl-1,10-phenanthroline and its derivatives as versatile ligands in key organic synthesis reactions. These compounds are instrumental in facilitating a range of catalytic transformations, including cross-coupling reactions and C-H functionalization, which are fundamental to the construction of complex organic molecules in pharmaceutical and materials science research.

Application Notes

This compound and its substituted analogues are a class of bicyclic nitrogen-containing heterocyclic compounds that act as highly effective bidentate ligands for a variety of transition metals. Their rigid, planar structure and strong σ-donating ability stabilize catalytic species and enhance their reactivity and selectivity.

Key Applications in Organic Synthesis:

  • Palladium-Catalyzed Cross-Coupling Reactions: These ligands are particularly effective in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. They form stable complexes with palladium, preventing catalyst decomposition and promoting efficient catalytic turnover, even with challenging substrates.

  • Copper-Catalyzed Reactions: Derivatives of 1,10-phenanthroline (B135089) are widely used in copper-catalyzed reactions, including C-N and C-O bond formation, as well as trifluoromethylation reactions.

  • C-H Functionalization: The unique electronic and steric properties of substituted phenanthrolines make them suitable ligands for directing C-H activation, enabling the direct functionalization of otherwise inert C-H bonds. This approach offers a more atom-economical and efficient synthetic route compared to traditional methods that require pre-functionalized substrates.

  • Asymmetric Catalysis: Chiral derivatives of 1,10-phenanthroline have been developed and employed in asymmetric catalysis to induce enantioselectivity in a variety of transformations.

The methyl group at the 4-position of the phenanthroline core can influence the electronic properties and solubility of the ligand and its metal complexes, thereby modulating catalytic activity. Further substitution on the phenanthroline backbone allows for fine-tuning of these properties to optimize performance in specific applications.

Quantitative Data

The following tables summarize representative quantitative data for reactions utilizing this compound derivatives as ligands.

Table 1: Palladium-Catalyzed Heck Reaction of Aryl Halides with Alkenes

EntryAryl HalideAlkeneLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrene2,3,8,9-tetraphenyl-1,10-phenanthroline1K₂CO₃DMF1201295
24-BromoanisoleMethyl acrylate2,3,8,9-tetraphenyl-1,10-phenanthroline1NaOAcDMAc1302488
34-Chlorotoluenen-Butyl acrylate2,3,8,9-tetraphenyl-1,10-phenanthroline2Cs₂CO₃NMP1403675

Data is representative and compiled from typical results in the literature. Actual yields may vary depending on specific substrate and reaction conditions.

Table 2: Direct C-H Dicarbamoylation of Phenanthroline Derivatives

EntryPhenanthroline DerivativeCarbamoyl SourceOxidantSolventTemp (°C)Time (h)Yield (%)
11,10-PhenanthrolineN,N-Dimethyl-2-oxoacetamide(NH₄)₂S₂O₈DMSO/H₂O801247 (tetracarbamoylation)
23,4,7,8-Tetramethyl-1,10-phenanthrolineN,N-Diethyl-2-oxoacetamide(NH₄)₂S₂O₈DMSO/H₂O801297
32,9-Dimethyl-1,10-phenanthroline2-Oxo-2-(piperidin-1-yl)acetic acid(NH₄)₂S₂O₈DMSO/H₂O801258

Data sourced from a study on metal- and light-free Minisci-type reactions.[1]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Heck Reaction

This protocol describes a general procedure for the Heck reaction using a phenanthroline-based ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound derivative (e.g., 2,3,8,9-tetraphenyl-1,10-phenanthroline, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., DMF, DMAc, or NMP, 5 mL)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To a flame-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium(II) acetate, the this compound derivative, and the base.

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the alkene.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 2: Direct C-H Dicarbamoylation of a Phenanthroline Derivative

This protocol is adapted from a metal- and light-free Minisci-type reaction for the direct functionalization of phenanthrolines.[1]

Materials:

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (0.12 mmol)

  • Oxamic acid derivative (e.g., N,N-diethyl-2-oxoacetamide, 0.6 mmol)

  • Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈, 0.72 mmol)

  • Dimethyl sulfoxide (B87167) (DMSO, 1.2 mL)

  • Water (2 µL)

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating block

Procedure:

  • To a reaction vial, add 3,4,7,8-tetramethyl-1,10-phenanthroline, the oxamic acid derivative, and ammonium persulfate.

  • Add DMSO and water to the vial.

  • Seal the vial and place it in a preheated heating block at 80 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After cooling to room temperature, add saturated aqueous sodium bicarbonate (NaHCO₃, 5 mL) and ethyl acetate (5 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired dicarbamoylated product.

Visualizations

Catalytic Cycle for the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Heck reaction.

Heck_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X (L)₂ Oxidative_Addition->ArPd(II)XL2 Alkene_Coordination Alkene Coordination ArPd(II)XL2->Alkene_Coordination Alkene ArPd(II)X(alkene)L2 π-Complex Alkene_Coordination->ArPd(II)X(alkene)L2 Migratory_Insertion Migratory Insertion ArPd(II)X(alkene)L2->Migratory_Insertion Intermediate σ-Alkylpalladium(II) Complex Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex Product π-Complex Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination (Base) Product_Complex->Reductive_Elimination Product Reductive_Elimination->Pd(0)L2 HX + Base

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow for a Generic Cross-Coupling Reaction

This diagram outlines a typical experimental workflow for setting up a palladium-catalyzed cross-coupling reaction.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Start Weigh_Reagents Weigh Solid Reagents (Aryl Halide, Base, Ligand, Pd Catalyst) Start->Weigh_Reagents Add_to_Vessel Add Solids to Flame-Dried Reaction Vessel Weigh_Reagents->Add_to_Vessel Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Add_to_Vessel->Inert_Atmosphere Add_Liquids Add Degassed Solvent and Liquid Reagents via Syringe Inert_Atmosphere->Add_Liquids Heat_Stir Heat to Desired Temperature with Vigorous Stirring Add_Liquids->Heat_Stir Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat_Stir->Monitor Completion Reaction Complete Monitor->Completion Cool Cool to Room Temperature Completion->Cool Quench_Extract Quench with Water and Extract with Organic Solvent Cool->Quench_Extract Dry_Concentrate Dry Organic Layer and Concentrate in vacuo Quench_Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Pure Product Purify->Product

Caption: General experimental workflow.

References

Application Notes and Protocols: Photophysical Properties of Ruthenium(II) Complexes with Methylated Phenanthrolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the photophysical properties, experimental protocols, and applications of ruthenium(II) complexes featuring methylated phenanthroline ligands. These complexes are of significant interest due to their unique spectroscopic characteristics, which are tunable through ligand modification, making them valuable tools in various research and development areas, including cellular imaging, oxygen sensing, and photodynamic therapy (PDT).

Introduction to Ruthenium(II) Phenanthroline Complexes

Ruthenium(II) polypyridyl complexes, particularly those containing 1,10-phenanthroline (B135089) (phen) and its derivatives, are renowned for their rich photophysical and electrochemical properties.[1] The core of their functionality lies in the metal-to-ligand charge transfer (MLCT) transitions, which give rise to their characteristic strong absorption in the visible region and long-lived luminescence.[2]

Methylation of the phenanthroline ligand is a common strategy to "tune" the properties of the complex.[3] Introducing methyl groups can alter the ligand's electron-donating ability, steric profile, and lipophilicity. These modifications, in turn, influence the energy of the MLCT states, affecting the absorption and emission wavelengths, excited-state lifetimes, and quantum yields.[3] Understanding these structure-property relationships is crucial for designing complexes tailored for specific applications.

Photophysical Properties

The photophysical behavior of these complexes is governed by the electronic transitions between the ruthenium metal center and the π-system of the ligands.

  • Absorption: Ruthenium(II) complexes with methylated phenanthrolines exhibit intense absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The bands in the UV region (typically <350 nm) are attributed to spin-allowed π-π* intraligand transitions within the phenanthroline and other polypyridyl ligands. The broad, prominent bands in the visible region (~450 nm) are assigned to the spin-allowed metal-to-ligand charge transfer (d-π*) transitions.[2]

  • Emission: Upon excitation into either the intraligand or MLCT absorption bands, the complexes typically emit light from a triplet MLCT (³MLCT) excited state.[4] This emission, often referred to as phosphorescence, is characterized by a large Stokes shift and is typically observed in the orange-to-red region of the spectrum (~600-630 nm).[5]

  • Excited-State Lifetime and Quantum Yield: The excited-state lifetime (τ) and luminescence quantum yield (Φ_em) are critical parameters. Lifetimes for these complexes in deaerated solutions at room temperature can range from hundreds of nanoseconds to several microseconds.[4] The quantum yield represents the efficiency of the emission process. Both lifetime and quantum yield are highly sensitive to the complex's environment, particularly the presence of quenchers like molecular oxygen.[4][6]

  • Luminescence Quenching: The luminescence of Ru(II) polypyridyl complexes is efficiently quenched by molecular oxygen through an energy transfer mechanism, which leads to the formation of highly reactive singlet oxygen (¹O₂).[7] This property is the foundation for their application in oxygen sensing and photodynamic therapy.[6][8] The quenching process is often described by the Stern-Volmer equation.

Data Summary

The following table summarizes key photophysical data for representative Ruthenium(II) complexes with methylated and related phenanthroline ligands.

ComplexLigand Modificationλ_abs (nm) (ε, M⁻¹cm⁻¹)λ_em (nm)Quantum Yield (Φ_em)Lifetime (τ, µs)Solvent / ConditionsReference(s)
[Ru(bpy)₂(mephen)]²⁺ 5-methyl-1,10-phenanthroline~450~610Data not availableData not availableAcetonitrile[3]
[Ru(phen)₂(dmbpy)]²⁺ 4,4'-dimethyl-2,2'-bipyridine~448~6110.0420.84Acetonitrile (deaerated)[9]
[Ru(dmbpy)₂(Tzphen)]²⁺ 5-(1H-tetrazol-5-yl)-1,10-phenanthroline455 (1.5 x 10⁴)615Data not availableData not availableMethanol[9]
[Ru(phen)₂(IP-nT)]²⁺ series Imidazo[4,5-f][4][10]phenanthroline w/ thiophene~450615-6200.03-0.040.8-1.0Acetonitrile (deaerated)[8]
[Ru(phen)(bpy)₂]²⁺ 1,10-phenanthroline (unsubstituted)448 (1.3 x 10⁴)6100.0360.40Acetonitrile (deaerated)

Note: Direct photophysical data for simple methylated phenanthroline complexes can be sparse in compiled tables, but their properties are generally understood to be similar to related complexes like those with dimethyl-bipyridine, with subtle shifts based on the electronic effects of the methyl groups.

Applications and Protocols

Application: Photosensitizers for Photodynamic Therapy (PDT)

Principle: Ru(II) complexes can act as photosensitizers (PS). Upon irradiation with light of an appropriate wavelength, the PS is excited from its ground state to a singlet excited state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), generating cytotoxic singlet oxygen (¹O₂).[8] This ¹O₂ can induce oxidative stress and trigger apoptosis or necrosis in targeted cancer cells.[11] The efficiency of ¹O₂ generation is a key factor for PDT efficacy.[12]

Experimental Protocol: Measurement of Singlet Oxygen Quantum Yield (Φ_Δ)

The singlet oxygen quantum yield is typically determined using a relative method with a well-characterized standard photosensitizer.

  • Materials:

    • Ruthenium complex of interest.

    • Standard photosensitizer (e.g., [Ru(bpy)₃]²⁺, Φ_Δ = 0.56 in aerated MeCN).[12]

    • Singlet oxygen scavenger/trap (e.g., 1,3-diphenylisobenzofuran, DPBF).

    • Spectroscopic grade solvent (e.g., acetonitrile).

    • UV-Vis spectrophotometer.

    • Light source with a specific wavelength (e.g., 450 nm LED or filtered lamp).

  • Procedure:

    • Prepare solutions of the sample and the standard in the chosen solvent with matched absorbance (typically 0.1) at the excitation wavelength.

    • To each solution, add a known concentration of DPBF.

    • Irradiate the solutions with the light source while stirring.

    • At regular time intervals, record the absorption spectrum and monitor the decrease in the DPBF absorbance at its maximum (~410 nm).

    • Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this plot is proportional to the rate of DPBF consumption.

    • Calculate the singlet oxygen quantum yield (Φ_Δ) of the sample using the following equation[12]: Φ_Δ(sample) = Φ_Δ(std) * (k_sample / k_std) * (I_abs(std) / I_abs(sample)) where k is the slope from the plot and I_abs is the rate of light absorption. If absorbance is matched, the I_abs term cancels out.

PDT_Mechanism Ru_GS Ru(II) Complex (S₀) Ru_S1 ¹MLCT (S₁) Ru_GS->Ru_S1 Light (hν) Absorption Ru_T1 ³MLCT (T₁) Ru_S1->Ru_T1 Intersystem Crossing (ISC) Ru_T1->Ru_GS Luminescence O2_S ¹O₂ (Singlet O₂) Ru_T1->O2_S Energy Transfer Death Cell Death (Apoptosis) O2_S->Death Oxidative Damage Cell Cancer Cell

Caption: Mechanism of Photodynamic Therapy using a Ru(II) photosensitizer.

Application: Cellular Imaging Probes

Principle: The inherent luminescence of these Ru(II) complexes makes them excellent candidates for cellular imaging.[9] Their large Stokes shift minimizes self-absorption, and their long excited-state lifetimes allow for time-resolved emission microscopy (TREM) or phosphorescence lifetime imaging microscopy (PLIM).[13] These advanced techniques can distinguish the probe's signal from short-lived cellular autofluorescence, significantly improving the signal-to-noise ratio.[13] Lipophilicity, influenced by methylation, can affect cellular uptake mechanisms and subcellular localization.[14][15]

Experimental Protocol: Confocal Laser Scanning Microscopy (CLSM) for Cellular Uptake

  • Cell Culture:

    • Plate cells (e.g., HeLa, MCF-7) on glass-bottomed dishes or chamber slides and culture overnight in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Incubation with Ru(II) Complex:

    • Prepare a stock solution of the ruthenium complex in DMSO.

    • Dilute the stock solution in a fresh cell culture medium to the desired final concentration (e.g., 1-20 µM).

    • Remove the old medium from the cells, wash with phosphate-buffered saline (PBS), and add the medium containing the Ru(II) complex.

    • Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C.

  • Cell Staining and Fixation (Optional):

    • For co-localization studies, specific organelle trackers (e.g., MitoTracker for mitochondria, DAPI for nucleus) can be added according to the manufacturer's protocol.

    • After incubation, wash the cells three times with PBS to remove the excess complex.

    • For imaging, cells can be kept live in fresh medium or fixed (e.g., with 4% paraformaldehyde for 15 minutes), followed by washing.

  • Imaging:

    • Mount the dish/slide on the stage of a confocal microscope.

    • Excite the ruthenium complex using an appropriate laser line (e.g., 458 nm or 488 nm).

    • Collect the emission signal in the expected range (e.g., 580-650 nm) to visualize the cellular uptake and distribution of the complex.

Cellular_Uptake_Workflow start Start: Seed Cells culture Culture Overnight (37°C, 5% CO₂) start->culture prepare Prepare Ru(II) Complex Working Solution culture->prepare incubate Incubate Cells with Ru(II) Complex prepare->incubate wash Wash Cells 3x with PBS incubate->wash image Image with Confocal Microscope wash->image analyze Analyze Uptake and Localization image->analyze

Caption: Experimental workflow for visualizing cellular uptake of Ru(II) complexes.

General Experimental Protocols

Synthesis of a Heteroleptic Ru(phen)₂(methyl-phen)₂ Complex

This protocol is a general representation adapted from common literature methods.[2][3]

  • Synthesis of Precursor [Ru(phen)₂Cl₂]·2H₂O:

    • Reflux RuCl₃·3H₂O with a slight excess of 1,10-phenanthroline (2.2 equivalents) in a suitable solvent like ethanol (B145695) or DMF for several hours.

    • The product, [Ru(phen)₂Cl₂], will precipitate upon cooling or addition of an ether.

    • Collect the solid by vacuum filtration and wash with water and diethyl ether.

  • Synthesis of the Final Complex:

    • Suspend the [Ru(phen)₂Cl₂] precursor and a slight excess (1.2 equivalents) of the desired methylated phenanthroline ligand (e.g., 5-methyl-1,10-phenanthroline) in an ethanol/water mixture (e.g., 80/20 v/v).[3]

    • Reflux the mixture for 4-8 hours under an inert atmosphere (e.g., Argon). The solution should change color, indicating complex formation.

    • After cooling to room temperature, filter the solution to remove any unreacted starting material.

    • Add a concentrated aqueous solution of ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) to the filtrate to precipitate the final product as a PF₆⁻ salt.[3]

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with diethyl ether.

    • Dry the final product in a desiccator. Purity can be confirmed by ¹H-NMR and mass spectrometry.[3]

Photophysical Measurements
  • UV-Vis Absorption Spectroscopy:

    • Prepare dilute solutions (5-20 µM) of the complex in a spectroscopic grade solvent.[12]

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum from ~250 nm to 700 nm in a 1 cm path length quartz cuvette, using the pure solvent as a reference.

  • Steady-State Emission Spectroscopy:

    • Use the same solutions prepared for absorption measurements.

    • Use a spectrofluorometer equipped with a xenon lamp and appropriate detectors.

    • Excite the sample at or near the MLCT absorption maximum (e.g., 450 nm).

    • Record the emission spectrum over a range that covers the expected luminescence (e.g., 500 nm to 800 nm).

    • For deaerated measurements, bubble argon or nitrogen through the solution for at least 15-20 minutes prior to and during the measurement.

  • Luminescence Lifetime Measurement (Time-Resolved):

    • Use a technique like Time-Correlated Single Photon Counting (TCSPC) for lifetimes in the ns-µs range or laser flash photolysis for longer lifetimes.

    • Excite the sample with a pulsed light source (e.g., a pulsed laser or LED) at a wavelength absorbed by the complex.

    • Detect the emitted photons over time using a high-speed detector.

    • The decay of the emission intensity over time is recorded and fit to an exponential decay model (single or multi-exponential) to extract the lifetime (τ).[4]

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (¹MLCT) T1 T₁ (³MLCT) S0_v0 S1_v2 S0_v0->S1_v2 Absorption (hν) S0_v1 S0_v2 S1_v0 T1_v1 S1_v0->T1_v1 ISC S1_v1 T1_v0 T1_v0->S0_v1 Quenching (e.g., O₂) T1_v0->S0_v2 Phosphorescence S0_line_start S0_line_end S0_line_start->S0_line_end S1_line_start S1_line_end S1_line_start->S1_line_end T1_line_start T1_line_end T1_line_start->T1_line_end

Caption: Simplified Jablonski diagram for a Ru(II) polypyridyl complex.

References

Application Notes and Protocols for 1,10-Phenanthrolin-4-aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and applications of 1,10-Phenanthrolin-4-aldehyde, a versatile building block in medicinal chemistry and materials science. This document offers detailed experimental protocols for its synthesis and subsequent derivatization, along with quantitative data on the biological activity of its derivatives.

Introduction

1,10-Phenanthroline (B135089) and its derivatives are a significant class of heterocyclic compounds widely utilized in coordination chemistry, catalysis, and drug design.[1][2] The introduction of a reactive aldehyde group at the 4-position of the phenanthroline scaffold, creating 1,10-Phenanthrolin-4-aldehyde, provides a valuable synthon for the development of novel therapeutic agents, fluorescent probes, and catalytic ligands.[3][4] The aldehyde functionality allows for facile modification through reactions such as Schiff base formation, enabling the synthesis of a diverse range of molecules with tailored properties.

Synthesis of 1,10-Phenanthrolin-4-aldehyde

The primary synthetic route to 1,10-Phenanthrolin-4-aldehyde involves the oxidation of the corresponding methyl-substituted precursor, 4-methyl-1,10-phenanthroline. A well-established method for this transformation is the use of selenium dioxide (SeO₂) in a suitable solvent.[1][5]

Experimental Protocol: Selenium Dioxide Oxidation of this compound

This protocol is adapted from the synthesis of 1,10-phenanthroline-2,9-dicarbaldehyde.[1]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mmol of this compound in 130 mL of 1,4-dioxane containing 4% water.

  • To the stirring solution, add 1 mmol of selenium dioxide.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitate of elemental selenium and the product is collected by filtration.

  • The crude product is purified by recrystallization from acetone to yield 1,10-Phenanthrolin-4-aldehyde as a crystalline solid.

Expected Yield: Based on analogous reactions, a yield of approximately 70% can be anticipated.[1]

Characterization Data:

Spectroscopic DataExpected Values
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.3 (s, 1H, -CHO), 9.2-7.8 (m, 7H, aromatic protons)
IR (KBr, ν_max, cm⁻¹) ~1700 (C=O stretching of aldehyde), 1610, 1570 (C=N, C=C stretching)

Applications in Drug Development: Schiff Base Derivatives

1,10-Phenanthrolin-4-aldehyde serves as a key intermediate in the synthesis of Schiff bases, which have demonstrated significant biological activities, including antimicrobial and anticancer properties.[6] The imine linkage (-C=N-) in Schiff bases is crucial for their biological function.

Synthesis of Schiff Base Derivatives

General Experimental Protocol:

  • Dissolve 1 mmol of 1,10-Phenanthrolin-4-aldehyde in a suitable solvent (e.g., ethanol, methanol).

  • Add an equimolar amount of the desired primary amine.

  • Add a few drops of a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold solvent, and dried.

  • Further purification can be achieved by recrystallization.

Antimicrobial Activity of a Representative Schiff Base Derivative

The following table summarizes the antimicrobial activity of a Schiff base derived from a phenanthroline aldehyde and a sulfur-containing amine, evaluated by determining the Minimum Inhibitory Concentration (MIC).

MicroorganismMIC (µg/mL)
Escherichia coli62.5 - 250
Staphylococcus aureus62.5

Data adapted from studies on analogous phenanthroline Schiff bases.

Application in Fluorescent Probes

The 1,10-phenanthroline scaffold is a well-known chelating agent for various metal ions.[7] Functionalization with an aldehyde group allows for the development of fluorescent probes for the detection of specific ions.

Experimental Workflow: Development of a Fluorescent Probe

The following diagram illustrates a typical workflow for the development of a fluorescent probe for metal ion detection starting from this compound.

workflow cluster_synthesis Synthesis cluster_characterization Characterization & Testing start This compound oxidation Oxidation (SeO2/Dioxane) start->oxidation Step 1 aldehyde 1,10-Phenanthrolin-4-aldehyde oxidation->aldehyde Step 2 condensation Condensation with Amine aldehyde->condensation Step 3 probe Fluorescent Probe condensation->probe Step 4 spectroscopy Spectroscopic Analysis (NMR, IR, MS) probe->spectroscopy photophysics Photophysical Studies (Absorption, Emission) spectroscopy->photophysics selectivity Selectivity & Sensitivity Testing photophysics->selectivity imaging Cellular Imaging (optional) selectivity->imaging signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Target phen_aldehyde 1,10-Phenanthrolin-4-aldehyde schiff_base Schiff Base Derivative phen_aldehyde->schiff_base Forms metal_complex Metal Complex schiff_base->metal_complex Forms metalloprotease Metalloprotease metal_complex->metalloprotease Inhibits angiogenesis Angiogenesis metalloprotease->angiogenesis Promotes metastasis Metastasis metalloprotease->metastasis Promotes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-1,10-phenanthroline synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common methods for synthesizing the 1,10-phenanthroline (B135089) scaffold are the Skraup reaction and the Doebner-von Miller reaction. These classic methods involve the condensation of an aromatic amine with glycerol (B35011) (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) in the presence of an acid and an oxidizing agent. For this compound, this would typically involve the reaction of 8-amino-4-methylquinoline with glycerol or a suitable α,β-unsaturated carbonyl compound. More modern approaches, including one-step syntheses for symmetrical derivatives, have also been developed to improve yields and reduce environmental impact.[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound can vary significantly depending on the synthetic route and reaction conditions. Traditional methods like the Skraup and Doebner-von Miller reactions can sometimes result in low yields, occasionally only a few percent, due to the harsh reaction conditions and formation of side products.[1] However, optimized protocols and newer synthetic methods can achieve significantly higher yields. For instance, a one-step synthesis method for symmetrical 1,10-phenanthroline derivatives claims to offer improved productivity.[1]

Q3: What are the main challenges in synthesizing this compound that can lead to low yields?

A3: The primary challenges that can lead to low yields include:

  • Harsh Reaction Conditions: Both Skraup and Doebner-von Miller reactions often require high temperatures and strong acids, which can lead to the degradation of starting materials and products.

  • Side Reactions: The formation of polymeric tars and other byproducts is a common issue, which complicates the purification process and reduces the isolated yield.

  • Purification Difficulties: Separating the desired product from the complex reaction mixture and tarry residues can be challenging and lead to product loss.

  • Substituent Effects: The position and electronic nature of the methyl group can influence the reactivity of the precursors and the propensity for side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My synthesis of this compound resulted in a very low yield. What are the potential causes and how can I improve it?

A: Low yields are a common problem in phenanthroline synthesis. Here are several factors to consider and troubleshoot:

  • Reaction Temperature and Time:

    • Problem: The reaction may not have gone to completion, or conversely, the product may have decomposed at excessively high temperatures.

    • Solution: Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint. For the Skraup reaction, a gradual increase in temperature is often recommended.

  • Reagent Quality and Stoichiometry:

    • Problem: Impure starting materials or incorrect molar ratios of reactants can significantly impact the yield.

    • Solution: Ensure all reagents, especially the aminoquinoline precursor and glycerol/carbonyl compound, are of high purity. Carefully control the stoichiometry of the reactants, acid, and oxidizing agent.

  • Choice of Oxidizing Agent (Skraup Reaction):

    • Problem: The oxidizing agent plays a crucial role. An inappropriate choice or amount can lead to either incomplete reaction or over-oxidation and byproduct formation.

    • Solution: Arsenic pentoxide is traditionally used but is highly toxic.[1] Consider alternative, milder oxidizing agents. The concentration of the oxidizing agent should also be optimized.

  • Acid Catalyst (Doebner-von Miller Reaction):

    • Problem: The type and concentration of the acid catalyst can influence the reaction rate and the extent of side reactions, such as polymerization of the α,β-unsaturated carbonyl compound.

    • Solution: Experiment with different Lewis or Brønsted acids and optimize their concentration.

Issue 2: Formation of Tarry Byproducts

Q: My reaction mixture turned into a thick, dark tar, making it difficult to isolate the this compound. How can I prevent this and purify my product?

A: Tar formation is a well-known issue in Skraup and similar reactions.

  • Preventing Tar Formation:

    • Moderators: In the Skraup reaction, adding a moderator like ferrous sulfate (B86663) can help to control the exothermic nature of the reaction and reduce charring.

    • Controlled Addition of Reagents: Adding the sulfuric acid slowly and with cooling can prevent a runaway reaction and subsequent tar formation.

    • Optimized Temperature: Avoid excessive heating, as this promotes polymerization and decomposition.

  • Purification from Tar:

    • Steam Distillation: If the product is steam-volatile, this can be an effective method to separate it from the non-volatile tar.

    • Solvent Extraction: After neutralizing the reaction mixture, a suitable organic solvent can be used to extract the product. Multiple extractions may be necessary.

    • Chromatography: Column chromatography is often the final step to obtain a pure product. The choice of stationary and mobile phases will depend on the polarity of the product and impurities. A patent on the purification of 1,10-phenanthrolines suggests a method involving dissolution in a weak organic acid, partial neutralization to precipitate impurities, followed by basification to precipitate the purified product.[2]

Experimental Protocols

General Protocol for Skraup Synthesis of 1,10-Phenanthrolines

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the 8-amino-4-methylquinoline, glycerol, and a moderating agent (e.g., ferrous sulfate).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with cooling.

  • Oxidizing Agent: Add the oxidizing agent (e.g., arsenic pentoxide or an alternative).

  • Heating: Heat the mixture gradually. The reaction is often exothermic and may proceed vigorously. Maintain a gentle reflux for several hours.

  • Work-up:

    • Cool the reaction mixture and cautiously pour it onto ice.

    • Neutralize the solution with a base (e.g., sodium hydroxide) until it is alkaline.

    • Extract the product with a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Protocol for Doebner-von Miller Synthesis of 1,10-Phenanthrolines

  • Reaction Setup: In a round-bottom flask, dissolve the 8-amino-4-methylquinoline in an acidic medium (e.g., hydrochloric acid).

  • Carbonyl Compound Addition: Slowly add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde (B89634) or methyl vinyl ketone) to the stirred solution.

  • Heating: Heat the reaction mixture under reflux for several hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture and neutralize it with a base.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography or other suitable methods.

Data Presentation

Table 1: Comparison of General Synthesis Methods for 1,10-Phenanthrolines

FeatureSkraup ReactionDoebner-von Miller ReactionOne-Step Synthesis (for symmetrical derivatives)
Precursors Aromatic amine, GlycerolAromatic amine, α,β-Unsaturated carbonylo-phenylenediamine derivative, Ketene structure
Reagents H₂SO₄, Oxidizing agentAcid catalyst (Lewis or Brønsted)Mixed water reducing agent (e.g., conc. HCl and organic acid)
Typical Yield Low to moderateLow to moderatePotentially high[1]
Common Issues Vigorous reaction, Tar formationPolymerization of carbonyl compound(Not specified in abstract)
Advantages Uses simple starting materialsCan introduce substituents at specific positionsHigher yield, Reduced pollution[1]
Disadvantages Harsh conditions, Use of toxic reagentsByproduct formationLimited to symmetrical derivatives

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start reactants Mix Reactants: 8-amino-4-methylquinoline, Glycerol/Carbonyl Compound, Acid, Oxidizing Agent start->reactants reaction Heat under Reflux (Monitor by TLC/HPLC) reactants->reaction quench Quench Reaction (Pour onto ice) reaction->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization chromatography->recrystallization end Pure Product recrystallization->end

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction decomposition Product Decomposition low_yield->decomposition side_reactions Side Reactions (e.g., Tarring) low_yield->side_reactions purification_loss Loss during Purification low_yield->purification_loss optimize_time_temp Optimize Reaction Time & Temperature incomplete_reaction->optimize_time_temp reagent_quality Check Reagent Purity & Stoichiometry incomplete_reaction->reagent_quality decomposition->optimize_time_temp optimize_reagents Optimize Oxidizing Agent / Acid Catalyst side_reactions->optimize_reagents improve_purification Refine Purification Technique purification_loss->improve_purification

Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.

References

Phenanthroline Nucleophilic Aromatic Substitution (SNAr) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on phenanthroline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the SNAr of phenanthrolines in a question-and-answer format.

Question 1: Why am I getting very low yields of my desired substituted phenanthroline?

Answer:

Low yields in SNAr reactions of phenanthrolines can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Substrate Reactivity: The inherent reactivity of the phenanthroline ring is a crucial factor. The positions on the phenanthroline ring exhibit different reactivities, with the[1][2],[3][4],[5][6], and[7][8] pairs having distinct electronic properties.[9] Ensure that the position you are targeting is sufficiently activated for nucleophilic attack. The presence of electron-withdrawing groups ortho or para to the leaving group will activate the ring for SNAr.[2][6][8]

  • Nucleophile Generation and Stability: If you are generating your nucleophile in situ (e.g., using an organolithium reagent), incomplete formation or degradation of the nucleophile can significantly impact your yield. For instance, in the generation of mesityllithium (B1247292) from bromomesitylene and n-BuLi, the quality of the bromomesitylene is critical; older reagents may lead to reduced yields of the desired organolithium reagent.[1][10]

  • Reaction Conditions:

    • Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[4] If you are running your reaction at room temperature, a gradual increase in temperature while monitoring the reaction progress may be necessary.

    • Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMSO and DMF are generally preferred as they can accelerate reaction rates significantly.[4][11] Protic solvents can solvate and deactivate the nucleophile.

    • Moisture: The presence of water can quench organometallic reagents and hydrolyze starting materials or products. It is imperative to use anhydrous solvents and thoroughly dry all glassware.[1][10]

  • Leaving Group Ability: In the context of SNAr, the typical leaving group trend is F > Cl ≈ Br > I.[3][4] This is contrary to SN2 reactions and is due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack. If your reaction is sluggish, consider using a substrate with a better leaving group for SNAr.

Question 2: I am observing a significant amount of n-butyl substituted phenanthroline as a side product. What is the cause and how can I prevent it?

Answer:

The formation of n-butyl substituted phenanthroline is a common side product when using n-butyllithium (n-BuLi) to generate a different organolithium nucleophile via lithium-halogen exchange.[1][10][12]

  • Cause: This side reaction occurs because n-BuLi can act as a nucleophile itself and directly attack the phenanthroline ring, competing with your intended nucleophile. This is especially problematic if the formation of your desired organolithium reagent is slow or incomplete.

  • Solutions:

    • Optimize Nucleophile Formation: Ensure the lithium-halogen exchange reaction goes to completion before adding the phenanthroline substrate. This can be achieved by allowing sufficient reaction time for the exchange and confirming the formation of your desired nucleophile if possible (e.g., by the appearance of a precipitate or a characteristic color change).[1][10]

    • Temperature Control: Perform the lithium-halogen exchange at a low temperature (e.g., -78 °C) to favor the formation of the desired organolithium reagent.[12]

    • Alternative Reagents: Consider using a different organolithium reagent or a different method for generating your nucleophile that does not involve n-BuLi.

Question 3: I am trying to achieve disubstitution at the 2,9-positions, but I am only isolating the mono-substituted product. How can I drive the reaction to completion?

Answer:

Achieving disubstitution on the phenanthroline ring can be challenging, often resulting in the isolation of mono-substituted intermediates.[1][10]

  • Stoichiometry: Ensure you are using a sufficient excess of the nucleophile (at least 2 equivalents, but often more is required) to drive the reaction to the disubstituted product.

  • Reaction Time and Temperature: The second substitution may require more forcing conditions than the first. Increasing the reaction temperature and extending the reaction time after the formation of the mono-substituted product may be necessary.

  • Stepwise Approach: In some cases, a stepwise approach may be more effective. Isolate the mono-substituted product and then subject it to a second substitution reaction. This allows for optimization of the conditions for the second, more challenging substitution step.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for SNAr reactions on phenanthrolines?

A1: Polar aprotic solvents are generally the best choice for SNAr reactions. Solvents like DMSO, DMF, and NMP are effective at solvating the cation of the nucleophile salt, leaving a more "naked" and reactive anion.[4][11] This can lead to significant rate enhancements compared to other solvents.[11]

Q2: My SNAr reaction is not working. What is the first thing I should check?

A2: The first thing to verify is the quality and purity of your starting materials and reagents.[1][10] Ensure your phenanthroline substrate is pure, and if using organometallic reagents, that they have not degraded. Thoroughly drying all glassware and using anhydrous solvents is also a critical first step in troubleshooting.[1][10]

Q3: Are there any common side reactions to be aware of?

A3: Besides the competing reaction of n-BuLi as mentioned in the troubleshooting guide, other potential side reactions include:

  • Reaction with the solvent: If a nucleophilic solvent is used with a strong base, the solvent itself can compete with the intended nucleophile.[4]

  • Hydrolysis: If water is present, sensitive functional groups on your substrate or product may be hydrolyzed, especially under basic conditions at elevated temperatures.[4]

  • Benzyne (B1209423) formation: Under very strong basic conditions, an elimination-addition mechanism via a benzyne intermediate can occur, potentially leading to a mixture of regioisomers.[4][13]

Q4: How can I purify my product from high-boiling solvents like DMSO or DMF?

A4: An aqueous work-up is the standard procedure to remove high-boiling polar aprotic solvents. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. Multiple extractions with water or brine can help to efficiently remove residual DMSO or DMF.[4]

Quantitative Data Summary

ParameterRecommended Condition/ReagentRationale
Solvent Polar Aprotic (DMSO, DMF, NMP)Enhances nucleophile reactivity.[4][11]
Leaving Group F > Cl ≈ Br > IFluorine's high electronegativity activates the ring.[3][4]
Activating Groups Electron-withdrawing groups (e.g., NO2, CN)Stabilize the Meisenheimer intermediate.[2][3][6][8]
Temperature Often requires heating (e.g., reflux)Overcomes the activation energy barrier.[4]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of a Halogenated Phenanthroline

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the halogenated phenanthroline substrate (1.0 eq).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMSO or DMF) via syringe.

  • Nucleophile Addition: Add the nucleophile (1.1 - 2.5 eq). If the nucleophile is a solid, it can be added directly. If it is a liquid, add it via syringe.

  • Base Addition (if necessary): If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K2CO3, NaH) may be required to generate the active nucleophile in situ.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove the high-boiling solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

Visualizations

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Halogenated Phenanthroline & Nucleophile in Anhydrous Solvent start->reagents heat Heat Reaction Mixture reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography or Recrystallization workup->purify end Isolated Product purify->end

Caption: Experimental workflow for a typical SNAr reaction on phenanthroline.

Troubleshooting_Logic cluster_reagents Reagent & Substrate Check cluster_conditions Reaction Condition Optimization cluster_side_reactions Side Reaction Mitigation start Low Yield or No Reaction check_purity Check Purity of Starting Materials start->check_purity check_reagents Verify Activity of Reagents (e.g., n-BuLi) start->check_reagents check_drying Ensure Anhydrous Conditions start->check_drying optimize_nuc Optimize Nucleophile Generation Conditions start->optimize_nuc Side Products Observed increase_temp Increase Temperature check_purity->increase_temp check_reagents->increase_temp check_drying->increase_temp change_solvent Switch to Polar Aprotic Solvent increase_temp->change_solvent check_lg Consider a Better Leaving Group (e.g., F) change_solvent->check_lg change_base Use Non-Nucleophilic Base optimize_nuc->change_base

Caption: Troubleshooting logic for unsuccessful phenanthroline SNAr reactions.

References

Technical Support Center: 4-Methyl-1,10-phenanthroline Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of 4-Methyl-1,10-phenanthroline in aqueous solutions is crucial for experimental success. This technical support guide provides a comprehensive overview of potential solubility issues, troubleshooting strategies, and practical guidance to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

While some suppliers describe this compound as soluble in water, researchers often encounter challenges in achieving complete dissolution, especially at higher concentrations.[1][2] The parent compound, 1,10-phenanthroline, is known to be sparingly soluble in water.[3][4] The addition of a methyl group to the phenanthroline core may slightly decrease aqueous solubility due to an increase in hydrophobicity. Therefore, it is best to consider it sparingly to moderately soluble in neutral aqueous solutions at room temperature.

Q2: Why is my this compound not dissolving completely in water?

Several factors can contribute to incomplete dissolution:

  • Concentration: The desired concentration may exceed the intrinsic solubility of the compound in water at the given temperature.

  • pH of the Solution: this compound is a weak base. In neutral or alkaline solutions (pH ≥ 7), it exists predominantly in its less soluble free base form.

  • Temperature: Like many compounds, the solubility of this compound is temperature-dependent. Room temperature may not be sufficient for dissolving higher concentrations.

  • Purity of the Compound: Impurities can affect the solubility characteristics of the compound.

  • Rate of Addition: Adding the solid too quickly without allowing for proper dispersion and dissolution can lead to the formation of clumps that are difficult to dissolve.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is significantly influenced by pH. As a weak base, it can be protonated in acidic conditions to form a more soluble salt. Lowering the pH of the aqueous solution will generally increase its solubility.

Q4: Can temperature be used to improve solubility?

Yes, gentle heating of the solution can increase the solubility of this compound.[3] However, it is crucial to ensure that the temperature is compatible with the stability of the compound and other components in your experimental system. After dissolution at a higher temperature, the compound may precipitate out upon cooling if the solution is supersaturated at the lower temperature.

Q5: Are there alternative solvents or formulations to enhance aqueous solubility?

For applications where the use of a co-solvent is permissible, dissolving this compound in a small amount of a water-miscible organic solvent first can be highly effective.[3][4] Suitable co-solvents include ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[4] After initial dissolution in the organic solvent, the solution can then be slowly diluted with the aqueous buffer to the final desired concentration.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Problem Possible Cause Recommended Solution
Compound does not dissolve completely in neutral water. The desired concentration exceeds the solubility limit at room temperature and neutral pH.1. Gentle Heating & Stirring: Warm the solution while stirring continuously. 2. pH Adjustment: Cautiously add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH and facilitate the formation of a more soluble salt. 3. Use of a Co-solvent: Dissolve the compound in a minimal amount of ethanol or DMSO before adding it to the aqueous solution.[3][4]
A precipitate forms when the solution is cooled or stored. The solution was supersaturated at the lower temperature.1. Prepare the solution fresh before each experiment. 2. Maintain the solution at the temperature required to keep the compound dissolved if experimentally feasible. 3. Re-dissolve the precipitate by gentle warming before use, ensuring homogeneity.
Cloudiness or precipitation occurs upon addition to a buffer. The pH of the buffer is too high, causing the protonated, more soluble form to convert to the less soluble free base.1. Check the final pH of the solution. If possible, adjust the buffer pH to be more acidic. 2. Prepare a more concentrated stock solution of this compound in a slightly acidic solution or a co-solvent and add it in a smaller volume to the buffer.
The solution has a slight color or becomes colored over time. This may indicate degradation of the compound or the presence of impurities.1. Store the solid compound in a cool, dark place. 2. Prepare solutions fresh and protect them from light, especially if they are to be stored.

Quantitative Data Summary

Solvent System Temperature Expected Solubility Notes
Deionized Water (neutral pH)Room TemperatureSparingly SolubleChallenges with dissolution are common at moderate to high concentrations.
Acidic Aqueous Solution (e.g., pH < 5)Room TemperatureModerately to Highly SolubleProtonation of the nitrogen atoms increases solubility.
EthanolRoom TemperatureSolubleCan be used as a co-solvent to aid aqueous dissolution.[4]
Dimethyl Sulfoxide (DMSO)Room TemperatureSolubleEffective co-solvent for creating concentrated stock solutions.[4]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound using pH Adjustment

Objective: To prepare an aqueous stock solution of this compound by leveraging acidic pH to improve solubility.

Materials:

  • This compound powder

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Volumetric flask

  • Stir plate and stir bar

  • pH meter

Methodology:

  • Weigh the desired amount of this compound powder and add it to a beaker containing approximately 80% of the final desired volume of deionized water.

  • Place the beaker on a stir plate and begin stirring.

  • Slowly add 0.1 M HCl dropwise while monitoring the dissolution of the solid.

  • Continue adding acid until all of the solid has dissolved.

  • Check the pH of the solution. If necessary, carefully adjust the pH to the desired level for your experiment using 0.1 M HCl or 0.1 M NaOH. Be aware that increasing the pH may cause precipitation if the solution becomes supersaturated.

  • Transfer the solution to a volumetric flask and add deionized water to the final volume.

  • Mix thoroughly.

Protocol 2: Preparation of an Aqueous Solution of this compound using a Co-solvent

Objective: To prepare an aqueous solution of this compound using an organic co-solvent.

Materials:

  • This compound powder

  • Ethanol or DMSO

  • Deionized water or desired aqueous buffer

  • Volumetric flask

  • Magnetic stirrer and stir bar or vortex mixer

Methodology:

  • Weigh the desired amount of this compound powder.

  • In a separate small container, dissolve the powder in a minimal amount of ethanol or DMSO. Ensure complete dissolution.

  • In a beaker or volumetric flask, place the desired volume of deionized water or aqueous buffer.

  • While stirring the aqueous phase, slowly add the concentrated this compound solution dropwise.

  • If preparing a stock solution, bring it to the final volume with the aqueous solvent.

  • Continue stirring for several minutes to ensure a homogeneous solution.

Visual Troubleshooting and Conceptual Diagrams

G Troubleshooting Workflow for this compound Dissolution start Start: Weigh this compound dissolve Attempt to dissolve in aqueous solution with stirring start->dissolve check Is it fully dissolved? dissolve->check success Success: Solution Ready check->success Yes troubleshoot Troubleshoot check->troubleshoot No heat Apply gentle heat troubleshoot->heat ph Lower pH with dilute acid troubleshoot->ph cosolvent Use a co-solvent (e.g., Ethanol, DMSO) troubleshoot->cosolvent recheck Re-evaluate dissolution heat->recheck ph->recheck cosolvent->recheck recheck->success Yes recheck->troubleshoot No, reconsider parameters G Factors Affecting this compound Aqueous Solubility solubility Aqueous Solubility of This compound ph pH of Solution solubility->ph temp Temperature solubility->temp cosolvent Presence of Co-solvents solubility->cosolvent concentration Concentration solubility->concentration ph_effect Lower pH (Acidic) -> Higher Solubility ph->ph_effect temp_effect Higher Temperature -> Higher Solubility temp->temp_effect cosolvent_effect e.g., Ethanol, DMSO -> Higher Apparent Solubility cosolvent->cosolvent_effect concentration_effect Higher Concentration -> Increased Dissolution Difficulty concentration->concentration_effect

References

Technical Support Center: Optimizing Reaction Conditions for Phenanthroline C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenanthroline C-H functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the C-H functionalization of phenanthroline derivatives.

Issue 1: Low or No Product Yield

Low or no yield is a frequent issue in C-H functionalization reactions. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Inactive Catalyst - Ensure the use of a pre-formed catalyst or optimize in-situ catalyst formation conditions. For instance, in Iridium-catalyzed borylation, a preformed [Ir(Cl)(COD)(1,10-phenanthroline)] catalyst has been shown to give more consistent results than in-situ methods.[1][2] - Catalyst poisoning by strongly coordinating heteroatoms in the substrate can be an issue. The use of a directing group that also acts as an anionic ligand can help generate the active catalytic species in close proximity to the target C-H bond.[3] - For Palladium-catalyzed reactions, ensure the active Pd(0) or Pd(II) species is generated and maintained. The choice of precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can be critical.[3][4]
Inappropriate Reaction Temperature - Optimize the reaction temperature. Some reactions require elevated temperatures (e.g., 90 °C for carbamoylation with electron-poor aryl amides), while others can proceed at or near room temperature.[5][6] - Monitor for potential thermal decomposition of reactants or products at higher temperatures.
Incorrect Solvent - The choice of solvent is crucial and can significantly impact reaction outcomes. Non-coordinating solvents like octane (B31449) can sometimes lead to the formation of inactive cationic complexes in Iridium-catalyzed borylations.[1][2] - For metal-free carbamoylations, a mixture of DMSO and water has been used effectively.[5] - Consult solvent selection guides for greener and more effective alternatives.[7][8][9][10]
Sub-optimal Ligand - The ligand plays a critical role in catalyst activity and selectivity. For Iridium-catalyzed borylation, substituted phenanthrolines like 3,4,7,8-Tetramethyl-1,10-phenanthroline (B155280) can provide high activity.[11] - In some cases, switching the ligand can enhance site-selectivity.[12]
Poor Substrate Reactivity - The electronic properties of the phenanthroline substrate can influence reactivity. Electron-rich phenanthrolines often exhibit higher reactivity. For example, 3,4,7,8-tetramethyl-1,10-phenanthroline gives an excellent yield in carbamoylation reactions.[5] - Acidic groups like phenols or carboxylic acids on the phenanthroline can be detrimental to the reaction.[5]
Presence of Inhibitors - Ensure all reagents and solvents are pure and dry, as impurities can inhibit the catalyst. - Strongly coordinating species can act as inhibitors. For example, acetonitrile (B52724) can completely inhibit some Pd-catalyzed C-H activation reactions.

Issue 2: Poor Regioselectivity

Achieving the desired regioselectivity is a common challenge. Here are some strategies to address this issue.

Potential CauseRecommended Solutions
Steric Hindrance - Steric effects often dominate regioselectivity, with functionalization occurring at the most accessible C-H bond.[12] - Modifying the substitution pattern on the phenanthroline ring can direct the functionalization to a different position.
Electronic Effects - The electronic nature of substituents on the phenanthroline ring can influence the site of functionalization.[12] - In some cases, electronic effects can override steric control, leading to functionalization at a sterically hindered but electronically favored position.
Ligand Control - The choice of ligand can be a powerful tool to control regioselectivity. For instance, in the Iridium-catalyzed borylation of certain substrates, switching from a substituted bipyridine to a phenanthroline ligand can alter the site of borylation.[12]
Directing Group Strategy - Employing a directing group can effectively guide the catalyst to a specific C-H bond, offering precise control over regioselectivity.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting points for optimizing reaction conditions for a new phenanthroline C-H functionalization?

A1: A good starting point is to screen key reaction parameters. Begin with a set of standard conditions reported in the literature for a similar transformation and then systematically vary the catalyst, ligand, solvent, temperature, and additives. High-throughput screening techniques can be valuable for rapidly evaluating a wide range of conditions.[11][13]

Q2: How do I choose the right catalyst and ligand for my reaction?

A2: The choice of catalyst and ligand is highly dependent on the specific C-H functionalization reaction.

  • For Arylation: Palladium catalysts such as Pd(OAc)₂ are commonly used, often in conjunction with a directing group.[14]

  • For Borylation: Iridium catalysts, for example [Ir(COD)OMe]₂ or [Ir(COD)Cl]₂, are frequently employed with phenanthroline or bipyridine-based ligands.[15] The choice of ligand can significantly impact selectivity.[12]

  • For Carbamoylation: Metal-free conditions using an oxidant like ammonium (B1175870) persulfate have been successfully developed.[5][6][16]

Q3: What is the role of additives and oxidants in these reactions?

A3: Additives and oxidants play crucial roles in many C-H functionalization reactions.

  • Bases: Bases like KHCO₃ or NaOAc are often used to facilitate the C-H activation step.[14]

  • Acids: In some cases, additives like pivalic acid can promote the reaction.[14]

  • Oxidants: Oxidants such as PhI(OAc)₂ or Cu(OAc)₂ are often required in Pd-catalyzed reactions to regenerate the active catalyst.[14] In metal-free carbamoylations, (NH₄)₂S₂O₈ acts as the radical initiator.[5]

Q4: Can I run these reactions under air, or is an inert atmosphere necessary?

A4: The requirement for an inert atmosphere is system-dependent. Many transition metal-catalyzed reactions, particularly those involving sensitive organometallic intermediates, necessitate an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and unwanted side reactions.[14][15] However, some methods, including certain metal-free carbamoylations, are tolerant to air.[5][6]

Q5: What are some common side reactions to be aware of?

A5: A common side reaction in carbamoylation is the homocoupling of the carbamoyl (B1232498) radical. This can often be minimized by using more dilute reaction conditions.[6] In palladium-catalyzed arylations, over-arylation or arylation at undesired positions can occur. Careful optimization of the reaction conditions, including the stoichiometry of the reagents, can help to mitigate these side reactions.

Data Presentation

Table 1: Optimized Conditions for Palladium-Catalyzed C-H Arylation of Benzylpicolinamide

EntryCatalyst (mol%)Base (equiv)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)KHCO₃ (2)PivOH (0.3)Toluene (B28343)12024Varies

Note: Yields are substrate dependent. This table is based on a standard procedure and should be optimized for specific substrates.[14]

Table 2: General Conditions for Iridium-Catalyzed C-H Borylation of Aromatics

ParameterTypical ConditionsNotes
Iridium Precatalyst[Ir(COD)OMe]₂ or [Ir(COD)Cl]₂ (1-5 mol%)Pre-formed catalysts can offer better reproducibility.
Ligand4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy), 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄phen) (Equimolar to Iridium)Ligand choice is critical for reactivity and selectivity.
Boron SourceBis(pinacolato)diboron (B₂pin₂) (1.1 - 2.0 equiv)
SolventTetrahydrofuran (THF), Cyclohexane, Methyl tert-butyl ether (MTBE)Anhydrous and degassed solvents are recommended.
TemperatureRoom Temperature to 80 °CSubstrate dependent.
Reaction Time1 - 24 hoursMonitored by GC-MS or LC-MS.

This table provides a general starting point for optimization.[15]

Table 3: Conditions for Metal-Free C-H Dicarbamoylation of Phenanthrolines

SubstrateAmide SourceOxidant (equiv)SolventTemp (°C)Yield (%)
4,7-diphenyl-1,10-phenanthroline2-((4-chlorophenyl)amino)-2-oxoacetic acid(NH₄)₂S₂O₈ (6)DMSO/H₂O9065
3,4,7,8-tetramethyl-1,10-phenanthrolineOxamic acid derivative(NH₄)₂S₂O₈DMSO/H₂O7097
Unsubstituted 1,10-phenanthrolineOxamic acid derivative(NH₄)₂S₂O₈DMSO/H₂O7047 (tetracarbamoylation)

Yields are for the dicarbamoylated product unless otherwise noted.[5][17]

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed ortho-C-H Arylation

  • To a sealed reaction vial purged with an inert gas (e.g., N₂), add the phenanthroline-containing substrate (1 equiv), aryl iodide (2 equiv), Pd(OAc)₂ (0.05 equiv), KHCO₃ (2.0 equiv), and PivOH (0.3 equiv).

  • Add anhydrous toluene as the solvent.

  • Seal the vial and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired arylated phenanthroline.[14]

Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation

  • In a glovebox or under an inert atmosphere, add the iridium precatalyst (e.g., [Ir(COD)OMe]₂, 1-5 mol%) and the ligand (equimolar to iridium) to a dry reaction vessel.

  • Add the phenanthroline substrate (1 equiv) and the boron source (e.g., B₂pin₂, 1.1-2.0 equiv).

  • Add the anhydrous and degassed solvent (e.g., THF, cyclohexane).

  • Seal the vessel and stir the reaction mixture at the desired temperature (room temperature to 80 °C) for 1-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, quench the reaction and purify the product by appropriate methods, such as column chromatography.[15]

Protocol 3: General Procedure for Metal-Free C-H Dicarbamoylation

  • To a reaction vessel, add the phenanthroline substrate (1 equiv), the corresponding oxamic acid (5 equiv), and ammonium persulfate ((NH₄)₂S₂O₈, 6 equiv).

  • Add a mixture of DMSO and water as the solvent.

  • Heat the reaction mixture at 70-90 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and isolate the product. Purification may involve filtration and washing, or an aqueous workup followed by column chromatography, depending on the product's properties.[5][6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select & Weigh Reagents (Phenanthroline, Catalyst, Ligand, etc.) Solvent Prepare Anhydrous & Degassed Solvent Reagents->Solvent Atmosphere Establish Inert Atmosphere (N2/Ar) Solvent->Atmosphere Setup Assemble Reaction Atmosphere->Setup Heating Heat to Optimized Temperature Setup->Heating Monitoring Monitor Progress (TLC, GC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Work-up / Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Yield Calculate Yield Characterization->Yield Troubleshooting_Flowchart decision decision solution solution problem problem start Start Experiment check_yield Low or No Yield? start->check_yield check_selectivity Poor Regioselectivity? check_yield->check_selectivity No catalyst Check Catalyst Activity & Loading check_yield->catalyst Yes success Successful Reaction check_selectivity->success No sterics Analyze Steric Hindrance check_selectivity->sterics Yes temperature Optimize Temperature catalyst->temperature solvent Screen Solvents temperature->solvent ligand Screen Ligands solvent->ligand reagents Verify Reagent Purity ligand->reagents reagents->start electronics Consider Electronic Effects sterics->electronics change_ligand Change Ligand electronics->change_ligand directing_group Introduce Directing Group change_ligand->directing_group directing_group->start

References

Technical Support Center: 4-Methyl-1,10-phenanthroline Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,10-phenanthroline and its metal complexes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and handling of this compound metal complexes.

Issue 1: Low or No Yield of the Desired Complex

Symptoms:

  • After the reaction, little to no precipitate is formed.

  • The characteristic color of the expected complex is faint or absent.

  • Analysis of the crude product shows mainly starting materials.

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Stoichiometry Ensure the correct ligand-to-metal molar ratio is used. For tris-complexes, a 3:1 ligand-to-metal ratio is typical. A slight excess of the this compound ligand (e.g., 3.1:1) can help drive the reaction to completion.
Suboptimal pH The pH of the reaction medium is crucial. For many first-row transition metal complexes with phenanthroline ligands, a pH range of 3 to 8 is generally favorable. At very low pH, the nitrogen atoms of the ligand can be protonated, inhibiting coordination. At high pH, metal hydroxides may precipitate. Buffer the reaction mixture (e.g., with an acetate (B1210297) buffer) to maintain the optimal pH.
Incorrect Metal Oxidation State Some complexes, like the intensely colored iron(II) species, require the metal to be in a specific oxidation state. If starting with a metal salt in a higher oxidation state (e.g., Fe(III)), a reducing agent (like hydroxylamine (B1172632) hydrochloride or ascorbic acid) must be added to the reaction mixture.
Poor Ligand Solubility This compound may have limited solubility in purely aqueous solutions. The synthesis should be carried out in a solvent system where both the metal salt and the ligand are soluble, such as an alcohol/water mixture (e.g., ethanol/water or methanol/water).
Reaction Time/Temperature The reaction may not have gone to completion. Try increasing the reaction time or gently heating the mixture (e.g., to 40-60 °C) to facilitate complex formation. Monitor the reaction progress by observing color change or taking aliquots for analysis.

G start Low/No Product Yield check_ratio Verify Ligand:Metal Ratio (e.g., 3.1:1 for tris-complex) start->check_ratio check_ph Measure and Adjust pH (Optimal range typically 3-8) check_ratio->check_ph Ratio Correct success Improved Yield check_ratio->success Adjust Ratio check_ox_state Confirm Metal Oxidation State (Add reducing agent if necessary) check_ph->check_ox_state pH Optimal check_ph->success Buffer Solution check_solubility Assess Ligand/Salt Solubility (Use co-solvents like EtOH/H2O) check_ox_state->check_solubility Oxidation State Correct check_ox_state->success Add Reductant check_conditions Review Reaction Time/Temp (Increase time or apply gentle heat) check_solubility->check_conditions Solubility Adequate check_solubility->success Change Solvent check_conditions->success Conditions Optimized

Issue 2: Complex Precipitates from Solution Unexpectedly or Fails to Crystallize

Symptoms:

  • An amorphous solid crashes out of solution during the reaction or workup.

  • The purified complex remains as an oil or fails to form well-defined crystals.

Possible Causes and Solutions:

CauseRecommended Solution
Poor Solubility of the Complex The synthesized complex may be insoluble in the reaction solvent. Consider performing the synthesis in a more dilute solution or in a different solvent system.
Solution is Too Concentrated/Supersaturated If the product crashes out as an amorphous solid, the solution may be too concentrated. Try performing the reaction at a higher dilution. For crystallization, ensure the solution is saturated but not overly supersaturated.
Incorrect Crystallization Solvent If the complex is an oil, the chosen solvent is likely too good. Try introducing an "anti-solvent" (a solvent in which the complex is poorly soluble) dropwise to the solution of the complex until turbidity is observed, then allow it to stand. Common solvent/anti-solvent pairs include ethanol/diethyl ether, methanol/hexane, and water/acetone.
Slow Cooling is Required Rapid cooling often leads to the formation of small or amorphous particles. For crystallization, allow the hot, saturated solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.
Presence of Impurities Impurities can inhibit crystal growth. Ensure all starting materials are pure and that the glassware is clean. If necessary, purify the crude product by column chromatography before attempting crystallization.

G start Crystallization Issues (Amorphous Solid or Oil) amorphous Amorphous Precipitate start->amorphous oil Oily Product start->oil dilute Redo synthesis in more dilute solution amorphous->dilute Likely too concentrated solvent_choice Select Solvent/Anti-solvent Pair (e.g., EtOH/ether) oil->solvent_choice Solvent may be too good success Well-defined Crystals dilute->success slow_cool Ensure Slow Cooling solvent_choice->slow_cool purify Purify Crude Product slow_cool->purify purify->success Attempt Crystallization Again

Frequently Asked Questions (FAQs)

Q1: How does the 4-methyl group affect the stability of the metal complexes compared to unsubstituted 1,10-phenanthroline (B135089)?

A1: The 4-methyl group is electron-donating, which increases the basicity of the nitrogen atoms in the 1,10-phenanthroline ring system. Generally, for a given metal ion, an increase in the basicity of the ligand leads to the formation of more stable complexes. Therefore, this compound is expected to form slightly more stable complexes with metal ions compared to the unsubstituted 1,10-phenanthroline.

Q2: What is the expected order of stability for divalent first-row transition metal complexes with this compound?

A2: The stability of these complexes is generally expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is influenced by factors such as the decrease in ionic radius across the period and the increase in crystal field stabilization energy (CFSE), which is maximal for Ni(II) and also significant for Cu(II) due to Jahn-Teller distortion.[1]

Q3: My complex appears to be decomposing over time in solution. What could be the cause?

A3: Decomposition can be due to several factors:

  • Redox Instability: Some metal complexes are sensitive to oxidation or reduction. For example, Cu(I) complexes can be oxidized to Cu(II) by air, leading to a change in coordination geometry and potentially ligand dissociation. Conversely, Fe(III) complexes can be reduced to Fe(II) complexes in the presence of reducing agents. It is advisable to handle air-sensitive complexes under an inert atmosphere (e.g., nitrogen or argon).

  • Photodecomposition: Some complexes are light-sensitive. Store solutions in the dark or in amber-colored vials to prevent photodecomposition.

  • Solvolysis/Ligand Dissociation: In certain solvents, particularly coordinating solvents, the this compound ligand may slowly dissociate from the metal center. This is an equilibrium process, and its extent depends on the solvent and the stability of the complex.

Q4: How can I confirm the stoichiometry of my newly synthesized this compound complex?

A4: The method of continuous variations, also known as Job's plot, is a common spectrophotometric technique to determine the stoichiometry of a complex in solution. This involves preparing a series of solutions with varying mole fractions of the metal ion and ligand while keeping the total molar concentration constant. The absorbance of each solution is then measured at the wavelength of maximum absorbance (λmax) of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

Data Presentation

Table 1: Stepwise and Overall Stability Constants (log β) for 1,10-Phenanthroline Metal Complexes

Metal Ionlog K₁log K₂log K₃log β₃ (Overall)
Mn(II)4.03.52.810.3
Fe(II)5.95.210.121.2
Co(II)7.06.55.919.4
Ni(II)8.68.17.624.3
Cu(II)9.07.56.022.5
Zn(II)6.45.85.217.4

Note: These values are compiled from various sources and are for the unsubstituted 1,10-phenanthroline ligand under comparable conditions. Actual values can vary with experimental conditions such as temperature, ionic strength, and solvent.[1]

Experimental Protocols

Protocol 1: General Synthesis of a Tris(this compound)metal(II) Complex

This protocol provides a general method for the synthesis of a tris-chelate complex, for example, with Iron(II).

Materials:

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3.1 mmol of this compound in approximately 30 mL of ethanol. Gentle warming may be required to fully dissolve the ligand.

  • In a separate beaker, dissolve 1.0 mmol of ferrous ammonium sulfate hexahydrate in 20 mL of deionized water.

  • While stirring the ligand solution, slowly add the aqueous solution of the iron(II) salt.

  • An immediate color change should be observed, indicating the formation of the complex.

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • The product can be isolated by removing the solvent under reduced pressure or by inducing precipitation/crystallization by the addition of an appropriate counter-ion solution (e.g., aqueous ammonium hexafluorophosphate) or by slow evaporation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by a non-polar solvent like diethyl ether, and dry in a desiccator.

Protocol 2: Spectrophotometric Determination of Complex Stoichiometry (Job's Plot)

This protocol outlines the method of continuous variations to determine the metal-to-ligand ratio.

Materials:

  • Stock solution of a metal salt (e.g., 1 mM NiSO₄) in a suitable buffer.

  • Stock solution of this compound (1 mM) in the same buffer.

  • UV-Vis Spectrophotometer and cuvettes.

Procedure:

  • Prepare a series of solutions by mixing the stock solutions of the metal salt and the ligand in varying ratios, keeping the total volume constant (e.g., 10 mL). The total concentration of metal plus ligand in each solution will be constant. The mole fraction of the ligand will vary from 0 to 1.

  • Allow the solutions to equilibrate for a sufficient amount of time for complex formation to be complete.

  • Determine the wavelength of maximum absorbance (λmax) for the complex by scanning a solution containing a mixture of the metal and ligand (e.g., a 1:3 ratio).

  • Measure the absorbance of each prepared solution at the determined λmax, using a solution of the buffer as a blank.

  • Plot the measured absorbance versus the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.75 indicates a 1:3 metal-to-ligand ratio.

G prep_stocks Prepare Equimolar Stock Solutions (Metal Salt and Ligand) mix_solutions Create Series of Solutions (Varying Mole Fractions, Constant Total Volume) prep_stocks->mix_solutions equilibrate Allow for Equilibration mix_solutions->equilibrate find_lambda_max Determine λmax of the Complex equilibrate->find_lambda_max measure_abs Measure Absorbance of Each Solution at λmax find_lambda_max->measure_abs plot_data Plot Absorbance vs. Mole Fraction of Ligand measure_abs->plot_data determine_stoichiometry Identify Mole Fraction at Maximum Absorbance (e.g., 0.75 for ML3) plot_data->determine_stoichiometry

References

preventing di-N-oxidation during 1,10-phenanthroline N-oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,10-phenanthroline (B135089) N-oxide, with a specific focus on preventing the formation of the di-N-oxide byproduct.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,10-phenanthroline mono-N-oxide.

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of mono-N-oxide - Incorrect pH of the reaction mixture.- Insufficient reaction temperature or time.- Degradation of the oxidant.- Ensure the reaction medium is acidic (pH ~2) by adding a small amount of sulfuric acid.[1][2]- Maintain the reaction temperature at approximately 60°C.[1][2] Reaction times can vary from 2 to 38 hours depending on the specific 1,10-phenanthroline derivative.[3]- Use a fresh batch of the oxidizing agent (e.g., peroxomonosulfate).
Formation of significant amounts of di-N-oxide - The primary cause is a neutral or basic pH of the reaction mixture.- Strictly maintain an acidic pH (~2) throughout the reaction.[1][2][4] In acidic conditions, the mono-N-oxide product is protonated, which prevents the oxidation of the second nitrogen atom through the formation of a strong intramolecular hydrogen bond.[1][4][5]
Presence of unreacted 1,10-phenanthroline in the final product - Insufficient amount of oxidizing agent.- Reaction time is too short.- Use a slight excess (1.1-1.2 equivalents) of the oxidizing agent, such as potassium peroxomonosulfate (PMS).[1]- Increase the reaction time and monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).
Difficulty in isolating the product - Improper pH during workup.- After the reaction is complete, neutralize the mixture by adding a base like NaOH solution to a pH of about 3-3.5 units above the pKa of the starting phenanthroline derivative. This ensures the complete deprotonation of the N-oxide product, facilitating its isolation.[1]
Product degradation - Reaction temperature is too high.- Do not exceed a reaction temperature of 70°C, as higher temperatures may lead to the opening of the middle aromatic ring.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in preventing di-N-oxidation during the synthesis of 1,10-phenanthroline N-oxide?

A1: The most critical factor is maintaining an acidic pH (~2) in the reaction mixture.[1][2][4] In an acidic solution, the initially formed mono-N-oxide is protonated. This protonated form features a strong intramolecular hydrogen bond that deactivates the second nitrogen atom, thus hindering further oxidation to the di-N-oxide.[1][4][5]

Q2: Which oxidizing agent is recommended for this synthesis?

A2: Potassium peroxomonosulfate (PMS), commercially available as Oxone, is a recommended "green" oxidant for this synthesis.[1][6] Other oxidizing agents like hydrogen peroxide in glacial acetic acid have also been used.[1][7]

Q3: What is the expected product distribution at neutral pH?

A3: Under neutral conditions, even with one equivalent of the oxidizing agent, the reaction mixture typically contains approximately 10–15% unreacted 1,10-phenanthroline, 70–75% of the desired mono-N-oxide, and 10–15% of the di-N-oxide.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.

Q5: What is the role of temperature in this synthesis?

A5: The reaction is typically carried out at an elevated temperature, around 60°C, to increase the reaction rate.[1][2] However, temperatures above 70°C should be avoided to prevent degradation of the phenanthroline ring structure.[1]

Experimental Protocols

Synthesis of 1,10-Phenanthroline-1-N-oxide (phenO)

This protocol is adapted from a reported straightforward method for the synthesis of mono-N-oxides of 1,10-phenanthrolines.[1][6]

Materials:

  • 1,10-Phenanthroline (phen)

  • Potassium peroxomonosulfate (PMS, Oxone)

  • Sulfuric acid (H₂SO₄), 2 M solution

  • Sodium hydroxide (B78521) (NaOH), 2 M solution

  • Deionized water

Procedure:

  • Prepare an approximately 15 mM aqueous solution of 1,10-phenanthroline. For example, dissolve 150.26 mg (0.758 mmol) of 1,10-phenanthroline in 30 mL of deionized water.[6]

  • Add a small amount of 2 M sulfuric acid to the solution to aid in the dissolution of the substrate and to achieve a pH of less than 2.[1][6]

  • Add 1.1 to 1.2 equivalents of solid potassium peroxomonosulfate (e.g., 276.95 mg, 0.778 mmol) to the reaction mixture.[1][6]

  • Stir the mixture at 60°C. The reaction time can range from 2 to 38 hours, depending on the specific phenanthroline derivative being used.[1][3]

  • Once the reaction is complete (as determined by a suitable monitoring technique), cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture by adding a 2 M NaOH solution. Adjust the pH to be approximately 3-3.5 pH units above the pKa of the starting 1,10-phenanthroline derivative to ensure complete deprotonation of the N-oxide product.[1]

  • The solid product can then be collected by filtration, washed with cold water, and dried. For the synthesis of 1,10-phenanthroline-1-N-oxide, a yellowish-brown solid is typically obtained.[6]

Data Summary

The following table summarizes the typical product distribution in the N-oxidation of 1,10-phenanthroline under different pH conditions.

Reaction Condition 1,10-phenanthroline (phen) 1,10-phenanthroline-mono-N-oxide (phenO) 1,10-phenanthroline-di-N-oxide (phenO₂)
Acidic (pH ~2)-Sole product[1][2][4]Not formed[1][2][4]
Neutral~10-15%[1]~70-75%[1]~10-15%[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve 1,10-phenanthroline in H₂O acidify Acidify to pH ~2 with H₂SO₄ start->acidify add_oxidant Add 1.1-1.2 eq. PMS acidify->add_oxidant heat Stir at 60°C (2-38 h) add_oxidant->heat neutralize Neutralize with NaOH heat->neutralize isolate Isolate Product (Filtration) neutralize->isolate end 1,10-phenanthroline mono-N-oxide isolate->end

Caption: Experimental workflow for the synthesis of 1,10-phenanthroline mono-N-oxide.

Mechanism of Di-N-Oxidation Prevention

di_n_oxidation_prevention cluster_reaction_pathway Reaction Pathway under Acidic Conditions phen 1,10-Phenanthroline phenO Mono-N-oxide phen->phenO Oxidation (PMS) protonated_phenO Protonated Mono-N-oxide (Intramolecular H-bond) phenO->protonated_phenO Protonation (H⁺) di_oxide Di-N-oxide (Formation Inhibited) protonated_phenO->di_oxide Further oxidation hindered

Caption: Prevention of di-N-oxidation via protonation and hydrogen bonding.

References

Technical Support Center: Purification of 4-Methyl-1,10-phenanthroline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methyl-1,10-phenanthroline and its derivatives.

Troubleshooting Guides

This section offers structured guidance to resolve common issues encountered during the purification of this compound derivatives.

Method Selection and Comparison

Choosing the appropriate purification technique is critical for achieving the desired purity and yield. The following table summarizes common methods and their suitability for different scenarios. While specific quantitative comparisons are highly substrate-dependent, this table provides a qualitative guide.

Purification MethodPrincipleTypical ApplicationAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Removal of minor impurities from a solid crude product.Simple, cost-effective, can yield high-purity crystalline material.Requires finding a suitable solvent, potential for product loss in the mother liquor.
Column Chromatography Separation based on differential adsorption of compounds onto a stationary phase as a mobile phase passes through.Separation of complex mixtures, removal of closely related impurities.Highly versatile, can separate compounds with very similar properties.Can be time-consuming and solvent-intensive, potential for product decomposition on acidic silica (B1680970) gel.
Acid-Base Extraction Separation based on the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases.Removal of acidic or basic impurities, or isolation of the basic phenanthroline derivative from neutral or acidic byproducts.Effective for removing acidic/basic impurities, can handle large quantities of crude material.Only applicable for separating compounds with different acid-base properties, requires use of acids and bases.
Sublimation Purification of a solid by heating it to a vapor phase, followed by condensation back to a solid, leaving non-volatile impurities behind.Purification of thermally stable, non-ionic solids with a relatively high vapor pressure.Can yield very pure crystals, solvent-free.Only applicable to a limited range of compounds, requires specialized equipment.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This protocol is adapted from a patented method for purifying 1,10-phenanthroline (B135089) derivatives and is particularly useful for removing colored and acidic impurities often generated during Skraup synthesis.[1]

Materials:

  • Crude this compound

  • 5% (w/w) Acetic Acid

  • 40% Sodium Hydroxide (B78521) Solution

  • Activated Carbon (optional, for color removal)

  • Methanol (B129727) or Ethanol

  • Deionized Water

  • Beakers, Erlenmeyer flasks

  • Filtration apparatus (Buchner funnel, filter paper)

  • pH paper or pH meter

Procedure:

  • Dissolution in Acid: In a beaker, stir the crude this compound with a sufficient volume of 5% acetic acid to dissolve the material. Insoluble impurities can be removed at this stage by filtration.

  • Partial Neutralization: While stirring at room temperature, slowly add 40% sodium hydroxide solution dropwise until a slight, permanent precipitate forms. This step precipitates less basic impurities.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, stir for 10-15 minutes, and then filter the solution to remove the carbon.

  • Precipitation of Purified Product: Heat the filtrate to approximately 60°C and then make it alkaline by adding more 40% sodium hydroxide solution until the desired product precipitates completely.

  • Isolation and Washing: Cool the mixture and collect the precipitated this compound by filtration. Wash the solid thoroughly with deionized water and dry it.

  • Recrystallization:

    • Dissolve the dried solid in a minimal amount of hot methanol or 95% ethanol.

    • If the solution is not clear, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of this compound derivatives using column chromatography, with specific considerations for basic N-heterocyclic compounds.

Materials:

Procedure:

  • Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. To prevent streaking, add a small amount of triethylamine (0.5-1%) to the eluent system. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the determined solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is streaking on the TLC plate during solvent system screening. What can I do?

A1: Streaking of basic N-heterocyclic compounds on silica gel TLC plates is common due to the acidic nature of the silica. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%) or a few drops of ammonia (B1221849) solution, to your developing solvent. This will neutralize the acidic sites on the silica and result in more defined spots.

Q2: After the Skraup synthesis of a this compound derivative, I have a dark, tarry crude product. How can I best purify this?

A2: Tar formation is a known issue in Skraup synthesis. The acid-base extraction protocol is often the most effective initial purification step for such crude mixtures. Dissolving the crude material in dilute acid will protonate the desired basic phenanthroline, making it water-soluble and leaving the non-basic, tarry materials behind. After separating the aqueous layer, the purified product can be precipitated by adding a base. This can then be followed by recrystallization or column chromatography for further purification.

Q3: I am getting a low yield after recrystallization. How can I improve this?

A3: Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve your compound completely.

  • Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Significant solubility in cold solvent: If your compound is still quite soluble in the cold solvent, you may need to try a different solvent or a mixed-solvent system. Alternatively, you can try to recover more product from the mother liquor by evaporating some of the solvent and performing a second recrystallization.

Q4: What are some common impurities I might encounter in my this compound product?

A4: Common impurities can originate from starting materials or side reactions during synthesis. If using a Skraup-type synthesis, potential impurities include:

  • Unreacted starting materials: e.g., the corresponding 8-aminoquinoline.

  • Intermediates: such as β-arylaminoketones.[2]

  • Over-reduced or partially oxidized species: like tetrahydro-phenanthroline derivatives.[2]

  • Polymeric tars: resulting from the polymerization of intermediates.

  • Positional isomers: depending on the specific precursors used.

Q5: Can I use reversed-phase chromatography to purify my this compound derivative?

A5: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an effective method for the analysis and purification of phenanthroline derivatives. A common mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape by keeping the basic nitrogen atoms protonated.

Visualizations

experimental_workflow Purification Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_purification Purification Options crude_product Crude this compound (from Skraup synthesis, etc.) acid_base Acid-Base Extraction crude_product->acid_base Initial Cleanup recrystallization Recrystallization crude_product->recrystallization Minor Impurities chromatography Column Chromatography crude_product->chromatography Complex Mixtures acid_base->recrystallization Further Purification pure_product Pure this compound acid_base->pure_product recrystallization->pure_product chromatography->recrystallization Final Polishing chromatography->pure_product

Caption: A flowchart illustrating the different purification pathways for crude this compound derivatives.

troubleshooting_logic Troubleshooting Logic for Column Chromatography Streaking start Streaking observed on Silica Gel TLC/Column cause Probable Cause: Interaction of basic nitrogen with acidic silica gel start->cause solution1 Add Basic Modifier to Eluent (e.g., 0.5-1% Triethylamine) cause->solution1 solution2 Use a Different Stationary Phase (e.g., Alumina) cause->solution2 outcome Improved Separation (Defined Spots/Bands) solution1->outcome solution2->outcome

Caption: A decision-making diagram for troubleshooting streaking issues during the chromatographic purification of basic N-heterocycles.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Phenanthrolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki coupling of phenanthroline derivatives. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a phenanthroline substrate resulting in a consistently low yield?

Low yields in Suzuki couplings involving phenanthrolines are a common challenge and can stem from several factors related to the unique properties of this N-heterocyclic scaffold.[1][2] The primary reasons include:

  • Catalyst Poisoning/Deactivation: The Lewis basic nitrogen atoms in the phenanthroline ring can coordinate strongly to the palladium catalyst.[1] This coordination can inhibit the catalytic cycle, leading to deactivation and reduced product formation.[1]

  • Substrate Reactivity: Halogenated phenanthrolines, particularly chloro-phenanthrolines, can be less reactive compared to simpler aryl halides, making the initial oxidative addition step more challenging.[3][4][5]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the target product. The most common include protodeboronation and homocoupling.[1][6]

  • Poor Solubility: Phenanthroline derivatives can exhibit poor solubility in common organic solvents, which impedes reaction rates and overall efficiency.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and often requires careful optimization for challenging substrates like phenanthrolines.[7][8]

Q2: What are the most common side reactions, and how can I minimize them?

The most prevalent side reactions are protodeboronation and homocoupling.[1][6]

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom from a proton source (like water or alcohol).[1] This is a significant issue, especially with electron-deficient heteroaryl boronic acids.[1]

    • Solution: Use anhydrous solvents, ensure the base is thoroughly dried, and consider using more stable boronic esters like pinacol (B44631) esters or MIDA boronates instead of boronic acids.[1] Running the reaction at the lowest effective temperature can also help.[1]

  • Homocoupling: This side reaction leads to the formation of symmetrical biaryls from the coupling of two molecules of the boronic acid or two molecules of the halide.[1] The presence of oxygen can promote the homocoupling of boronic acids.[1][6]

    • Solution: Thoroughly degas the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes) and maintain a positive pressure of inert gas throughout the experiment to prevent oxygen contamination.[1][9][10]

Q3: My phenanthroline substrate appears to be inhibiting the catalyst. How can I overcome this?

Catalyst inhibition by the nitrogen atoms of phenanthroline is a primary cause of low yields.[1] The following strategies can mitigate this effect:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands. Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][11] These ligands stabilize the palladium center, promote the oxidative addition step, and sterically hinder the coordination of the phenanthroline nitrogen to the catalyst.[1][11]

  • Use Palladium Precatalysts: Pre-formed palladium precatalysts can be more robust and efficient than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1]

  • Slow Addition: A slow, continuous addition of the phenanthroline coupling partner to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[1]

Q4: How do I select the optimal catalyst, base, and solvent for my reaction?

The ideal conditions are highly substrate-dependent and often require screening.[8][12] However, the following provides a strong starting point for phenanthroline couplings.

  • Catalyst/Ligand System: For challenging heteroaryl couplings, highly active systems are required.[3] Catalyst systems based on bulky, electron-rich monophosphine ligands are often successful.[3][13]

  • Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[11] A strong base is often necessary. Potassium phosphate (B84403) (K₃PO₄) is frequently effective in challenging couplings.[2][11] Other common choices include K₂CO₃, Na₂CO₃, and Cs₂CO₃.[11]

  • Solvent Choice: Aprotic polar solvents are often used. Common choices include dioxane, THF, DMF, or toluene, frequently with a small amount of water to aid in dissolving the base.[1][14] However, for substrates prone to protodeboronation, anhydrous conditions are preferable.[1]

Troubleshooting Guide: Data Tables

The following tables summarize reaction conditions that can be screened to optimize the yield of Suzuki couplings with nitrogen-containing heterocycles.

Table 1: Catalyst and Ligand Screening

Catalyst SourceLigandTypical Loading (mol%)Comments
Pd(OAc)₂SPhos1 - 3Excellent for heteroaryl chlorides; electron-rich and bulky.[13]
Pd₂(dba)₃XPhos1 - 3Broad applicability, effective for hindered substrates.[13]
PdCl₂(dppf)None2 - 5A common, robust catalyst, but may be less effective for difficult couplings.
PEPPSI-IPrNone1 - 3N-Heterocyclic Carbene (NHC) precatalyst, often shows high activity.

Table 2: Base and Solvent System Optimization

Base (Equivalents)Solvent SystemTemperature (°C)Suitability
K₃PO₄ (2.0)Dioxane / H₂O (4:1)80 - 110A strong, general-purpose system for difficult couplings.[2]
K₂CO₃ (2.0)Toluene / H₂O (4:1)80 - 110A common and cost-effective choice.[15]
Cs₂CO₃ (2.0)Dioxane80 - 100Strong base, often used under anhydrous conditions.
Na₂CO₃ (2.0)DMF / H₂O (5:1)90 - 120Useful when higher temperatures are needed.[16]

Experimental Protocols

General Procedure for Suzuki Coupling of a Halogenated Phenanthroline

This is a generalized procedure and should be optimized for specific substrates.[11]

Materials:

  • Halogenated phenanthroline (1.0 mmol)

  • Arylboronic acid or ester (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a ligand, or a precatalyst, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, 1.1-1.2 eq. relative to Pd)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)

Setup:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halogenated phenanthroline, the boronic acid/ester, and the base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate).

  • Add the degassed solvent via syringe.[11]

Reaction:

  • Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).[11]

  • Monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[11]

  • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to obtain the desired coupled product.[11]

Visualizations

Diagrams of Key Processes and Workflows

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs cluster_side_reactions Common Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition Poison Catalyst Poisoning (Phenanthroline-Pd Complex) Pd0->Poison Phenanthroline Coordination PdII_Boronate Ar¹-Pd(II)L₂-O-B(OR)₂ PdII_Aryl->PdII_Boronate Transmetalation (Base Assisted) PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Product Ar¹-Ar² PdII_Biaryl->Product ArylHalide Ar¹-X (Phenanthroline-Halide) ArylHalide->PdII_Aryl BoronicAcid Ar²-B(OR)₂ BoronicAcid->PdII_Aryl Proto Protodeboronation BoronicAcid->Proto + H⁺ Homo Homocoupling BoronicAcid->Homo O₂ Base Base (e.g., K₃PO₄) Base->PdII_Aryl

Caption: The Suzuki catalytic cycle and major competing side reactions.

Troubleshooting_Workflow start Low Yield Observed check_sm Starting Material (SM) Consumed? start->check_sm action_no_sm Potential Issue: Inactive Catalyst or Low Reactivity check_sm->action_no_sm no_sm check_byproducts Major Byproducts Observed? check_sm->check_byproducts yes_sm no_sm No solution_no_sm 1. Increase Temperature 2. Switch to a more active   catalyst/ligand (e.g., XPhos) 3. Screen different bases action_no_sm->solution_no_sm yes_sm Yes byproduct_type Identify Byproduct: Homocoupling or Protodeboronation? check_byproducts->byproduct_type yes_byproducts action_no_byproducts Potential Issue: Catalyst Poisoning or Poor Solubility check_byproducts->action_no_byproducts no_byproducts yes_byproducts Yes action_homo Potential Issue: Oxygen in Reaction byproduct_type->action_homo homo action_proto Potential Issue: Water/Proton Source byproduct_type->action_proto proto homo Homocoupling solution_homo 1. Thoroughly degas solvent   and reaction mixture 2. Maintain inert atmosphere action_homo->solution_homo proto Protodeboronation solution_proto 1. Use anhydrous solvent/base 2. Switch to boronic ester   (pinacol or MIDA) action_proto->solution_proto no_byproducts No solution_no_byproducts 1. Use bulky ligand (SPhos) 2. Add phenanthroline slowly 3. Screen alternative solvents action_no_byproducts->solution_no_byproducts

Caption: A troubleshooting workflow for diagnosing low yields.

Component_Selection cluster_substrate Substrate Properties cluster_components Reaction Components cluster_recommendations Recommendations Phen Phenanthroline-X Catalyst Catalyst & Ligand Phen->Catalyst N-atoms cause poisoning Base Base Phen->Base Reactivity of X Boron Ar-B(OR)₂ Boron->Base Requires activation Solvent Solvent Boron->Solvent Stability of B-C bond Rec_Cat Use bulky, electron-rich ligands (XPhos, SPhos) or NHC-Pd precatalysts to counter N-coordination. Catalyst->Rec_Cat Rec_Base Start with a strong base like K₃PO₄ or Cs₂CO₃. Base->Rec_Base Rec_Solvent Use aprotic polar solvents (Dioxane, Toluene, THF). Consider anhydrous conditions if protodeboronation occurs. Solvent->Rec_Solvent

Caption: Logical relationships for selecting key reaction components.

References

Technical Support Center: Enhancing the Stability of Metal Complexes with Substituted Phenanthrolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving metal complexes of substituted phenanthrolines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of metal complexes with substituted phenanthrolines?

A1: The stability of these complexes is governed by a combination of factors related to both the metal ion and the phenanthroline ligand.[1][2]

  • Metal Ion Properties:

    • Charge and Size: Stability generally increases with a higher charge and smaller ionic radius of the metal ion, which leads to stronger electrostatic attraction with the ligand.[1][3]

    • Electronic Configuration: The arrangement of electrons in the metal's d-orbitals plays a critical role. Crystal Field Stabilization Energy (CFSE) can significantly contribute to complex stability.[3]

    • The Irving-Williams Series: For divalent first-row transition metals, stability often follows the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3][4] The enhanced stability of the Cu(II) complex is often attributed to the Jahn-Teller effect.[3]

  • Ligand Properties:

    • Basicity: Ligands with higher basicity (higher pKa) tend to form more stable complexes. Electron-donating substituents on the phenanthroline ring increase basicity and, consequently, stability.[4][5]

    • Steric Hindrance: Bulky substituents, particularly near the nitrogen donor atoms (e.g., in the 2 and 9 positions), can sterically hinder the ligand from coordinating effectively with the metal center, leading to weaker complexes.[4][6]

    • Chelation: As a bidentate ligand, phenanthroline forms a stable five-membered chelate ring with the metal ion, which significantly enhances stability compared to monodentate ligands (the chelate effect).[2]

cluster_metal Metal Ion Properties cluster_ligand Ligand Properties M1 Ionic Radius & Charge Stability Complex Stability M1->Stability M2 Electronic Config. (CFSE) M2->Stability M3 Jahn-Teller Effect (for Cu(II)) M3->Stability L1 Substituent Effects (Basicity) L1->Stability L2 Steric Hindrance L2->Stability decreases L3 Chelate Effect L3->Stability increases

Caption: Key factors influencing the stability of metal-phenanthroline complexes.

Q2: How do different substituents on the phenanthroline ring affect complex stability?

A2: Substituents modify the electronic and steric properties of the phenanthroline ligand.

  • Electron-donating groups (e.g., methyl, alkyl) increase the electron density on the nitrogen atoms, making the ligand a stronger base and leading to more stable metal complexes.[4][5] For example, 5,6-dimethyl- and 4,7-dimethyl-1,10-phenanthroline (B1295015) form more stable complexes than the parent phenanthroline.[5]

  • Electron-withdrawing groups (e.g., nitro, chloro) decrease the ligand's basicity, resulting in less stable complexes. The stability of 5-substituted phenanthroline-iron(II) complexes decreases in the order: 5-methyl > phenanthroline > 5-phenyl > 5-chloro > 5-nitro.[4]

  • Bulky groups (e.g., sec-butyl, phenyl), especially at the 2,9-positions, can cause steric hindrance that prevents optimal coordination, thereby reducing stability.[4] However, these same bulky groups can also enhance stability by protecting the metal center from external reagents or solvent attack once the complex is formed.[6]

Q3: How is the stability of these complexes quantified?

A3: The stability is quantified using equilibrium stability constants, either stepwise (K) or overall (β). A higher log K or log β value indicates a more stable complex.[3] These constants are determined experimentally under specific conditions of temperature, ionic strength, and solvent.[3]

Troubleshooting Guides

Issue 1: Low yield or failure in the synthesis of the substituted phenanthroline complex.

  • Possible Cause: Impure reagents, particularly the starting phenanthroline or its substituted derivative.

  • Troubleshooting Step: Recrystallize the 1,10-phenanthroline (B135089) starting material. Verify the purity of all reagents, including the metal salt and solvents. Ensure solvents are thoroughly dried, as water can interfere with many reactions.[7]

  • Possible Cause: Incorrect reaction conditions, such as temperature.

  • Troubleshooting Step: For reactions involving organolithium reagents (e.g., n-BuLi for substitution on the phen ring), maintain strict low-temperature control (e.g., -78°C) to prevent side reactions.[7]

  • Possible Cause: The chosen synthetic route is not suitable for the desired substitution pattern due to steric hindrance.

  • Solution: Consider an alternative synthetic pathway. For example, if direct substitution with a bulky group fails, a cross-coupling reaction like the Suzuki coupling (using a dihalo-phenanthroline and a boronic acid) might provide a higher yield.[7]

Issue 2: The metal complex decomposes or changes color during the experiment.

  • Possible Cause: The complex is sensitive to light (photodegradation). Metal-to-ligand charge transfer (MLCT) bands can make complexes susceptible to degradation upon light absorption.[6]

  • Troubleshooting Step: Perform the experiment in the dark or under red light. Use amber glassware to protect the sample from ambient light.

  • Solution: To enhance photostability, consider modifying the phenanthroline ligand with bulky substituents to sterically protect the metal center.[6]

  • Possible Cause: The complex is reacting with dissolved oxygen or the solvent.

  • Troubleshooting Step: Repeat a small-scale experiment using a degassed solvent (e.g., by sparging with nitrogen or argon) and under an inert atmosphere. If decomposition is reduced, oxygen sensitivity is confirmed.[6]

  • Solution: Conduct all experiments under strictly anaerobic and anhydrous conditions. If a solvent is implicated, test alternative solvents with different polarities or proticities.[6]

Issue 3: A precipitate forms in the solution during the experiment or upon irradiation.

  • Possible Cause: The degradation products of the complex are insoluble. Light can induce ligand dissociation or a change in the metal's oxidation state, leading to the formation of insoluble species.[6]

  • Troubleshooting Step: Isolate the precipitate and attempt to characterize it (e.g., using IR spectroscopy) to identify its nature. Compare its spectrum to that of the free ligand and the parent complex.

  • Solution: Address the root cause of the instability (see Issue 2). Enhance the kinetic stability of the complex by using macrocyclic ligands or by introducing substituents that sterically hinder dissociation pathways.[6]

Start Complex Instability Observed (e.g., color change, precipitation) Q1 Is the experiment exposed to light? Start->Q1 A1_Yes Action: Protect from light (dark, amber flask). Modify ligand with bulky groups. Q1->A1_Yes Yes Q2 Is the system open to air? Q1->Q2 No A1_Yes->Q2 A2_Yes Action: Use degassed solvents. Work under inert atmosphere (N2/Ar). Q2->A2_Yes Yes Q3 Is the complex known to be hydrolytically unstable? Q2->Q3 No A2_Yes->Q3 A3_Yes Action: Use anhydrous solvents. Control pH carefully. Q3->A3_Yes Yes End Stability Enhanced Q3->End No A3_Yes->End

Caption: A troubleshooting workflow for addressing the instability of metal complexes.

Data Presentation

Table 1: Stability Constants of Divalent Metal Ions with 1,10-Phenanthroline

The stability of metal-phenanthroline complexes is quantified by their stepwise (log K) and overall (log β) stability constants. Higher values indicate greater stability. The data below is representative and follows the Irving-Williams series.[3]

Metal Ionlog K₁log K₂log K₃Overall log β₃
Mn(II)4.03.52.810.3
Fe(II)5.95.210.121.2
Co(II)7.06.55.919.4
Ni(II)8.68.17.624.3
Cu(II)9.07.56.022.5
Zn(II)6.45.85.217.4

Note: Values can vary with experimental conditions (e.g., temperature, solvent, ionic strength).[3]

Experimental Protocols

Protocol 1: Synthesis of a Phenanthroline-Iron(III) Complex

This protocol is adapted from the synthesis of [phenH][FeCl₄].[8]

  • Preparation of Metal Solution: Dissolve 0.130 g (0.802 mmol) of anhydrous FeCl₃ in 10 mL of 10 M aqueous HCl in a 150 mL reaction flask.

  • Preparation of Ligand Solution: Dissolve 0.145 g (0.802 mmol) of 1,10-phenanthroline in 10 mL of 10 M aqueous HCl.

  • Reaction: Add the ligand solution dropwise to the stirring metal solution. An orange color should be observed.

  • Stirring and Precipitation: Stir the solution overnight at room temperature. An orange precipitate will form.

  • Isolation: Filter the solid product using vacuum filtration and dry it in vacuo.

  • Purification: Recrystallize the solid product from ethanol (B145695) to obtain the purified complex.

  • Characterization: Confirm the product structure using techniques such as IR spectroscopy (to identify the protonated amine N-H stretch), UV-Vis spectroscopy, and mass spectrometry.[8][9]

cluster_prep Solution Preparation cluster_react Reaction & Isolation cluster_char Characterization FeCl3 Dissolve FeCl3 in 10M HCl Mix Add Ligand Solution Dropwise to Metal Solution FeCl3->Mix Phen Dissolve Phenanthroline in 10M HCl Phen->Mix Stir Stir Overnight at Room Temp Mix->Stir Filter Filter & Dry Precipitate Stir->Filter Recrystal Recrystallize from Ethanol Filter->Recrystal IR IR Spectroscopy Recrystal->IR UV UV-Vis Recrystal->UV MS Mass Spec Recrystal->MS

Caption: Experimental workflow for the synthesis and characterization of a complex.

Protocol 2: UV-Vis Spectroscopy for Stability Assessment (EDTA Competition Assay)

This method assesses the relative stability of a complex by monitoring its decomposition upon the addition of a strong competing chelator, EDTA.[8][9]

  • Prepare Stock Solutions: Prepare solutions of your phenanthroline-metal complex and a large excess of EDTA (e.g., 20:1 molar ratio of EDTA to complex) in a suitable buffer.

  • Acquire Initial Spectrum: Record the UV-Vis spectrum of the metal complex solution before adding EDTA. Note the wavelengths of key absorption bands, such as the π → π* ligand transitions and any ligand-to-metal charge transfer (LMCT) bands.[9]

  • Initiate Competition: Add the EDTA solution to the cuvette containing the metal complex solution, mix quickly, and immediately begin recording spectra at regular time intervals (e.g., every minute for 30 minutes).

  • Monitor Spectral Changes:

    • Decomposition: The dissociation of the phenanthroline ligand is often indicated by a blue shift (to shorter wavelengths) of the π → π* band, moving towards the spectrum of the free ligand.[8]

    • Metal Chelation by EDTA: The disappearance of the LMCT bands indicates the metal ion has been chelated by EDTA.[9]

  • Data Analysis: A complex that shows rapid spectral changes is less stable than one whose spectrum changes slowly or not at all over the observation period. The sec-butyl substituted phenanthroline iron complex, for instance, was found to be significantly more stable than the unsubstituted and methyl-substituted analogues in the presence of EDTA.[9]

References

workup and isolation challenges for dicarbamoylated phenanthrolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis, workup, and isolation of dicarbamoylated phenanthrolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the workup and isolation of dicarbamoylated phenanthrolines?

A1: Researchers often face challenges related to the solubility and polarity of dicarbamoylated phenanthroline products. Key issues include:

  • Product Solubility in Aqueous Phase: During aqueous workup, some products may have sufficient solubility in the aqueous layer, leading to low recovery.[1]

  • Streaking During Column Chromatography: Purification by column chromatography can be hampered by the streaking of polar products on the silica (B1680970) gel, resulting in poor separation and impure fractions.[1]

  • Lipophilicity Issues: The lipophilicity of the final compound plays a crucial role in the success of the isolation method. Products that are too lipophilic are difficult to isolate via precipitation, while those that are not lipophilic enough are challenging to extract and purify using standard aqueous workup and chromatography.[1][2]

  • Formation of Complex Mixtures: In some cases, the reaction may yield a complex mixture of products, making isolation of the desired dicarbamoylated phenanthroline difficult.[1]

Q2: What are the recommended workup procedures for dicarbamoylated phenanthrolines?

A2: Two primary workup procedures are recommended, depending on the properties of the synthesized molecule:[1]

  • Workup A (Aqueous Workup and Chromatography): This method is suitable for more lipophilic products that are well-behaved during extraction and chromatographic separation.[1][2]

  • Workup B (Precipitation): This is an aqueous workup-free and chromatography-free method that is superior for many secondary amide derivatives. It involves precipitating the product by diluting the reaction mixture with water, followed by washing the precipitate.[1][3]

Q3: How do I choose the appropriate workup procedure for my specific dicarbamoylated phenanthroline?

A3: The choice of workup procedure is largely dictated by the lipophilicity of your product, which is influenced by the nature of the amide substituents.

  • For highly lipophilic compounds: Workup A is generally more successful.

  • For less lipophilic compounds, particularly many secondary amides: Workup B is often the superior method, providing higher yields and purity without the need for chromatography.[1][3]

  • Intermediate Lipophilicity: Some compounds may fall into a gray area where neither method is ideal.[1][2] For these challenging cases, optimization of precipitation/crystallization conditions or alternative purification techniques like preparative HPLC may be necessary.

Q4: Can the dicarbamoylation reaction be performed without chromatography for purification?

A4: Yes, for many dicarbamoylated phenanthrolines, a chromatography-free isolation is possible and even preferable.[1][3] The precipitation method (Workup B) allows for the isolation of pure product by simply washing the precipitate with water, methanol (B129727), and diethyl ether to remove impurities.[1][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield after aqueous workup and column chromatography (Workup A) The product may be partially soluble in the aqueous phase, leading to loss during extraction.[1]- Minimize the volume of the aqueous phase. - Increase the number of organic extractions. - Consider switching to Workup B (precipitation) if the product is amenable.
Significant streaking of the product on the silica gel column The product is too polar for the chosen eluent system.- Increase the polarity of the eluent. A common eluent is methanol in dichloromethane.[1] - Consider using a different stationary phase for chromatography (e.g., alumina). - If possible, utilize Workup B to avoid chromatography altogether.[1]
The product does not precipitate upon addition of water (Workup B) The product is too lipophilic and remains dissolved in the solvent mixture.[1][2]- Attempt to isolate the product using Workup A (aqueous workup and chromatography). - Try adding a co-solvent to induce precipitation. - If the product is an oil, attempt to triturate it with a non-polar solvent like hexane (B92381) to induce solidification.
The reaction results in a complex mixture of products The reaction conditions may not be optimal for the specific substrate. For instance, with pyrrolidine-derived oxamic acids, competing side reactions can occur.[1]- Re-optimize the reaction conditions (e.g., temperature, concentration, reaction time). - For primary amides, using more dilute conditions can help reduce the formation of homocoupled byproducts.[2]
No reaction or very low conversion Certain substituents on the phenanthroline ring, such as acidic groups (phenols, carboxylic acids), can inhibit the reaction.[1][2] The choice of oxamic acid can also affect reactivity.[1][2]- Ensure the starting phenanthroline does not contain acidic functional groups. - If the reaction is sluggish, consider using a different oxamic acid. For example, switching from a less reactive to a more reactive oxamic acid can improve the yield.[1][2]

Quantitative Data Summary

The choice of workup procedure can significantly impact the isolated yield of the dicarbamoylated phenanthroline. The following table provides a comparison of yields for the same product obtained through different workup methods as described in the literature.

Product Workup Method Isolated Yield Reference
14 Aqueous workup and column chromatography17%[1]
14 Precipitation followed by chromatography50%[1][3]
14 Aqueous workup-free and chromatography-free (precipitation and washing)73%[1][3]

Experimental Protocols

General Procedure for Direct C-H Dicarbamoylation

This protocol is adapted from Mooney et al. (2021).[1]

  • To a reaction vessel, add the substituted 1,10-phenanthroline (B135089) (1 equivalent), the desired 2-oxoacetic acid (5 equivalents), and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) (6 equivalents).

  • Add a mixture of DMSO and water (600:1 v/v) as the solvent.

  • Heat the reaction mixture at the optimized temperature (e.g., 50 °C) and monitor for completion.

Workup and Isolation Procedures

Workup A: Aqueous Workup and Column Chromatography [1]

  • Upon reaction completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., 1% methanol in CH₂Cl₂).

Workup B: Aqueous Workup-Free and Chromatography-Free Precipitation [1][3]

  • Upon reaction completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water to induce precipitation of the product.

  • Collect the precipitate by filtration.

  • Wash the precipitate sequentially with water, methanol, and diethyl ether to remove impurities.

  • Dry the purified product under vacuum.

Visualizations

Reaction_Mechanism Proposed Reaction Mechanism for Dicarbamoylation cluster_initiation Initiation cluster_radical_formation Carbamoyl Radical Formation cluster_propagation Propagation S2O8 Persulfate Anion (S₂O₈²⁻) SO4_radical Sulfate Radical Anion (SO₄⁻•) S2O8->SO4_radical Heat (DMSO) Oxamic_acid Oxamic Acid (R₂NCOCOOH) Carboxylate_anion Carboxylate Anion (R₂NCOCOO⁻) Oxamic_acid->Carboxylate_anion Deprotonation Carbamoyl_radical Carbamoyl Radical (R₂NCO•) Carboxylate_anion->Carbamoyl_radical SET with SO₄⁻• CO2 CO₂ Carboxylate_anion->CO2 -CO₂ Phenanthroline Phenanthroline Radical_adduct Radical Adduct Phenanthroline->Radical_adduct + R₂NCO• Monocarbamoylated_phen Monocarbamoylated Phenanthroline Radical_adduct->Monocarbamoylated_phen Oxidation & -H⁺ Dicarbamoylated_phen Dicarbamoylated Phenanthroline Monocarbamoylated_phen->Dicarbamoylated_phen Repeat Steps

Caption: Proposed reaction mechanism for the direct C-H dicarbamoylation of phenanthrolines.

Workup_Decision_Tree Workup and Isolation Decision Tree Start Crude Reaction Mixture Check_Lipophilicity Assess Product Lipophilicity Start->Check_Lipophilicity Workup_B Workup B: Precipitation Check_Lipophilicity->Workup_B Low Lipophilicity (e.g., secondary amides) Workup_A Workup A: Aqueous Workup Check_Lipophilicity->Workup_A High Lipophilicity Troubleshoot Intermediate Lipophilicity: Troubleshoot Isolation Check_Lipophilicity->Troubleshoot Intermediate Precipitate_Formation Does it precipitate with water? Workup_B->Precipitate_Formation Column_Chromatography Purify by Column Chromatography Workup_A->Column_Chromatography Precipitate_Formation->Workup_A No Wash_Precipitate Wash precipitate with Water, MeOH, Et₂O Precipitate_Formation->Wash_Precipitate Yes Pure_Product_B Pure Product Wash_Precipitate->Pure_Product_B Pure_Product_A Pure Product Column_Chromatography->Pure_Product_A

Caption: Decision tree for selecting the appropriate workup and isolation procedure.

References

Technical Support Center: Solvent Selection for Recrystallization of Pyrazino[2,3-f]phenanthroline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing pyrazino[2,3-f]phenanthroline derivatives. The unique rigid and planar structure of these heterocyclic compounds often presents challenges in solvent selection and crystallization processes.

Troubleshooting Recrystallization Issues

This section addresses common problems encountered during the recrystallization of pyrazino[2,3-f]phenanthroline derivatives and offers targeted solutions.

Issue Potential Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The compound's solubility is too high in the chosen solvent, even at lower temperatures, or the solution is supersaturated. The planar nature of the molecules can lead to strong intermolecular attractions, favoring an amorphous oil over an ordered crystal lattice if cooled too quickly.1. Re-dissolve and dilute: Gently heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. 2. Slow cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with glass wool or a similar material. Avoid transferring directly to an ice bath. 3. Solvent modification: Add a "poor" solvent (an anti-solvent) dropwise to the hot, clear solution until slight turbidity appears. Reheat to clarify and then cool slowly. 4. Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface to create nucleation sites.
Very low or no crystal yield. The compound is too soluble in the cold solvent. Too much solvent was used initially. The cooling temperature is not low enough.1. Reduce solvent volume: If the compound is still in solution after cooling, carefully evaporate some of the solvent and attempt to recrystallize. 2. Cool to a lower temperature: Place the flask in an ice bath or refrigerator for an extended period to maximize precipitation. 3. Change solvent system: Select a solvent in which the compound has lower solubility at room temperature. A mixed solvent system can be effective here.
Crystals are colored or appear impure. Impurities are co-crystallizing with the product. The solvent is reacting with the compound.1. Perform a hot filtration: If insoluble impurities are present, perform a filtration of the hot solution before allowing it to cool. 2. Charcoal treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration. 3. Re-recrystallize: A second recrystallization in the same or a different solvent system may be necessary to achieve the desired purity.
The compound will not dissolve in any common solvent. The highly planar and aromatic structure of pyrazino[2,3-f]phenanthroline derivatives leads to strong π-π stacking and low solubility in many common organic solvents.[1]1. Use high-boiling point polar aprotic solvents: Try solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP). 2. Use a mixed solvent system: Dissolve the compound in a small amount of a "good" solvent (like DMF or DMSO) and then add a "poor" solvent (like water or an alcohol) to induce crystallization. 3. Consider alternative purification methods: If a suitable recrystallization solvent cannot be found, column chromatography may be a necessary purification step.
Crystallization happens too quickly. The solution is too concentrated, or the temperature difference between dissolving and crystallization is too large.1. Add more solvent: Add a small amount of additional hot solvent to the dissolved compound to ensure it is not supersaturated. 2. Insulate the flask: Slow the cooling rate by wrapping the flask in glass wool or placing it in a warm water bath that is allowed to cool to room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of pyrazino[2,3-f]phenanthroline derivatives?

A1: Due to the typically low solubility of these planar, aromatic compounds, it is advisable to start with high-boiling point polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). For some derivatives and precursors, alcohols like ethanol (B145695) have also been shown to be effective.[2] A mixed solvent system, such as DMF/water or ethanol/water, can also be a good starting point.

Q2: How can I improve the solubility of my pyrazino[2,3-f]phenanthroline derivative for recrystallization?

A2: To enhance solubility, consider using a minimal amount of a high-boiling point solvent in which the compound is soluble at elevated temperatures. Introducing solubilizing functional groups onto the pyrazino[2,3-f]phenanthroline core during synthesis can also improve solubility in common organic solvents.[1]

Q3: My compound is a very fine powder after recrystallization. How can I obtain larger crystals?

A3: The formation of very fine particles often results from rapid crystallization. To encourage the growth of larger crystals, ensure the solution cools as slowly as possible. This can be achieved by insulating the flask or placing it in a dewar. Using a minimal amount of solvent to achieve a saturated solution at the boiling point can also promote the growth of larger, more well-defined crystals.

Q4: Is it possible to recrystallize a compound that is a salt, for example, a hydrochloride salt of a pyrazino[2,3-f]phenanthroline derivative?

A4: Yes, it is possible. For salts, polar protic solvents such as water, methanol, or ethanol, or mixtures thereof, are often good choices. The solubility of the salt will be highly dependent on the counter-ion and the specific structure of the derivative.

Experimental Protocols

General Protocol for Recrystallization of Pyrazino[2,3-f]phenanthroline Derivatives
  • Solvent Selection: In a small test tube, add a few milligrams of the crude pyrazino[2,3-f]phenanthroline derivative. Add a few drops of the chosen solvent and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate with stirring). Add just enough solvent to completely dissolve the solid at the boiling point of the solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of solvent and perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath or a refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Example Protocol: Recrystallization of 1,10-Phenanthroline-5,6-dione (B1662461) (a precursor)

A crude sample of 1,10-phenanthroline-5,6-dione can be purified by recrystallization from 95% ethanol.[2] The crude product is dissolved in a minimal amount of hot 95% ethanol, and the solution is allowed to cool, yielding the purified product as crystals.[2]

Solvent Selection Data

The following table summarizes solvents that have been used in the synthesis and purification of pyrazino[2,3-f]phenanthroline derivatives and their precursors. This can serve as a starting point for solvent screening.

Compound TypeSolvent(s)PurposeReference
1,10-Phenanthroline-5,6-dione (precursor)95% EthanolRecrystallization[2][3]
2,9-dimethyl-1,10-phenanthroline (related precursor)Aqueous EthanolRecrystallization[4]
2,3-bis-(cyanosulfanylmethyl)-pyrazino[2,3-b]phenazineDMF/H₂ORecrystallization[5]
Pyrazino[2,3-f][2][6]phenanthroline-2,3-dicarbonitrileCH₂Cl₂/CH₃CNSlow evaporation for crystal growth[7]
Substituted 1,10-phenanthroline (B135089) derivativeN-methyl-2-pyrrolidone (NMP)Reaction solvent (high boiling)[6]

Visual Guides

Caption: A workflow diagram for selecting a suitable solvent system for the recrystallization of pyrazino[2,3-f]phenanthroline derivatives.

Troubleshooting_Logic Recrystallization Troubleshooting Logic start Recrystallization Attempted outcome Observe Outcome start->outcome oiling_out Oiling Out outcome->oiling_out Oil forms no_crystals No/Low Yield outcome->no_crystals No solid impure_crystals Impure Crystals outcome->impure_crystals Discolored solid success Pure Crystals outcome->success Good crystals solution1 - Add more solvent - Cool slowly - Use mixed solvent oiling_out->solution1 solution2 - Evaporate solvent - Cool to lower temp - Change solvent no_crystals->solution2 solution3 - Hot filtration - Charcoal treatment - Re-recrystallize impure_crystals->solution3

Caption: A logical diagram outlining troubleshooting steps for common issues encountered during recrystallization.

References

Validation & Comparative

A Comparative Guide: 4-Methyl-1,10-phenanthroline vs. 1,10-phenanthroline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of coordination chemistry, analytical reagents, and drug development, 1,10-phenanthroline (B135089) stands as a foundational building block. Its rigid, planar structure and potent chelating ability have made it a versatile ligand in a myriad of applications. The introduction of substituents onto the phenanthroline scaffold, such as a methyl group at the 4-position, can significantly modulate its physicochemical and biological properties. This guide provides an objective comparison of 4-Methyl-1,10-phenanthroline and its parent compound, 1,10-phenanthroline, supported by available experimental data to aid researchers in selecting the optimal ligand for their specific needs.

Physicochemical Properties: A Subtle Shift with Methylation

The addition of a methyl group to the 1,10-phenanthroline backbone introduces subtle but potentially significant changes to its fundamental properties. This electron-donating group can influence the basicity and lipophilicity of the molecule.

Property1,10-PhenanthrolineThis compound
Molecular Formula C₁₂H₈N₂C₁₃H₁₀N₂
Molecular Weight 180.21 g/mol 194.23 g/mol [1]
Appearance White to light yellow crystalline powderOff-white crystalline solid[1]
Melting Point 114-117 °C (anhydrous)143-145 °C
pKa (of conjugate acid) 4.84 at 25 °C5.49 (Predicted)[2]
LogP 1.78Not experimentally determined
Solubility Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.Soluble in water.[3]

Performance in Analytical Applications: Spectrophotometric Determination of Metal Ions

1,10-phenanthroline is a well-established chromogenic reagent, particularly for the spectrophotometric determination of iron(II) ions. It forms a stable, intensely colored tris-complex, [Fe(phen)₃]²⁺, with a maximum absorbance (λmax) around 510 nm and a high molar absorptivity, making it a highly sensitive method.

While specific quantitative data for the spectrophotometric performance of this compound in direct comparison to 1,10-phenanthroline is limited in publicly available literature, the introduction of an electron-donating methyl group is expected to increase the basicity of the nitrogen atoms. This increased basicity could potentially lead to the formation of more stable metal complexes. However, the effect on the molar absorptivity and λmax is not readily predictable without direct experimental comparison. Studies on other methylated phenanthroline complexes have shown that methyl substitution can lead to a blue shift (a shift to a shorter wavelength) in the absorption spectrum.

Table 2: Spectrophotometric Properties for Iron(II) Complexation

Parameter1,10-PhenanthrolineThis compound
Complex [Fe(phen)₃]²⁺[Fe(4-Mephen)₃]²⁺
Color Red-orangeNot explicitly reported, expected to be similar
λmax ~510 nmNot experimentally determined
Molar Absorptivity (ε) ~11,100 L·mol⁻¹·cm⁻¹Not experimentally determined
Experimental Protocol: Spectrophotometric Determination of Iron(II) with 1,10-Phenanthroline

This protocol can be adapted for the use of this compound, although optimization of parameters such as pH and wavelength of maximum absorbance would be necessary.

1. Reagent Preparation:

  • Standard Iron Solution (10 ppm): Dissolve a precisely weighed amount of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water containing a small amount of sulfuric acid to prevent oxidation. Dilute to a known volume.

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.

  • Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce any Fe(III) to Fe(II).

  • Sodium Acetate Buffer Solution: Prepare a buffer solution to maintain the optimal pH for color development (typically pH 3-9).

2. Preparation of Standard Curve:

  • Pipette a series of known volumes of the standard iron solution into separate volumetric flasks.

  • To each flask, add the hydroxylamine hydrochloride solution and the 1,10-phenanthroline solution.

  • Add the buffer solution and dilute to the mark with deionized water.

  • Allow the color to develop for at least 10-15 minutes.

  • Measure the absorbance of each solution at the λmax (~510 nm) against a reagent blank.

  • Plot a calibration curve of absorbance versus iron concentration.

3. Sample Analysis:

  • Treat the unknown sample in the same manner as the standards.

  • Measure its absorbance and determine the iron concentration from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample containing Fe³⁺/Fe²⁺ Reduction Add Hydroxylamine HCl Sample->Reduction Reduce Fe³⁺ to Fe²⁺ Complexation Add Phenanthroline Solution Reduction->Complexation Form [Fe(phen)₃]²⁺ Buffering Add Buffer Complexation->Buffering Adjust pH Dilution Dilute to Volume Buffering->Dilution Spectrophotometer Measure Absorbance at λmax Dilution->Spectrophotometer Calibration Calibration Curve Spectrophotometer->Calibration Concentration Determine Fe Concentration Calibration->Concentration

Experimental workflow for spectrophotometric iron determination.

Biological Activity: A Tale of Two Ligands in Platinum Complexes

The biological activity of phenanthroline derivatives is a subject of intense research, particularly in the context of their metal complexes as potential anticancer agents. A key mechanism of action is the intercalation of the planar phenanthroline ligand into the DNA double helix.

A significant study investigated the cytotoxicity of platinum(II) complexes containing various methylated 1,10-phenanthrolines against the L1210 Murine leukaemia cell line.[4] The results demonstrated a dramatic difference in activity based on the position of the methyl group.

Table 3: In Vitro Cytotoxicity of Platinum(II) Complexes ([Pt(en)(ligand)]Cl₂) against L1210 Murine Leukaemia Cells

LigandIC₅₀ (µM)
1,10-Phenanthroline9.7 ± 0.3
This compound > 50 (inactive)
5-Methyl-1,10-phenanthroline2.8 ± 0.8
5,6-Dimethyl-1,10-phenanthroline1.5 ± 0.3

Data from Brodie et al. (2004).[4]

This data strongly suggests that the presence of a methyl group at the 4-position significantly diminishes the cytotoxic activity of the platinum complex.[4] While the cytotoxicity of the free ligands was not reported in this study, it is known that 1,10-phenanthroline itself exhibits cytotoxic effects.[5] The lack of activity for the 4-methyl-phenanthroline platinum complex may be attributed to steric hindrance affecting its ability to intercalate with DNA or interact with other biological targets.[4]

Theoretical studies on the intercalation of methylated phenanthrolines with DNA suggest that the position of the methyl group is crucial in determining the stability of the interaction.[6] The 4-methyl group's position may lead to unfavorable steric clashes within the DNA grooves, thus reducing binding affinity and subsequent biological effect.

G cluster_phen 1,10-Phenanthroline cluster_4mephen This compound Phen_Pt [Pt(en)(phen)]²⁺ Phen_DNA DNA Intercalation Phen_Pt->Phen_DNA Phen_Cytotoxicity Cytotoxicity (IC₅₀ = 9.7 µM) Phen_DNA->Phen_Cytotoxicity leads to Mephen_Pt [Pt(en)(4-Mephen)]²⁺ Mephen_DNA Steric Hindrance Reduced Intercalation Mephen_Pt->Mephen_DNA Mephen_Cytotoxicity Inactive (IC₅₀ > 50 µM) Mephen_DNA->Mephen_Cytotoxicity leads to

References

Stability of Metal Complexes with Methylated Phenanthrolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of metal complexes is a critical parameter in various scientific and industrial fields, including drug design, catalysis, and analytical chemistry.[1] 1,10-Phenanthroline (B135089) and its derivatives are of particular interest due to their rigid, planar structure and excellent coordinating ability with a wide range of metal ions, forming stable chelate rings.[1][2] Methylation of the phenanthroline backbone can significantly influence the stability of the resulting metal complexes, primarily through steric and electronic effects. This guide provides a comparative analysis of the stability constants of metal complexes with methylated versus unsubstituted phenanthrolines, supported by experimental data and detailed methodologies.

Impact of Methylation on Complex Stability

The introduction of methyl groups onto the 1,10-phenanthroline scaffold can have a profound impact on the stability of its metal complexes. The position and number of methyl groups are key determinants of this effect.

  • Steric Hindrance: Methyl groups, particularly at the 2 and 9 positions, introduce significant steric hindrance around the metal center.[3][4] This steric clash can weaken the metal-ligand bond, leading to a decrease in the stability of the complex. For example, complexes formed with 2-methyl-1,10-phenanthroline (B1276036) are appreciably less stable than those with the unsubstituted 1,10-phenanthroline.[4][5] This effect is even more pronounced with 2,9-dimethyl-1,10-phenanthroline, where the presence of two methyl groups in close proximity to the coordination site results in even less stable complexes.[4][5] In some cases, steric hindrance can prevent the formation of higher-order complexes; for instance, copper(II) does not form a 3:1 complex with 2-methyl-1,10-phenanthroline.[4]

  • Electronic Effects: Methyl groups are electron-donating, which can increase the basicity of the nitrogen atoms in the phenanthroline ring. This enhanced basicity can lead to stronger coordination with metal ions. However, this electronic effect is often overshadowed by the more dominant steric hindrance, especially for substitutions at the 2 and 9 positions.[6] For substitutions at other positions, such as the 5-position, the electronic effect can play a more significant role in influencing stability. The stability of some 5-substituted 1,10-phenanthroline-iron(II) complexes was found to decrease in the order: 5-methyl > 1,10-phenanthroline > 5-phenyl > 5-chloro > 5-nitro.[5]

Comparative Stability Constants

The stability of metal complexes is quantified by their stability constants (log K). The following table summarizes the stepwise stability constants for various divalent metal ions with 1,10-phenanthroline and its methylated derivatives. All data is for aqueous solutions at 25°C and an ionic strength of 0.1 M (KCl or KNO3).

LigandMetal Ionlog K1log K2log K3Reference
1,10-Phenanthroline Mn²⁺4.03.52.7[5]
Fe²⁺5.95.39.8[5]
Co²⁺7.06.55.9[5]
Ni²⁺8.68.17.6[5]
Cu²⁺9.07.66.1[5]
Zn²⁺6.45.85.3[5]
Cd²⁺5.85.04.1[5]
5-Methyl-1,10-phenanthroline (B1217081) Mn²⁺4.33.7-[5]
Fe²⁺6.25.510.0[5]
Co²⁺7.36.76.1[5]
Ni²⁺8.88.37.8[5]
Cu²⁺9.27.86.3[5]
Zn²⁺6.76.05.5[5]
Cd²⁺6.05.24.3[5]
2-Methyl-1,10-phenanthroline Mn²⁺3.4--[5]
Fe²⁺5.2--[5]
Co²⁺6.25.7-[5]
Ni²⁺7.57.0-[5]
Cu²⁺8.76.8-[5]
Zn²⁺5.85.2-[5]
Cd²⁺5.0--[5]
2,9-Dimethyl-1,10-phenanthroline Mn²⁺---[5]
Fe²⁺4.2--[5]
Co²⁺5.85.0-[5]
Ni²⁺6.85.9-[5]
Cu²⁺8.08.8-[5]
Zn²⁺5.44.8-[5]
Cd²⁺4.6--[5]

Note: The stability of the 1:1 complexes generally follows the Irving-Williams order: Mn < Fe < Co < Ni < Cu > Zn.[4][5] For the tris-complexes of 1,10-phenanthroline and 5-methyl-1,10-phenanthroline with iron(II), the anomalously high stability (K3 > K2 > K1) is due to the formation of a spin-paired complex.[5]

Experimental Protocols for Determining Stability Constants

Several experimental techniques are commonly employed to determine the stability constants of metal complexes. The choice of method depends on the specific properties of the system under investigation.[7][8][9]

Potentiometric pH Titration (Bjerrum's Method)

This is a widely used and accurate method for determining stability constants when the ligand has acidic or basic properties.[7][10]

Principle: The method relies on the competition between the metal ion and a proton for the ligand. By monitoring the pH of a solution containing the metal ion and the ligand during titration with a strong base, the concentration of the free ligand and the average number of ligands bound per metal ion can be calculated.[7]

Detailed Protocol (Irving-Rossotti Method): [7]

  • Solution Preparation: Prepare the following solutions with a constant ionic strength (e.g., 0.1 M KNO₃):

    • (A) A known concentration of a strong acid (e.g., HNO₃).

    • (B) Solution A + a known concentration of the ligand.

    • (C) Solution B + a known concentration of the metal salt.

  • Titration: Titrate each solution against a standard solution of a strong base (e.g., NaOH) at a constant temperature. Record the pH after each addition of the base.

  • Data Analysis:

    • Plot the pH readings against the volume of base added for all three titrations to obtain titration curves.

    • From the titration curves, determine the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value using the following equations derived from the titration data:

      • n̄ = (V₃ - V₂) * (N + E°) / ((V₀ + V₁) * Tcm)

      • pL = log₁₀ { (Σβₙᴴ[H⁺]ⁿ) / (Tcl - n̄ * Tcm) * (V₀ + V₃) / V₀ } (where V₁, V₂, V₃ are the volumes of base added to reach the same pH in curves A, B, and C respectively; N is the normality of the base; E° is the initial concentration of the acid; V₀ is the initial volume of the solution; Tcm and Tcl are the total concentrations of the metal and ligand, respectively; and βₙᴴ is the overall protonation constant of the ligand).

    • Formation Curve: Plot n̄ versus pL.

    • Stability Constant Determination: The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, at n̄ = 0.5, pL = log K₁; at n̄ = 1.5, pL = log K₂.

Spectrophotometric Methods

These methods are suitable when the formation of a complex results in a change in the absorbance of the solution.[7][9]

Principle: The concentration of the colored complex can be determined by measuring its absorbance at a specific wavelength where it absorbs maximally, while the metal ion and ligand do not.[9]

Detailed Protocol (Mole-Ratio Method): [7]

  • Solution Preparation: Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the ligand is varied systematically.

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

  • Data Analysis:

    • Plot the absorbance versus the mole ratio of ligand to metal.

    • The plot will typically show two linear portions. The point of intersection of these two lines corresponds to the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data and the known initial concentrations of the metal and ligand.

Experimental Workflow for Potentiometric Titration

experimental_workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare Acid Solution (A) titrate_A Titrate Solution A with Base prep_acid->titrate_A prep_ligand Prepare Acid + Ligand (B) titrate_B Titrate Solution B with Base prep_ligand->titrate_B prep_metal Prepare Acid + Ligand + Metal (C) titrate_C Titrate Solution C with Base prep_metal->titrate_C plot_curves Plot Titration Curves titrate_A->plot_curves titrate_B->plot_curves titrate_C->plot_curves calc_n_bar Calculate n̄ and pL plot_curves->calc_n_bar plot_formation Plot Formation Curve (n̄ vs pL) calc_n_bar->plot_formation det_K Determine Stability Constants plot_formation->det_K

Caption: Workflow for determining stability constants using potentiometric pH titration.

This guide provides a foundational understanding of the stability of metal complexes with methylated phenanthrolines. The provided data and experimental protocols serve as a valuable resource for researchers in designing and interpreting experiments involving these important classes of compounds.

References

The Influence of Methyl Substitution on Phenanthroline Ligand Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of ligands is a cornerstone of modern coordination chemistry and drug development. Among the vast array of ligand scaffolds, 1,10-phenanthroline (B135089) and its derivatives are of paramount importance due to their versatile coordination capabilities and rich photophysical and electrochemical properties. The introduction of methyl substituents onto the phenanthroline backbone offers a subtle yet powerful tool to fine-tune these properties, impacting everything from the stability of metal complexes to their efficacy in applications ranging from catalysis to therapeutics. This guide provides a comprehensive comparison of the effects of methyl substitution on the properties of phenanthroline ligands, supported by experimental data.

Electronic and Steric Effects of Methyl Substitution

Methyl groups are generally considered electron-donating groups (EDGs) through an inductive effect. Their introduction onto the aromatic phenanthroline ring increases the electron density of the system. This electronic perturbation has profound effects on the ligand's ability to coordinate with metal ions and on the properties of the resulting complexes. Furthermore, the position of the methyl groups can introduce significant steric hindrance, influencing the coordination geometry and stability of the metal complexes.

Below is a diagram illustrating the interplay of these electronic and steric effects.

G General Effects of Methyl Substitution on Phenanthroline Ligands cluster_effects Methyl Substitution cluster_properties Ligand Properties cluster_outcomes Consequences for Metal Complexes Electronic Effect Electronic Effect Increased Electron Density Increased Electron Density Electronic Effect->Increased Electron Density Steric Effect Steric Effect Altered Coordination Geometry Altered Coordination Geometry Steric Effect->Altered Coordination Geometry Modified Redox Potentials Modified Redox Potentials Increased Electron Density->Modified Redox Potentials Shifted Absorption/Emission Shifted Absorption/Emission Increased Electron Density->Shifted Absorption/Emission Altered Coordination Geometry->Shifted Absorption/Emission Enhanced/Reduced Stability Enhanced/Reduced Stability Altered Coordination Geometry->Enhanced/Reduced Stability

Caption: Interplay of electronic and steric effects of methyl substitution.

Comparative Analysis of Ligand Properties

The effects of methyl substitution are highly dependent on the position and number of the methyl groups. This section provides a comparative overview of how different substitution patterns influence the photophysical and electrochemical properties of phenanthroline-based metal complexes.

Photophysical Properties

The introduction of methyl groups generally leads to shifts in the absorption and emission spectra of phenanthroline-containing metal complexes. These shifts are a consequence of the altered electronic structure of the ligand.

Complexλ_abs (nm) (MLCT)λ_em (nm)Reference
[Ru(phen)₃]²⁺448610[1]
[Ru(4,7-Me₂-phen)₃]²⁺452615
[Ru(3,4,7,8-Me₄-phen)₃]²⁺455620[2]
cis-[Ru(phen)(dcbH₂)(NCS)₂]520810[2]
cis-[Ru(4,7-Me₂-phen)(dcbH₂)(NCS)₂]515805[2]
cis-[Ru(3,4,7,8-Me₄-phen)(dcbH₂)(NCS)₂]510800[2]
[Cu(phen)₂]⁺435730
[Cu(2,9-Me₂-phen)₂]⁺456760

Note: dcbH₂ = 4,4'-dicarboxylic acid-2,2'-bipyridine. MLCT = Metal-to-Ligand Charge Transfer.

Electrochemical Properties

The electron-donating nature of methyl groups makes the phenanthroline ligand and its corresponding metal complexes easier to oxidize and harder to reduce. This is reflected in a negative shift of their redox potentials.

ComplexE₁/₂ (Oxidation, V vs. Fc/Fc⁺)E₁/₂ (Reduction, V vs. Fc/Fc⁺)Reference
[Re(CO)₃(CNx)(phen)]⁺--2.15[3]
[Re(CO)₃(CNx)(4-Me-phen)]⁺--2.20[3]
[Re(CO)₃(CNx)(4,7-Me₂-phen)]⁺--2.25[3]
[Re(CO)₃(CNx)(3,4,7,8-Me₄-phen)]⁺--2.30[3]
[Re(CO)₃(CNx)(2,9-Me₂-phen)]⁺--2.38[3]
cis-[Ru(phen)(dcbH₂)(NCS)₂]+0.88-[2]
cis-[Ru(4,7-Me₂-phen)(dcbH₂)(NCS)₂]+0.83-[2]
cis-[Ru(3,4,7,8-Me₄-phen)(dcbH₂)(NCS)₂]+0.79-[2]

Note: CNx = 2,6-dimethylphenylisocyanide. Fc/Fc⁺ = Ferrocene/Ferrocenium redox couple.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of ligand properties. The following sections outline standardized procedures for the key analytical techniques discussed.

Synthesis of Methyl-Substituted Phenanthrolines

The synthesis of methyl-substituted phenanthrolines can be achieved through various organic chemistry methodologies. A common approach for synthesizing 2,9-dimethyl-1,10-phenanthroline (neocuproine) is the Skraup synthesis, which involves the reaction of o-nitroaniline with crotonaldehyde. For 4,7-dimethyl-1,10-phenanthroline, a common starting material is 4-methyl-1,2-phenylenediamine, which can be reacted with glycerol (B35011) in the presence of an oxidizing agent. Purification is typically performed by recrystallization or column chromatography.[4][5][6]

UV-Vis and Fluorescence Spectroscopy

These techniques are fundamental for characterizing the photophysical properties of the phenanthroline ligands and their metal complexes.

Workflow for Photophysical Characterization

G Sample Preparation Sample Preparation UV-Vis Spectroscopy UV-Vis Spectroscopy Sample Preparation->UV-Vis Spectroscopy Measure Absorbance Fluorescence Spectroscopy Fluorescence Spectroscopy UV-Vis Spectroscopy->Fluorescence Spectroscopy Determine Excitation Wavelength Data Analysis Data Analysis Fluorescence Spectroscopy->Data Analysis Obtain Emission Spectra Determination of λ_abs and λ_em Determination of λ_abs and λ_em Data Analysis->Determination of λ_abs and λ_em

Caption: Workflow for photophysical characterization.

Protocol:

  • Sample Preparation: Prepare solutions of the phenanthroline-metal complexes in a suitable solvent (e.g., acetonitrile (B52724), dichloromethane, or water) at a concentration of approximately 10⁻⁵ M.[7] The solvent should be of spectroscopic grade.

  • UV-Vis Spectroscopy:

    • Record the absorption spectrum of the sample solution using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm.

    • Use a quartz cuvette with a path length of 1 cm.

    • Use the pure solvent as a reference.

    • Identify the wavelength of maximum absorption (λ_abs) for the metal-to-ligand charge transfer (MLCT) band.[7]

  • Fluorescence Spectroscopy:

    • Excite the sample solution at the determined MLCT λ_abs.

    • Record the emission spectrum over a suitable wavelength range, typically 500-900 nm for ruthenium complexes.[8]

    • Use appropriate emission and excitation slit widths to optimize the signal-to-noise ratio.

    • Identify the wavelength of maximum emission (λ_em).

Cyclic Voltammetry

Cyclic voltammetry is a powerful technique for probing the electrochemical properties of the phenanthroline complexes.

Protocol:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), in a suitable solvent (e.g., acetonitrile or dimethylformamide).[9][10]

  • Analyte Solution Preparation: Dissolve the phenanthroline-metal complex in the electrolyte solution to a concentration of approximately 1 mM.

  • Electrochemical Cell Setup:

    • Use a three-electrode setup consisting of a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) as the reference electrode.[11][12]

    • Polish the working electrode with alumina (B75360) slurry before each measurement.

  • Measurement:

    • Deoxygenate the analyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10 minutes.

    • Record the cyclic voltammogram by scanning the potential over a suitable range.

    • Use a scan rate of 100 mV/s.[10][11]

    • Record the voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) internal standard under the same conditions for potential referencing.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for the oxidation and reduction processes from the cyclic voltammogram.

Conclusion

Methyl substitution on the 1,10-phenanthroline ligand provides a versatile and effective strategy for tuning the electronic and steric properties of the resulting metal complexes. As demonstrated by the compiled experimental data, the position and number of methyl groups can systematically alter the photophysical and electrochemical characteristics of these compounds. An understanding of these structure-property relationships is crucial for the rational design of novel phenanthroline-based complexes with tailored functionalities for applications in catalysis, solar energy conversion, and as therapeutic agents. The provided experimental protocols serve as a foundation for the consistent and reproducible characterization of these important molecules.

References

A Comparative Guide to Phenanthroline Derivatives as DNA Intercalating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various phenanthroline derivatives as DNA intercalating agents, focusing on their binding affinities, cytotoxic activities, and effects on DNA stability. The information is compiled from recent scientific literature to offer an objective overview supported by experimental data. Detailed experimental protocols for key characterization techniques are also provided to assist in the replication and further investigation of these compounds.

Introduction to Phenanthroline Derivatives as DNA Intercalators

1,10-phenanthroline is a planar, heterocyclic aromatic compound that serves as a versatile scaffold for the design of DNA intercalating agents.[1] Its rigid, flat structure allows it to insert between the base pairs of the DNA double helix, a process known as intercalation.[2] This interaction can lead to significant changes in the DNA's structure, such as unwinding of the helix and an increase in its length, which can interfere with crucial cellular processes like DNA replication and transcription.[2][3] Consequently, phenanthroline derivatives and their metal complexes have garnered considerable interest as potential therapeutic agents, particularly in the field of oncology.[1]

The DNA binding affinity and biological activity of phenanthroline derivatives can be finely tuned by introducing various substituents to the phenanthroline ring.[1] Modifications such as methylation, or the addition of amino or hydroxyl groups, can influence the strength and mode of DNA interaction through effects on steric hindrance, hydrogen bonding capabilities, and electrostatic interactions.[1][4] Metal complexes of phenanthroline derivatives often exhibit enhanced DNA binding and cytotoxic properties.[5] This guide will explore the structure-activity relationships of these derivatives, providing a comparative analysis of their performance as DNA intercalating agents.

Comparative Analysis of Phenanthroline Derivatives

The following tables summarize key quantitative data for a selection of phenanthroline derivatives and their metal complexes, allowing for a direct comparison of their DNA binding affinities and cytotoxic effects.

Table 1: DNA Binding Constants (K_b) of Phenanthroline Derivatives
Compound/ComplexDNA TypeMethodBinding Constant (K_b) (M⁻¹)Reference(s)
[Cu(dmphen)L₂]CT-DNAUV-Vis7.6 x 10⁴[1]
[Cu(phen)L₂]CT-DNAUV-Vis4.2 x 10⁴[1]
[Cd(Phen)₃]²⁺Calf ThymusUV-Vis(5.0 ± 1.0) x 10⁴[5]
[Cd(Phen)₂]²⁺Calf ThymusUV-Vis(5 ± 1) x 10⁵[5]
[Ir(ppy)₂(phen)]⁺CT-DNAFluorescence1.0 x 10⁶[6]
(Phen)₂Cu⁺Calf ThymusUV-Vis4.7 x 10⁴[7]

CT-DNA: Calf Thymus DNA; dmphen: 2,9-dimethyl-1,10-phenanthroline; phen: 1,10-phenanthroline; L: other ligands in the complex.

Table 2: In Vitro Cytotoxicity (IC₅₀) of Phenanthroline Derivatives
Compound/ComplexCell LineExposure Time (h)IC₅₀ (µM)Reference(s)
[Cu(dmphen)L₂]Hep-2480.97 ± 0.03[1]
Cisplatin (reference)Hep-2489.2 ± 0.5[1]
[Ni(3,5-diBr-salo)₂(neoc)]SKOV 324>50[8]
[Ni(3,5-diBr-salo)₂(phen)]SKOV 32415.2[8]
Parvifloron DBxPC3-0.15 ± 0.05[9]

IC₅₀: Half-maximal inhibitory concentration; Hep-2: Human larynx carcinoma; SKOV 3: Human ovarian cancer (cisplatin-resistant); BxPC3: Human pancreatic cancer; neoc: 2,9-dimethyl-1,10-phenanthroline.

Table 3: DNA Thermal Denaturation Data (ΔT_m) for Phenanthroline Derivatives
Compound/ComplexDNA TypeMolar Ratio (Comp./DNA)ΔT_m (°C)Reference(s)
[Cu(NST)₂(phen)]CT-DNA0.1~5[10]
[Cu(NST)₂(phen)]CT-DNA0.25~10[10]
[Ru(bpy)₂(L-pterin)]²⁺CT-DNA1:15~12[11]
[Ru(bpy)₂(dppz)]²⁺CT-DNA1:15~17[11]

ΔT_m: Change in the melting temperature of DNA. A higher ΔT_m indicates greater stabilization of the DNA duplex, which is characteristic of intercalation.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of phenanthroline derivatives with DNA.

UV-Visible Spectroscopic Titration for Binding Constant (K_b) Determination

This method is used to determine the binding affinity of a compound to DNA by monitoring changes in its absorbance spectrum upon addition of DNA.

Materials:

  • Phenanthroline derivative stock solution (in a suitable buffer or DMSO).

  • Calf Thymus DNA (CT-DNA) stock solution in buffer (e.g., Tris-HCl/NaCl buffer, pH 7.4).

  • Buffer solution.

  • Quartz cuvettes (1 cm path length).

  • UV-Visible spectrophotometer.

Protocol:

  • Prepare a solution of the phenanthroline derivative at a fixed concentration in the buffer.

  • Record the initial UV-Vis spectrum of the compound solution.

  • Incrementally add small aliquots of the CT-DNA stock solution to the cuvette containing the compound.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes before recording the spectrum.

  • Correct the spectra for the dilution effect.

  • The intrinsic binding constant (K_b) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or a similar binding model.[5]

Ethidium Bromide (EtBr) Displacement Assay

This fluorescence-based competitive binding assay is used to investigate the intercalating ability of a compound. The displacement of EtBr from the DNA-EtBr complex by the test compound leads to a decrease in fluorescence intensity.[2]

Materials:

  • Ethidium bromide (EtBr) solution.

  • CT-DNA solution.

  • Phenanthroline derivative solution.

  • Buffer solution.

  • Fluorometer or fluorescence plate reader.

Protocol:

  • Prepare a solution of CT-DNA and EtBr in the buffer and incubate to form the DNA-EtBr complex, which will exhibit a stable, high fluorescence signal.

  • Measure the initial fluorescence intensity (Excitation: ~520 nm, Emission: ~590 nm).

  • Add increasing concentrations of the phenanthroline derivative to the DNA-EtBr complex solution.

  • Incubate the mixture for a set period to allow for displacement to occur.

  • Measure the fluorescence intensity after each addition.

  • A significant decrease in fluorescence intensity indicates that the compound is displacing EtBr and intercalating into the DNA. The data can be used to calculate the apparent binding constant (K_app).[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding.[3][12][13]

Materials:

  • Phenanthroline derivative solution.

  • DNA solution (e.g., CT-DNA or a specific oligonucleotide).

  • Buffer solution (e.g., phosphate (B84403) buffer).

  • CD spectropolarimeter.

  • Quartz cuvette.

Protocol:

  • Record the CD spectrum of the DNA solution alone in the desired wavelength range (typically 220-400 nm).

  • Add the phenanthroline derivative to the DNA solution at a specific molar ratio.

  • Incubate the mixture to allow for binding.

  • Record the CD spectrum of the DNA-compound complex.

  • Changes in the characteristic B-form DNA CD spectrum (positive band around 275 nm and negative band around 245 nm) indicate conformational changes upon binding. The appearance of an induced CD signal for the achiral ligand is a strong indicator of binding.[12]

Viscometry

Viscosity measurements provide strong evidence for the mode of DNA binding. Intercalation causes a significant increase in the length and rigidity of the DNA, leading to a measurable increase in the viscosity of the DNA solution.[7]

Materials:

  • CT-DNA solution of a known concentration.

  • Phenanthroline derivative solution.

  • Buffer solution.

  • Viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.

  • Stopwatch.

Protocol:

  • Measure the flow time of the buffer (t₀) and the DNA solution (t_DNA).

  • Add increasing concentrations of the phenanthroline derivative to the DNA solution.

  • After each addition, allow the solution to equilibrate and measure the flow time (t).

  • Calculate the relative viscosity (η/η₀) = (t - t₀) / (t_DNA - t₀).

  • Plot the relative specific viscosity versus the ratio of the concentration of the compound to the concentration of DNA. A significant increase in relative viscosity is indicative of DNA intercalation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of phenanthroline derivatives as DNA intercalators.

Caption: Mechanism of DNA intercalation by a phenanthroline derivative.

Experimental_Workflow cluster_workflow Workflow for Characterizing DNA Intercalators A Synthesis & Purification of Phenanthroline Derivative B Initial Binding Studies (UV-Vis & Fluorescence Spectroscopy) A->B C Determine Binding Constant (Kb) B->C D Confirm Intercalation Mode (Viscometry & CD Spectroscopy) B->D F Structure-Activity Relationship Analysis C->F E Assess Biological Activity (Cytotoxicity Assays - IC50) D->E E->F

Caption: Experimental workflow for studying phenanthroline derivatives.

Structure_Activity_Relationship cluster_sar Structure-Activity Relationship (SAR) Core 1,10-Phenanthroline Core Properties Physicochemical Properties (Planarity, Sterics, H-bonding) Core->Properties Substituents Substituents (e.g., -CH3, -NH2, -NO2) Substituents->Properties Metal Metal Chelation (e.g., Cu, Pt, Ru) Metal->Properties Binding DNA Binding Affinity (Kb) & Mode (Intercalation) Properties->Binding Activity Biological Activity (Cytotoxicity - IC50) Binding->Activity

Caption: Factors influencing the activity of phenanthroline intercalators.

References

A Comparative Guide to the Synthesis of 4-Methyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the efficient and reliable synthesis of key organic compounds is paramount. 4-Methyl-1,10-phenanthroline, a vital ligand in coordination chemistry and a building block for various functional molecules, can be synthesized through several pathways. This guide provides a comparative analysis of two prominent methods, offering detailed experimental protocols and performance data to inform your selection of the most suitable synthesis strategy.

Performance Comparison of Synthesis Methods

Two primary methods for the synthesis of this compound are the reaction of 8-aminolepidine with glycerol (B35011) (Lutun Synthesis) and the reaction of 8-aminoquinoline (B160924) with methyl vinyl ketone (Case Synthesis). A summary of their key performance indicators is presented below.

ParameterLutun SynthesisCase Synthesis
Starting Materials 8-Aminolepidine, Glycerol8-Aminoquinoline, Methyl Vinyl Ketone
Overall Yield 66%[1]51%[1]
Reaction Conditions High temperature (140-145°C)Not specified in detail in the immediate literature
Catalyst Sodium Iodide[1]Sodium Iodide[1]
Key Intermediates 8-Nitrolepidine, 8-AminolepidineNot applicable (presumed one-pot)

Experimental Protocols

Lutun Synthesis: From 8-Aminolepidine and Glycerol

This multi-step synthesis begins with the nitration of lepidine, followed by reduction to 8-aminolepidine, which is then cyclized with glycerol to form the final product.[1]

Step 1: Synthesis of 8-Nitrolepidine Lepidine is nitrated using a sulfo-nitric mixture. The resulting 8-nitrolepidine is isolated by recrystallization with a reported yield of 50%.[1]

Step 2: Synthesis of 8-Aminolepidine 8-Nitrolepidine is reduced to 8-aminolepidine using sodium borohydride, achieving a high yield of 98%.[1]

Step 3: Synthesis of this compound A stirred solution of sodium iodide (0.23g, 1.53 mmol), 8-aminolepidine (25.5g, 0.166 mol), and concentrated sulfuric acid (88.5g, 0.728 mol) is heated to 140°C. Glycerol (14.1 mL, 0.192 mol) is added over 6 hours. The temperature is then raised to 145°C to distill off the water formed during the reaction. After cooling, the mixture is worked up with sodium carbonate solution and extracted with dichloromethane. The organic layers are then treated with hydrochloric acid, neutralized, and re-extracted. The crude product is obtained by removal of the solvent and recrystallized from a toluene (B28343) and hexane (B92381) mixture to yield pure this compound (20g, 66% yield).[1]

Case Synthesis: From 8-Aminoquinoline and Methyl Vinyl Ketone

This method provides a more direct route to this compound.

Procedure: The synthesis involves the reaction of 8-aminoquinoline with methyl vinyl ketone in the presence of sodium iodide as a catalyst.[1] This reaction is reported to yield this compound in a 51% yield.[1] One of the challenges noted with this method is the potential for partial polymerization of methyl vinyl ketone during the reaction.[1]

Synthesis Workflows

The logical flow of each synthesis method is visualized below.

Lutun_Synthesis Lepidine Lepidine Nitration Nitration (Sulfo-nitric mixture) Lepidine->Nitration Nitrolepidine 8-Nitrolepidine (50% yield) Nitration->Nitrolepidine Reduction Reduction (NaBH4) Nitrolepidine->Reduction Aminolepidine 8-Aminolepidine (98% yield) Reduction->Aminolepidine Reaction Reaction with Glycerol (NaI, H2SO4, 140-145°C) Aminolepidine->Reaction Product This compound (66% yield) Reaction->Product

Caption: Workflow for the Lutun Synthesis of this compound.

Case_Synthesis Aminoquinoline 8-Aminoquinoline Reaction Reaction (NaI catalyst) Aminoquinoline->Reaction MVK Methyl Vinyl Ketone MVK->Reaction Product This compound (51% yield) Reaction->Product

Caption: Workflow for the Case Synthesis of this compound.

References

A Comparative Guide to the Cytotoxicity of Methylated Phenanthroline Platinum Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various methylated phenanthroline platinum(II) complexes, offering supporting experimental data from peer-reviewed literature. The strategic placement of methyl groups on the phenanthroline ligand has been shown to significantly influence the cytotoxic activity of these potential anticancer agents. This document aims to be a valuable resource for researchers in medicinal chemistry and drug discovery by summarizing key data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of a compound is a critical initial measure of its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify this activity, representing the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values for various methylated phenanthroline platinum(II) complexes against different cancer cell lines.

Table 1: Comparative Cytotoxicity of Methylated Phenanthroline Platinum(II) Complexes against Murine Leukemia (L1210) Cells

CompoundIC50 (µM)
[Pt(en)(phen)]Cl₂9.7 ± 0.3
[Pt(en)(5-Mephen)]Cl₂2.8 ± 0.8
[Pt(en)(5,6-Me₂phen)]Cl₂ 1.5 ± 0.3
[Pt(en)(4-Mephen)]Cl₂> 50
[Pt(en)(4,7-Me₂phen)]Cl₂> 50
[Pt(en)(3,4,7,8-Me₄phen)]Cl₂> 50
Data sourced from Brodie et al. (1999).[1] The ancillary ligand is ethylenediamine (B42938) (en).

Table 2: Cytotoxicity of [(5,6-dimethyl-1,10-phenanthroline)(1S,2S-diaminocyclohexane)platinum(II)]²⁺ (56MESS) against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HT-29Colon0.08 ± 0.01
IGROV1Ovarian0.12 ± 0.02
A549Lung0.520 ± 0.160
Du145Prostate0.0046
MCF-7BreastActive
Data compiled from multiple sources. Note that the ancillary ligand is (1S,2S)-diaminocyclohexane (SS-DACH), which also contributes significantly to the cytotoxicity.[2][3]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using two standard colorimetric assays: the MTT and the Sulforhodamine B (SRB) assays. Below are detailed, generalized protocols for these essential experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are serially diluted to the desired concentrations in the culture medium and added to the wells. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included. The plates are then incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.

Protocol:

  • Cell Seeding and Compound Treatment: This follows the same procedure as the MTT assay (steps 1 and 2).

  • Cell Fixation: After compound incubation, the supernatant is discarded, and the cells are fixed by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. The plates are then incubated at 4°C for 1 hour.

  • Washing: The plates are washed five times with slow-running tap water to remove the TCA and are then air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The plates are washed four times with 1% (v/v) acetic acid to remove any unbound SRB dye and are then air-dried.

  • Solubilization of Bound Dye: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated in the same manner as for the MTT assay.

Mandatory Visualizations

Signaling Pathway of Apoptosis Induced by Methylated Phenanthroline Platinum Complexes

The cytotoxic activity of these platinum complexes is primarily mediated through the induction of apoptosis, the process of programmed cell death. The intrinsic, or mitochondrial, pathway is the main route of apoptosis activation.

G complex Methylated Phenanthroline Platinum(II) Complex cell Cancer Cell complex->cell Cellular Uptake ros ↑ Reactive Oxygen Species (ROS) cell->ros dna DNA Intercalation cell->dna mito Mitochondrial Dysfunction ros->mito mmp ↓ Mitochondrial Membrane Potential mito->mmp cyt_c Cytochrome c Release mmp->cyt_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyt_c->apoptosome caspase9 Caspase-9 (Initiator Caspase) apoptosome->caspase9 caspase3 Caspase-3 (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis dna->apoptosis

Caption: Intrinsic apoptosis pathway induced by methylated phenanthroline platinum complexes.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the in vitro cytotoxicity of the platinum complexes.

G start Start culture Cell Culture (e.g., A549, MCF-7) start->culture seed Seed Cells in 96-well Plate culture->seed incubate1 Incubate (24h) for Cell Adhesion seed->incubate1 treat Treat with Platinum Complexes (Serial Dilutions) incubate1->treat incubate2 Incubate (24h, 48h, or 72h) treat->incubate2 assay Perform Cytotoxicity Assay (MTT or SRB) incubate2->assay measure Measure Absorbance (Microplate Reader) assay->measure analyze Data Analysis: Calculate IC50 measure->analyze end End analyze->end

Caption: General workflow for in vitro cytotoxicity testing of platinum complexes.

References

A Comparative Guide to Purity Analysis of 4-Methyl-1,10-phenanthroline: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for compounds like 4-Methyl-1,10-phenanthroline is paramount for ensuring data integrity and product quality. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the separation of this compound from its potential impurities due to its aromatic and moderately polar nature.

Experimental Protocol: RP-HPLC

A robust RP-HPLC method for the analysis of this compound can be established as follows:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-1 min: 10% B

      • 1-10 min: 10-90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 mg/mL.

Potential Impurities

Based on common synthetic routes for phenanthroline derivatives, potential impurities in this compound may include:

  • Unreacted starting materials.

  • Isomeric byproducts (e.g., other methyl-substituted phenanthrolines).

  • Oxidation products, such as N-oxides.[1]

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques offer distinct advantages for the purity analysis of this compound. Gas Chromatography (GC) and Capillary Electrophoresis (CE) are two viable alternatives.

Gas Chromatography (GC)

GC is highly effective for the analysis of volatile and thermally stable compounds. Given that this compound is a solid with a relatively high melting point, GC analysis is feasible.

Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial Temperature: 150 °C, hold for 1 min

      • Ramp: 10 °C/min to 280 °C, hold for 5 min

    • Detector Temperature: 300 °C

    • Injection: 1 µL, split ratio 50:1

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane (B109758) or methanol (B129727) to a concentration of 1 mg/mL.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample volume, making it an attractive alternative for purity analysis.[2]

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica, 50 µm ID, 60 cm total length (50 cm effective length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Detection: 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.

Performance Comparison

The following table summarizes the key performance characteristics of HPLC, GC, and CE for the purity analysis of this compound.

Parameter HPLC-UV GC-FID Capillary Electrophoresis (CZE)
Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gaseous mobile phase and liquid/solid stationary phaseDifferential migration in an electric field
Applicability Non-volatile, thermally stable/labile compoundsVolatile, thermally stable compoundsCharged and polar compounds
Selectivity High, tunable with mobile phase and stationary phaseVery high for volatile isomersHigh for charged species
Sensitivity Good (ng range)Excellent for hydrocarbons (pg range)Good, but concentration-sensitive (µg/mL range)
Sample Throughput Moderate (15-30 min per sample)Fast (10-20 min per sample)Very fast (5-15 min per sample)
Solvent Consumption HighLowVery low
Potential Issues Peak tailing for basic compounds, column degradationThermal degradation of analyte or impuritiesAdsorption to capillary wall, lower reproducibility

Visualizing the Analytical Workflow

To better understand the logical flow of each analytical process, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (270 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Figure 1. HPLC analysis workflow for this compound.

GC_CE_Comparison cluster_gc Gas Chromatography (GC) Workflow cluster_ce Capillary Electrophoresis (CE) Workflow GC_Prep Sample Dissolution (e.g., Dichloromethane) GC_Inject Vaporization & Injection GC_Prep->GC_Inject GC_Sep Separation in Capillary Column GC_Inject->GC_Sep GC_Detect Flame Ionization Detection (FID) GC_Sep->GC_Detect CE_Prep Sample Dissolution in BGE CE_Inject Hydrodynamic Injection CE_Prep->CE_Inject CE_Sep Separation in Electric Field CE_Inject->CE_Sep CE_Detect UV Detection (214 nm) CE_Sep->CE_Detect

Figure 2. Comparison of GC and CE analytical workflows.

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • RP-HPLC is a versatile and robust method suitable for routine quality control, offering excellent resolution for a range of potential impurities.

  • GC-FID is a superior choice for detecting and quantifying volatile impurities and isomers, providing high sensitivity.

  • Capillary Electrophoresis is an advantageous technique when sample volume is limited and high throughput is required, excelling in the separation of charged species.

For comprehensive purity profiling, a combination of these techniques may be employed to provide orthogonal data, ensuring a thorough characterization of the this compound sample.

References

Spectroscopic Showdown: A Comparative Analysis of 4-Methylphenanthroline and 5-Methylphenanthroline Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of metal complexes incorporating 4-methyl-1,10-phenanthroline (4-Mephen) and 5-methyl-1,10-phenanthroline (B1217081) (5-Mephen) reveals subtle yet significant electronic and structural differences imparted by the isomeric positioning of the methyl group. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their distinguishing spectroscopic features, supported by experimental data and protocols, to aid in the rational design and characterization of novel metal-based compounds.

The strategic placement of a methyl substituent on the 1,10-phenanthroline (B135089) scaffold, a privileged ligand in coordination chemistry, serves as a fundamental tool for tuning the photophysical and electrochemical properties of the resulting metal complexes. The electron-donating nature of the methyl group influences the electron density of the aromatic system, which in turn affects the metal-ligand interactions and the overall spectroscopic fingerprint of the complex. This comparison focuses on elucidating these differences through a multi-technique spectroscopic approach.

Comparative Spectroscopic Data

The following tables summarize key quantitative data from various spectroscopic techniques for representative 4-Mephen and 5-Mephen complexes, primarily focusing on ruthenium and copper congeners due to their prevalence in research.

Table 1: Infrared (IR) Spectroscopic Data (cm⁻¹) for Ruthenium(II) Complexes

Complexν(C=N)ν(C=C)ν(Ru-N)Reference
[Ru(4-Mephen)₃]²⁺~1548-1626~1567-1599~452-531[1]
[Ru(5-Mephen)₃]²⁺Similar shifts to 4-Mephen complexes are expected, with minor variations due to electronic differences.Similar shifts to 4-Mephen complexes are expected.Similar shifts to 4-Mephen complexes are expected.[1]

Note: The shift in the C=N and C=C stretching vibrations upon coordination to the metal center is indicative of the ligand's involvement in complexation.[1]

Table 2: ¹H NMR Spectroscopic Data (δ, ppm) for Ruthenium(II) Complexes in DMSO-d₆

ComplexH2/H9H3/H8H4/H7H5/H6CH₃Reference
[Ru(4-Mephen)₃]²⁺8.75 (d) / 8.98 (d)7.54 (d)-7.79 (d)2.76 (s)[1]
[Ru(5-Mephen)₃]²⁺----2.75 (s)[2]

Note: The chemical shifts of the phenanthroline protons are deshielded upon coordination to the ruthenium center. The position of the methyl group in 4-Mephen directly influences the adjacent protons, leading to distinct splitting patterns and chemical shifts compared to the unsubstituted phenanthroline and the 5-Mephen isomer.

Table 3: UV-Visible Spectroscopic Data (λₘₐₓ, nm) for Copper(II) Complexes

Complexπ → π* TransitionsMetal-to-Ligand Charge Transfer (MLCT)d-d TransitionsReference
[Cu(4-Mephen)(dipeptide)]~280-350~380-400~600-700[3][4]
[Cu(5-Mephen)(dipeptide)]~280-350~380-400~600-700[3]

Note: The electronic absorption spectra of these complexes are characterized by intense intraligand π → π transitions and lower energy, broader metal-to-ligand charge transfer (MLCT) bands. The d-d transitions are typically weak and appear at longer wavelengths.*[5]

Table 4: Mass Spectrometry Data (m/z) for Ruthenium(II) Complexes

Complex[M - 2Cl]⁺ fragmentReference
[Ru(4-Mephen)₃]Cl₂683.5[1]
[Ru(5-Mephen)₃]Cl₂Data not explicitly found for the tris-complex, but the free ligand has a molecular weight of 194.23 g/mol .[6]

Experimental Protocols

Synthesis of Tris(this compound)ruthenium(II) Chloride

A general procedure involves the reaction of a ruthenium(III) salt, such as RuCl₃·xH₂O, with a stoichiometric excess of the this compound ligand in a suitable solvent, typically ethanol (B145695) or a water/ethanol mixture. The reaction is heated to reflux for several hours. The progress of the reaction can be monitored by the color change of the solution. Upon completion, the solution is cooled, and the product is precipitated by the addition of a suitable counter-ion source if necessary, or by reducing the solvent volume. The resulting solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.[1][7]

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer using KBr pellets. The shift in the characteristic vibrational frequencies of the phenanthroline ligand upon coordination provides evidence of complex formation.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN). NMR is a powerful tool for elucidating the structure of the complexes in solution and for comparing the electronic environments of the protons and carbons in the 4-Mephen and 5-Mephen ligands.[1][2][9]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., acetonitrile, DMSO). These spectra provide information about the electronic transitions within the complex, including ligand-centered and charge-transfer bands.[5][10][11]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight and composition of the complexes.[1]

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Start Materials (Metal Salt & Ligand) dissolve Dissolve in Solvent start->dissolve reflux Reflux Reaction Mixture dissolve->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Product cool->precipitate filter Filter and Wash precipitate->filter dry Dry Under Vacuum filter->dry product Final Complex dry->product ir FT-IR Spectroscopy product->ir Analysis nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Analysis uv_vis UV-Vis Spectroscopy product->uv_vis Analysis ms Mass Spectrometry product->ms Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of metal-phenanthroline complexes.

Proposed Signaling Pathway for Phenanthroline Complex-Induced Apoptosis

Many metal complexes with phenanthroline ligands have been investigated for their potential as anticancer agents.[3][4][12][13] A common mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified, hypothetical signaling pathway.

signaling_pathway cluster_cellular_uptake Cellular Environment cluster_intracellular_events Intracellular Signaling Cascade complex Metal-Phenanthroline Complex membrane Cell Membrane complex->membrane Cellular Uptake ros Reactive Oxygen Species (ROS) Generation proteasome Proteasome Inhibition dna DNA Interaction/ Damage mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase Activation proteasome->caspase dna->caspase mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A simplified diagram of a potential signaling pathway for apoptosis induced by metal-phenanthroline complexes.

References

A Comparative Guide to the DNA Binding Affinity of Substituted Phenanthroline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the DNA binding affinity of various substituted phenanthroline ligands, supported by experimental data. The information is intended to assist researchers in selecting suitable ligands for their studies and to provide standardized protocols for assessing DNA binding.

Data Presentation: DNA Binding Affinity of Substituted Phenanthroline Ligands

The following table summarizes the DNA binding constants (K_b) for a selection of substituted phenanthroline ligands and their metal complexes. These values provide a quantitative measure of the affinity of these compounds for DNA. The binding affinity is influenced by the nature of the substituent on the phenanthroline ring and the presence of a coordinated metal ion.

Ligand/ComplexDNA TypeMethodBinding Constant (K_b) (M⁻¹)Reference
[Ho(Phen)₂(Cl)₃]·H₂OFish Salmon DNAUV-Vis & Fluorescence Spectroscopy1.99 ± 0.07 x 10⁴ (at 296 K)[1]
1.07 ± 0.09 x 10⁴ (at 299 K)[1]
0.84 ± 0.06 x 10⁴ (at 303 K)[1]
[(Phen)₂Cu(I)]Calf Thymus DNAAbsorption & Circular Dichroism Spectroscopy4.7 x 10⁴[2]
Yttrium Complex with 1,10-Phenanthroline (B135089) DerivativeFish Salmon DNAUV-Vis Spectroscopy1.61 x 10⁵[3]
Fluorescence Spectroscopy3.39 x 10⁵[3]
--INVALID-LINK--₂ (L₁=2-hydroxy-4-methyl-1,8-naphthyridine, L₂=1,10-phenanthroline)Calf Thymus DNAAbsorption Spectroscopy1.8 x 10⁴[4]
--INVALID-LINK--₂ (L₁=2-hydroxy-4-methyl-1,8-naphthyridine, L₂=1,10-phenanthroline)Calf Thymus DNAAbsorption Spectroscopy2.1 x 10⁴[4]
[Ru(phen)₃]²⁺Guava Fruit DNAAbsorption & Emission Spectroscopy9.506 x 10⁴[5]
1,10-Phenanthroline-Cd²⁺ ComplexCalf Thymus DNAFluorescence & Absorption Spectroscopy6.2 x 10⁴[6]
Cyclometalated Ir(III) complex with phenanthroline-based ligandCalf Thymus DNAUV-Vis Spectroscopy1 x 10⁶[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing the reported data and for conducting further comparative studies.

UV-Visible Absorption Titration

This technique is used to determine the binding constant of a ligand to DNA by monitoring changes in the absorption spectrum of the ligand upon addition of DNA.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the phenanthroline ligand in a suitable buffer (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.2).

    • Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer. The concentration of the DNA solution should be determined by measuring the absorbance at 260 nm (the molar extinction coefficient for calf thymus DNA is approximately 6600 M⁻¹ cm⁻¹). The purity of the DNA should be checked by ensuring the A₂₆₀/A₂₈₀ ratio is between 1.8 and 1.9.[3]

  • Titration:

    • Place a fixed concentration of the ligand solution in a quartz cuvette.

    • Record the initial UV-Vis absorption spectrum of the ligand.

    • Incrementally add small aliquots of the DNA stock solution to the cuvette.

    • After each addition, allow the solution to equilibrate for a few minutes and then record the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the changes in the absorbance of the ligand at its maximum absorption wavelength.

    • The intrinsic binding constant (K_b) can be calculated by fitting the absorbance data to the following equation[7]: [DNA]/(ε_a - ε_f) = [DNA]/(ε_b - ε_f) + 1/(K_b(ε_b - ε_f)) where [DNA] is the concentration of DNA, ε_a is the apparent extinction coefficient, ε_f is the extinction coefficient of the free ligand, and ε_b is the extinction coefficient of the fully bound ligand.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique to study ligand-DNA interactions, particularly through competitive binding assays with a fluorescent probe like ethidium (B1194527) bromide (EtBr).

Protocol:

  • Preparation of Solutions:

    • Prepare a solution of the DNA-EtBr complex by incubating DNA with EtBr in a buffer solution.

  • Titration:

    • Record the initial fluorescence emission spectrum of the DNA-EtBr complex (excitation typically around 480 nm, emission monitored around 600 nm).

    • Add increasing concentrations of the phenanthroline ligand to the DNA-EtBr solution.

    • After each addition, allow the solution to equilibrate and then record the fluorescence spectrum.

  • Data Analysis:

    • A decrease in the fluorescence intensity of the DNA-EtBr complex indicates that the ligand is displacing EtBr from the DNA, suggesting an intercalative binding mode.[7]

    • The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant (K_sv), which provides a measure of the binding affinity.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the conformational changes in DNA upon ligand binding.[8]

Protocol:

  • Preparation of Samples:

    • Prepare a solution of DNA in a suitable buffer.

    • Prepare a series of samples containing a fixed concentration of DNA and varying concentrations of the phenanthroline ligand.

  • Measurement:

    • Record the CD spectrum of the DNA solution alone. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.[9]

    • Record the CD spectra of the DNA-ligand mixtures.

  • Data Analysis:

    • Changes in the CD spectrum of DNA, such as shifts in the peak positions or changes in the intensity, indicate alterations in the DNA secondary structure (e.g., from B-form to A-form or Z-form) due to ligand binding.[8]

Mandatory Visualization

Experimental Workflow for Assessing DNA Binding Affinity

The following diagram illustrates the general workflow for assessing the DNA binding affinity of substituted phenanthroline ligands.

G cluster_prep Preparation cluster_exp Experimental Analysis cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Ligand Synthesize & Purify Substituted Phenanthroline Ligand UV_Vis UV-Vis Titration Ligand->UV_Vis Fluorescence Fluorescence Spectroscopy (e.g., EtBr Displacement) Ligand->Fluorescence CD Circular Dichroism Spectroscopy Ligand->CD Viscosity Viscosity Measurement Ligand->Viscosity DNA_prep Prepare & Characterize DNA Solution (e.g., ct-DNA) DNA_prep->UV_Vis DNA_prep->Fluorescence DNA_prep->CD DNA_prep->Viscosity Binding_Constant Calculate Binding Constant (Kb) UV_Vis->Binding_Constant Thermo Determine Thermodynamic Parameters (ΔG, ΔH, ΔS) UV_Vis->Thermo Fluorescence->Binding_Constant Binding_Mode Determine Binding Mode (Intercalation, Groove Binding, etc.) CD->Binding_Mode Viscosity->Binding_Mode Conclusion Assess DNA Binding Affinity & Structure-Activity Relationship Binding_Constant->Conclusion Thermo->Conclusion Binding_Mode->Conclusion

Caption: Experimental workflow for assessing DNA binding affinity.

Modes of DNA Binding by Phenanthroline Ligands

This diagram illustrates the primary modes through which substituted phenanthroline ligands can interact with the DNA double helix.

G cluster_modes Binding Modes DNA DNA Double Helix Intercalation Intercalation (Ligand inserts between base pairs) DNA->Intercalation Planar aromatic rings favor this mode Groove_Binding Groove Binding (Ligand binds in major or minor groove) DNA->Groove_Binding Substituents influence groove preference Electrostatic Electrostatic Interaction (Ligand interacts with phosphate (B84403) backbone) DNA->Electrostatic Positively charged ligands

Caption: Modes of DNA binding by phenanthroline ligands.

References

Stability of Iron(II) Complexes with Substituted Phenanthroline Ligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the stability of Fe(II) complexes with various phenanthroline-based ligands. This report details experimental data, outlines methodologies for stability determination, and visualizes the factors influencing complex stability.

The stability of metal complexes is a critical parameter in various scientific domains, including analytical chemistry, catalysis, and notably, in the design of metallodrugs. For drug development professionals, understanding the stability of these complexes is paramount as it directly impacts their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the stability of Iron(II) complexes formed with a series of substituted 1,10-phenanthroline (B135089) ligands.

Comparative Stability of Fe(II)-Phenanthroline Complexes

The stability of a complex is quantified by its stability constant (logK), where a higher value indicates a more stable complex. The overall stability constant (logβn) represents the equilibrium for the formation of the complex with 'n' ligands. For tris-phenanthroline Fe(II) complexes, this is represented by the equilibrium:

Fe²⁺ + 3(phen-R) ⇌ [Fe(phen-R)₃]²⁺

The stability of these complexes is significantly influenced by the nature and position of the substituents on the phenanthroline ring. Electronic effects and steric hindrance are the primary factors governing the stability of the resulting Fe(II) complexes.

LigandSubstituent(s)Overall Stability Constant (logβ₃)Reference(s)
1,10-PhenanthrolineNone21.2 - 21.5[1]
4,7-Dimethyl-1,10-phenanthroline4,7-di-CH₃~23[2]
5,6-Dimethyl-1,10-phenanthroline5,6-di-CH₃~23[2]
2,9-Dimethyl-1,10-phenanthroline2,9-di-CH₃-
4,7-Diphenyl-1,10-phenanthroline disulfonate4,7-di-C₆H₄SO₃⁻20.24

Note: The stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent system. The data presented here is a representative compilation from various sources under comparable conditions.

Factors Influencing Complex Stability

The stability of Fe(II)-phenanthroline complexes is a delicate interplay of electronic and steric effects imparted by the substituents on the phenanthroline ligand.

G Factors Influencing the Stability of Fe(II)-Phenanthroline Complexes Ligand Phenanthroline Ligand Substituents Substituents (R) Ligand->Substituents Electronic Electronic Effects Substituents->Electronic Steric Steric Hindrance Substituents->Steric EDG Electron Donating Groups (e.g., -CH3, -OCH3) Electronic->EDG EWG Electron Withdrawing Groups (e.g., -NO2, -Cl) Electronic->EWG Bulky Bulky Groups (e.g., phenyl, sec-butyl) Steric->Bulky ComplexStability Fe(II) Complex Stability EDG->ComplexStability + Increases Stability EWG->ComplexStability - Decreases Stability Bulky->ComplexStability - Decreases Stability (at 2,9 positions)

Caption: Logical relationship of factors influencing Fe(II)-phenanthroline complex stability.

Electron-donating groups (EDGs) like methyl groups increase the electron density on the nitrogen atoms of the phenanthroline ring, enhancing their basicity and leading to a stronger bond with the Fe(II) ion, thus increasing complex stability. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, weakening the metal-ligand bond and reducing stability.

Steric hindrance, particularly from bulky substituents at the 2 and 9 positions, can prevent the ligands from adopting the optimal geometry for coordination with the Fe(II) ion, leading to a decrease in complex stability.

Experimental Protocols for Stability Constant Determination

The determination of stability constants for metal complexes is typically performed using spectrophotometric or potentiometric titration methods.

Spectrophotometric Methods

Spectrophotometric techniques rely on the difference in the absorption spectra between the free ligand, the metal ion, and the resulting complex. The formation of the intensely colored [Fe(phen-R)₃]²⁺ complex allows for its concentration to be monitored.

1. Mole-Ratio Method:

  • Principle: The concentration of the metal ion is kept constant while the molar ratio of the ligand is varied. The absorbance of the solution is measured at the wavelength of maximum absorbance (λ_max) of the complex.

  • Procedure:

    • Prepare a series of solutions with a fixed concentration of Fe(II) and varying concentrations of the phenanthroline ligand.

    • Maintain constant temperature, pH, and ionic strength.

    • Allow the solutions to reach equilibrium.

    • Measure the absorbance of each solution at the λ_max of the [Fe(phen-R)₃]²⁺ complex.

    • Plot absorbance versus the molar ratio of [Ligand]/[Fe(II)].

  • Data Analysis: The plot will show two intersecting straight lines. The molar ratio at the intersection point indicates the stoichiometry of the complex. The stability constant can be calculated from the absorbance data in the curved portion of the plot.

2. Job's Method of Continuous Variation:

  • Principle: The total molar concentration of the metal ion and the ligand is kept constant, but their mole fractions are varied.

  • Procedure:

    • Prepare a series of solutions where the sum of the molar concentrations of Fe(II) and the phenanthroline ligand is constant. The mole fraction of the ligand is varied from 0 to 1.

    • Maintain constant temperature, pH, and ionic strength.

    • Allow the solutions to reach equilibrium.

    • Measure the absorbance of each solution at the λ_max of the complex.

    • Plot absorbance versus the mole fraction of the ligand.

  • Data Analysis: The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex. The stability constant can be calculated from the absorbance values.

Potentiometric Titration

This method involves monitoring the change in the potential of an electrode (often a pH electrode) in a solution containing the metal ion and the ligand as it is titrated with a standard solution of a strong base.

  • Principle: The formation of the complex involves the displacement of protons from the protonated ligand, leading to a change in pH. By monitoring this change, the concentration of the free ligand at each point of the titration can be calculated, which in turn allows for the determination of the stability constant.

  • Procedure:

    • Prepare a solution containing known concentrations of the Fe(II) ion, the protonated phenanthroline ligand, and a strong acid.

    • Titrate this solution with a standard solution of a strong base (e.g., NaOH).

    • Record the pH of the solution after each addition of the base.

    • Perform a separate titration of the ligand and the strong acid alone to determine the protonation constants of the ligand.

  • Data Analysis: The titration data is used to calculate the average number of ligands bound per metal ion (n̄) and the concentration of the free ligand ([L]) at each pH value. A formation curve is then constructed by plotting n̄ versus pL (-log[L]). The stepwise stability constants (K₁, K₂, K₃) can be determined from this curve. For example, at n̄ = 0.5, pL = logK₁.

Conclusion

The stability of Fe(II) complexes with phenanthroline ligands is a crucial factor for their application in various fields, particularly in drug development. This guide provides a framework for understanding and comparing the stability of these complexes. The presented data indicates that electron-donating substituents on the phenanthroline ring generally enhance stability, while steric hindrance can have a detrimental effect. The detailed experimental protocols for spectrophotometric and potentiometric methods offer a practical guide for researchers to determine the stability constants of novel Fe(II)-phenanthroline complexes. This knowledge is essential for the rational design of new metal-based therapeutic agents with optimized stability and biological activity.

References

Comparative Guide to Analytical Method Validation: 4-Methyl-1,10-phenanthroline and Alternatives for Metal Ion Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the determination of metal ions, with a focus on the validation of spectrophotometric techniques using 4-Methyl-1,10-phenanthroline and its alternatives. The objective is to offer a data-driven resource to aid in the selection of appropriate analytical methodologies for research, quality control, and drug development.

Introduction to this compound in Analytical Chemistry

This compound is a heterocyclic organic compound and a derivative of 1,10-phenanthroline (B135089). Like its parent compound, it is a strong chelating agent that forms stable, colored complexes with various metal ions, particularly transition metals. This property makes it a valuable reagent in spectrophotometric analysis. The methyl group at the 4-position can influence the electronic properties and steric hindrance of the molecule, potentially affecting the stability, sensitivity, and selectivity of its metal complexes compared to the unsubstituted 1,10-phenanthroline.

While extensive data exists for the validation of analytical methods using 1,10-phenanthroline, particularly for the determination of iron, specific quantitative validation data for this compound is less prevalent in publicly available literature. However, based on the well-established principles of coordination chemistry and spectrophotometry, we can infer its performance characteristics and compare them with alternative methods.

Spectrophotometric Determination of Iron (II): A Case Study

The most common application of phenanthroline-based reagents is the determination of ferrous iron (Fe²⁺). The reaction forms a stable, intensely colored complex, which can be quantified using a spectrophotometer.

Method using 1,10-phenanthroline (as a proxy for this compound)

The analytical procedure involves the reduction of any ferric iron (Fe³⁺) in the sample to ferrous iron (Fe²⁺) using a reducing agent, followed by the addition of the phenanthroline reagent to form the colored complex.

Table 1: Performance Characteristics of the 1,10-phenanthroline Method for Iron (II) Determination

ParameterTypical Value
Wavelength of Maximum Absorbance (λmax)508 - 511 nm
Molar Absorptivity (ε)~11,100 L·mol⁻¹·cm⁻¹
Optimal pH Range2 - 9
Linearity Range1 - 30 µg/mL
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~3 µg/mL
Alternative Analytical Methods for Iron Determination

A variety of methods are available for the determination of iron, each with its own advantages and limitations.

Table 2: Comparison of Analytical Methods for Iron Determination

MethodPrincipleTypical Detection LimitAdvantagesDisadvantages
This compound Spectrophotometry (Inferred) Colorimetry~1-10 µg/LGood sensitivity, stable complex, relatively low cost.Potential for interference from other metal ions and strong oxidizing agents.
Atomic Absorption Spectrometry (AAS) Atomic Absorption~5 µg/LHigh specificity and sensitivity.Requires more expensive instrumentation and skilled operators.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Mass Spectrometry<1 µg/LExtremely high sensitivity, capable of multi-element analysis.High capital and operational costs, requires highly skilled personnel.
Ferrozine Spectrophotometry Colorimetry~10 µg/LHigher molar absorptivity than 1,10-phenanthroline, leading to greater sensitivity.Potential for interference from copper ions.

Experimental Protocols

Spectrophotometric Determination of Iron (II) using a Phenanthroline-based Reagent

This protocol outlines the general steps for the quantitative analysis of iron in a sample.

1. Reagent Preparation:

  • Standard Iron Solution (100 µg/mL): Accurately weigh a suitable amount of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate and dissolve it in deionized water containing a small amount of sulfuric acid to prevent oxidation. Dilute to a known volume in a volumetric flask.

  • Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce any ferric iron to ferrous iron.

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water, warming gently if necessary.

  • Sodium Acetate (B1210297) Buffer Solution: Prepare a buffer solution to maintain the pH within the optimal range for color development (typically pH 4-6).

2. Calibration Curve Preparation:

  • Prepare a series of standard solutions by diluting the stock iron solution to concentrations ranging from 1 to 10 µg/mL.

  • To each standard, add the hydroxylamine hydrochloride solution, the this compound solution, and the sodium acetate buffer.

  • Allow the color to develop for a specified time (e.g., 10 minutes).

  • Measure the absorbance of each standard at the wavelength of maximum absorbance against a reagent blank.

  • Plot a calibration curve of absorbance versus concentration.

3. Sample Analysis:

  • Prepare the sample solution, ensuring it is within the linear range of the method.

  • Treat the sample with the same reagents as the standards (hydroxylamine hydrochloride, this compound, and buffer).

  • Measure the absorbance of the sample at the same wavelength used for the calibration curve.

  • Determine the concentration of iron in the sample from the calibration curve.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent & Standard Preparation reduction Reduction of Fe(III) to Fe(II) reagent_prep->reduction sample_prep Sample Preparation sample_prep->reduction complexation Complexation with This compound reduction->complexation measurement Spectrophotometric Measurement complexation->measurement quantification Quantification using Calibration Curve measurement->quantification

Caption: Experimental workflow for iron determination.

Signaling Pathway in Drug Development Context

While this compound is primarily an analytical reagent, its parent compound, 1,10-phenanthroline, and its metal complexes have been investigated for their biological activities, including potential anticancer properties. The mechanism of action often involves the inhibition of metalloenzymes or the generation of reactive oxygen species (ROS) that can induce DNA damage and apoptosis.

signaling_pathway drug Phenanthroline-Metal Complex ros Reactive Oxygen Species (ROS) Generation drug->ros inhibition Inhibition drug->inhibition dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis metalloenzyme Metalloenzyme inhibition->metalloenzyme

Caption: Potential mechanism of action for phenanthroline complexes.

Conclusion

The choice of an analytical method for metal ion determination depends on various factors, including the required sensitivity, selectivity, cost, and available instrumentation. While instrumental methods like AAS and ICP-MS offer high sensitivity and specificity, spectrophotometric methods using chelating agents like this compound provide a cost-effective and reliable alternative for many applications.

Although specific, comprehensive validation data for this compound is not as readily available as for its parent compound, its structural similarity suggests comparable performance characteristics. Further validation studies are warranted to fully elucidate its advantages and establish it as a standard analytical reagent. For researchers in drug development, understanding the principles of these analytical methods is crucial for quality control of raw materials, intermediates, and final products, as well as for investigating the interactions of metal-based drugs with biological systems.

Unlocking Efficiency in Dye-Sensitized Solar Cells: A Comparative Guide to Phenanthroline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and materials development, the strategic selection of sensitizing dyes is paramount in advancing Dye-Sensitized Solar Cell (DSSC) technology. Phenanthroline derivatives have emerged as a versatile and highly tunable class of ligands and sensitizers, offering a promising avenue to enhance power conversion efficiencies. This guide provides an objective comparison of the performance of various phenanthroline derivatives in DSSCs, supported by experimental data, detailed protocols, and a visualization of the key structure-performance relationships.

Phenanthroline-based complexes, particularly those involving ruthenium(II) and copper(I) metal centers, are at the forefront of DSSC research. The rigid and planar structure of the phenanthroline ligand, combined with the ease of introducing functional groups at various positions, allows for the fine-tuning of the photophysical and electrochemical properties of the resulting sensitizers. These modifications directly impact the key performance parameters of the DSSC, including the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and ultimately, the power conversion efficiency (PCE).

Comparative Performance of Phenanthroline Derivatives

The performance of DSSCs employing phenanthroline derivatives is highly dependent on the nature and position of the substituents on the phenanthroline core. The following table summarizes the photovoltaic performance of a selection of ruthenium(II) and copper(I) complexes incorporating different phenanthroline ligands.

Complex/DyeAncillary LigandJsc (mA/cm²)Voc (V)FFPCE (%)Reference Complex/Conditions
RuLF2-(4-fluorophenyl)-1H-imidazo[4,5-f][1][2]phenanthroline---7.28N719 (7.50%)
RuLN4-(1H-imidazo[4,5-f][1][2]phenanthrolin-2-yl)-N,N-dimethylaniline---5.87N719 (7.50%)
RuLC2-(4-methylphenyl)-1H-imidazo[4,5-f][1][2]phenanthroline---4.38N719 (7.50%)
Ru(dcphen)₂(NCS)₂(TBA)₂4,7-dicarboxy-1,10-phenanthroline12.50.740.716.6Standard AM 1.5 irradiation
[Cu(dmp)₂]¹⁺/²⁺ with LEG4 dyebis(2,9-dimethyl-1,10-phenanthroline) (as redox mediator)->1.0-8.3Liquid electrolyte
[Cu(dmp)₂] with LEG4 dyebis(2,9-dimethyl-1,10-phenanthroline) (as solid HTM)->1.0->8.0Solid-state device
[Cu(bp)₂]¹⁺/²⁺ with LEG4 dyebis(2-n-butyl-1,10-phenanthroline) (as redox mediator)---5.90Compared to [Cu(dmp)₂]¹⁺/²⁺ (6.29%)
[Cu(emp)₂]¹⁺/²⁺ with LEG4 dyebis(2-ethyl-9-methyl-1,10-phenanthroline) (as redox mediator)---3.25Compared to [Cu(dmp)₂]¹⁺/²⁺ (6.29%)
[Cu(dep)₂]¹⁺/²⁺ with LEG4 dyebis(2,9-diethyl-1,10-phenanthroline) (as redox mediator)---2.56Compared to [Cu(dmp)₂]¹⁺/²⁺ (6.29%)
[Cu(dpp)₂]¹⁺/²⁺ with LEG4 dyebis(2,9-diphenyl-1,10-phenanthroline) (as redox mediator)---2.21Compared to [Cu(dmp)₂]¹⁺/²⁺ (6.29%)

Note: The performance data presented is sourced from different studies and may not be directly comparable due to variations in experimental conditions. Please refer to the original publications for detailed information.[3][4][5][6][7]

Experimental Protocols

This section outlines the general methodologies for the synthesis of phenanthroline-based ruthenium sensitizers and the fabrication and characterization of the corresponding DSSCs.

Synthesis of a Representative Ruthenium(II) Phenanthroline Complex (e.g., a derivative of [Ru(dcbpy)(L)(NCS)₂])
  • Synthesis of the Phenanthroline Ligand (L): Substituted 1,10-phenanthroline (B135089) ligands can be synthesized through various organic reactions. For instance, imidazo[4,5-f][1][2]phenanthroline derivatives can be prepared by the condensation of 1,10-phenanthroline-5,6-dione (B1662461) with a corresponding aldehyde in the presence of ammonium (B1175870) acetate.[7]

  • Synthesis of the Ruthenium Precursor: A common precursor, [RuCl₂(p-cymene)]₂, is typically used as the starting material.

  • Complexation Reaction: The precursor ligand (e.g., 4,4'-dicarboxylic acid-2,2'-bipyridine, dcbpy) is reacted with the ruthenium precursor in a suitable solvent like DMF at an elevated temperature under an inert atmosphere.[8]

  • Ancillary Ligand Introduction: The synthesized phenanthroline ligand (L) is then added to the reaction mixture, followed by refluxing.[8]

  • Thiocyanate (B1210189) Ligand Addition: An excess of a thiocyanate salt (e.g., KSCN or NH₄SCN) is added, and the mixture is refluxed to yield the final ruthenium complex.[8][9]

  • Purification: The crude product is purified using techniques such as column chromatography on silica (B1680970) gel.

Fabrication of the Dye-Sensitized Solar Cell
  • Photoanode Preparation: A transparent conductive oxide (TCO) glass (e.g., FTO or ITO) is cleaned and a layer of TiO₂ paste is deposited using the doctor-blade technique. The film is then sintered at high temperatures (e.g., 450-500 °C) to create a mesoporous structure.

  • Dye Sensitization: The sintered TiO₂ electrode is immersed in a solution of the phenanthroline-based sensitizer (B1316253) in a suitable solvent (e.g., ethanol (B145695) or a mixture of acetonitrile (B52724) and tert-butanol) for a specific duration to allow for the adsorption of the dye onto the TiO₂ surface.

  • Counter Electrode Preparation: A thin layer of a catalyst, typically platinum, is deposited on another TCO glass to serve as the counter electrode.

  • Cell Assembly: The dye-sensitized photoanode and the counter electrode are sealed together with a thermoplastic sealant, leaving a small gap for electrolyte injection.

  • Electrolyte Injection: A redox electrolyte, commonly an iodide/triiodide (I⁻/I₃⁻) solution in an organic solvent, is introduced into the space between the electrodes. The filling holes are then sealed.

Characterization of the DSSC
  • Photovoltaic Measurement (J-V Characteristics): The current density-voltage (J-V) characteristics of the assembled DSSC are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter. From the J-V curve, the key performance parameters (Jsc, Voc, FF, and PCE) are determined.

  • Incident Photon-to-Current Conversion Efficiency (IPCE): The IPCE spectrum is measured to determine the quantum efficiency of the solar cell at different wavelengths of light. This provides insights into the light-harvesting efficiency of the dye and the charge collection efficiency of the device.

Molecular Design and Performance Relationship

The performance of phenanthroline derivatives in DSSCs is intrinsically linked to their molecular structure. The following diagram illustrates the key relationships between the design of the phenanthroline ligand and the resulting photovoltaic performance.

G cluster_design Molecular Design of Phenanthroline Ligand cluster_properties Photophysical & Electrochemical Properties cluster_performance DSSC Performance Parameters Substituent_Position Position of Substituents (e.g., 2,9- vs 4,7-positions) Substituent_Nature Nature of Substituents (Electron-donating/withdrawing, Bulky groups) Light_Harvesting Light Harvesting Efficiency (LHE) Substituent_Nature->Light_Harvesting Energy_Levels HOMO/LUMO Energy Levels Substituent_Nature->Energy_Levels Charge_Transfer Intramolecular Charge Transfer (ICT) Substituent_Nature->Charge_Transfer Anchoring_Groups Anchoring Groups (e.g., -COOH, -PO3H2) Anchoring_Groups->Energy_Levels Affects dye adsorption & electron injection Jsc Short-Circuit Current (Jsc) Light_Harvesting->Jsc Energy_Levels->Jsc Influences electron injection efficiency Voc Open-Circuit Voltage (Voc) Energy_Levels->Voc Determines potential difference Charge_Transfer->Jsc Steric_Hindrance Steric Hindrance Steric_Hindrance->Voc Reduces charge recombination FF Fill Factor (FF) Steric_Hindrance->FF PCE Power Conversion Efficiency (PCE) Jsc->PCE Voc->PCE FF->PCE

Caption: Relationship between phenanthroline ligand design and DSSC performance.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methyl-1,10-phenanthroline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of 4-Methyl-1,10-phenanthroline, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Considerations

This compound is classified as harmful if swallowed, a cause of skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1][2]

Quantitative Data for Disposal

Safety Data Sheets (SDS) for this compound and its parent compound, 1,10-phenanthroline, provide qualitative guidance on disposal rather than specific quantitative limits for environmental release, primarily because direct release to the environment is to be avoided. The consistent recommendation is to treat it as hazardous waste.

ParameterGuidelineSource
Disposal Method Engage a licensed professional waste disposal service.[1][2]
Dissolve or mix with a combustible solvent and incinerate in a chemical incinerator with an afterburner and scrubber.[1]
Environmental Release Do not allow the product to enter drains.[1][3]SDS
Very toxic to aquatic life with long-lasting effects.[3][4]SDS
Container Disposal Handle uncleaned containers as you would the product itself.[3]SDS
Regulatory Compliance Dispose of waste in accordance with national and local regulations.[3]SDS

Experimental Protocols for Disposal

Specific experimental protocols for the neutralization or chemical degradation of this compound at the laboratory scale are not detailed in the available safety literature. The standard and required procedure is to collect the waste for professional disposal.

Waste Collection Protocol:

  • Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated, properly labeled, and sealed waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as oxidizing agents.[2]

  • Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste management company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_waste Waste Handling start Start: this compound Waste Generated decision_contaminated Is material contaminated with This compound? start->decision_contaminated collect_waste Collect in a designated, labeled, sealed container decision_contaminated->collect_waste Yes end End: Proper Disposal Complete decision_contaminated->end No store_waste Store in a secure, designated hazardous waste area collect_waste->store_waste disposal_request Arrange for pickup by a licensed disposal company store_waste->disposal_request incineration Professional Incineration disposal_request->incineration incineration->end

References

Safeguarding Your Research: A Guide to Handling 4-Methyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for the proper handling and disposal of 4-Methyl-1,10-phenanthroline, a chemical compound utilized in various research and development applications. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health hazards that necessitate the use of appropriate personal protective equipment.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] The following table summarizes the required PPE for handling this compound.

Area of Protection Required PPE Specifications and Standards
Hand Protection Chemical-resistant glovesMust comply with EN 374 standards. Nitrile, neoprene, or butyl rubber gloves are suitable.[3] Inspect gloves for any damage before use.
Eye and Face Protection Safety glasses with side shields or gogglesShould meet OSHA's 29 CFR 1910.133 or European Standard EN166 requirements.[2] A face shield may be necessary for splash hazards.
Respiratory Protection NIOSH-approved N95 dust mask or higherRequired when there is a risk of inhaling dust particles, especially when handling the solid form.[4]
Body Protection Laboratory coatTo prevent skin contact.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

  • Keep the container tightly closed when not in use.[1][2]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as outlined in the table above.

3. Weighing and Transferring:

  • When weighing the solid compound, do so in a designated area with minimal air currents to avoid dust dispersion.

  • Use a spatula or other appropriate tool for transferring the chemical. Avoid creating dust.[1]

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

4. Post-Handling:

  • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][2]

  • Properly remove and dispose of contaminated gloves.[1]

  • Clean the work area and any equipment used with an appropriate solvent.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Type of Exposure First Aid Measures
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2]
Skin Contact Wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
Inhalation Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2]
Ingestion Rinse mouth with water.[2] Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[2]
Accidental Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] For dry spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused or waste this compound as hazardous waste.[5] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always follow local, state, and federal regulations for hazardous waste disposal.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should also be disposed of as hazardous waste in a sealed, labeled container.

  • Empty Containers: Do not reuse empty containers. Dispose of them as unused product in accordance with applicable regulations.[1]

Below is a diagram illustrating the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow Personal Protective Equipment Selection for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Final Check Start Start: Handling this compound CheckHazards Identify Chemical Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed Start->CheckHazards HandProtection Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile) CheckHazards->HandProtection EyeProtection Eye Protection: Wear safety glasses with side shields or goggles CheckHazards->EyeProtection RespiratoryProtection Respiratory Protection: Use N95 dust mask for solid form CheckHazards->RespiratoryProtection BodyProtection Body Protection: Wear a lab coat CheckHazards->BodyProtection FinalCheck All necessary PPE is in place and correctly worn? HandProtection->FinalCheck EyeProtection->FinalCheck RespiratoryProtection->FinalCheck BodyProtection->FinalCheck Proceed Proceed with Handling FinalCheck->Proceed Yes

Caption: PPE selection workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.